molecular formula C12H19NO2 B1361517 2-[(Diethylamino)methyl]-4-methoxyphenol CAS No. 23562-78-9

2-[(Diethylamino)methyl]-4-methoxyphenol

Cat. No.: B1361517
CAS No.: 23562-78-9
M. Wt: 209.28 g/mol
InChI Key: LHWYIGTXOZCFPM-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]-4-methoxyphenol is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(Diethylamino)methyl]-4-methoxyphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(Diethylamino)methyl]-4-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Diethylamino)methyl]-4-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylaminomethyl)-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-13(5-2)9-10-8-11(15-3)6-7-12(10)14/h6-8,14H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWYIGTXOZCFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280645
Record name 2-[(diethylamino)methyl]-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23562-78-9
Record name NSC17845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(diethylamino)methyl]-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(Diethylamino)methyl]-4-methoxyphenol, a substituted aminophenol, belongs to a class of compounds known as Mannich bases. These compounds are characterized by a β-amino-carbonyl structure, though in the case of phenolic Mannich bases, the carbonyl is part of the aromatic phenol system. The synthesis of such molecules is of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for a variety of biologically active agents. The presence of a hydrophilic diethylaminomethyl group and a lipophilic methoxyphenol moiety imparts a unique physicochemical profile that can be exploited in the design of novel therapeutics. Secondary amines, such as the diethylamino group in this compound, are integral components in many pharmaceuticals, including antidepressants and analgesics[1][2].

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 2-[(Diethylamino)methyl]-4-methoxyphenol, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of 2-[(Diethylamino)methyl]-4-methoxyphenol are crucial for its handling, formulation, and biological activity. While specific experimental data for this compound is not extensively reported, its properties can be reliably inferred from its constituent functional groups and data from closely related analogs.

PropertyPredicted/Estimated ValueBasis for Estimation
Molecular Formula C₁₂H₁₉NO₂Based on chemical structure.
Molecular Weight 209.28 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidBased on the physical state of similar phenolic Mannich bases and guaiacol[3].
Boiling Point Not available; expected to be >200 °C at atmospheric pressureHigh boiling points are characteristic of phenolic compounds with similar molecular weights.
Melting Point Not available; likely a low-melting solid or viscous oilGuaiacol, a precursor, has a melting point of 28-32 °C[4]. The addition of the aminomethyl group may alter this.
Solubility Slightly soluble in water; soluble in organic solvents (e.g., ethanol, methanol, dichloromethane, acetone) and aqueous acidic solutions.The phenolic hydroxyl group provides some water solubility, which is enhanced by the amine's ability to be protonated in acidic media. The aromatic ring and alkyl groups contribute to solubility in organic solvents.
pKa Phenolic OH: ~10; Diethylamino group (conjugate acid): ~9-10Based on typical pKa values for phenols and protonated tertiary amines.

Synthesis and Purification

The most direct and widely employed method for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol is the Mannich reaction. This three-component condensation reaction involves an active acidic hydrogen compound (guaiacol), formaldehyde, and a secondary amine (diethylamine)[5].

Reaction Principle

The Mannich reaction proceeds via the formation of an electrophilic N,N-diethyliminium ion from the reaction of diethylamine and formaldehyde. This iminium ion is then attacked by the electron-rich aromatic ring of guaiacol (2-methoxyphenol), which acts as the nucleophile. The substitution occurs preferentially at the position ortho to the hydroxyl group, which is activated by the electron-donating nature of the hydroxyl and methoxy groups.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guaiacol Guaiacol (2-Methoxyphenol) Product 2-[(Diethylamino)methyl]-4-methoxyphenol Guaiacol->Product + Iminium Ion Diethylamine Diethylamine Iminium N,N-Diethyliminium Ion (Electrophile) Diethylamine->Iminium + Formaldehyde Formaldehyde Formaldehyde Iminium->Product

Caption: General workflow of the Mannich reaction for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the aminomethylation of phenols.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Diethylamine

  • Formaldehyde (37% aqueous solution)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add diethylamine (1.1 equivalents) followed by the slow, dropwise addition of aqueous formaldehyde (1.1 equivalents) while maintaining the temperature below 20°C using an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Acidify the reaction mixture with dilute HCl to a pH of ~2. This will protonate the product, making it water-soluble and allowing for the removal of non-basic impurities.

    • Wash the acidic aqueous solution with dichloromethane to remove any unreacted guaiacol and non-basic byproducts.

    • Basify the aqueous layer with a cold solution of NaOH to a pH of ~10-11, which deprotonates the product, causing it to separate as an oil or solid.

  • Extraction and Drying: Extract the product from the basic aqueous solution with three portions of dichloromethane. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The structure of 2-[(Diethylamino)methyl]-4-methoxyphenol can be unequivocally confirmed through a combination of spectroscopic techniques. The following are expected spectral data based on the analysis of similar compounds[2].

¹H NMR Spectroscopy
  • Aromatic Protons (Ar-H): Three signals in the range of δ 6.7-7.0 ppm, corresponding to the three protons on the aromatic ring. The substitution pattern will lead to characteristic splitting patterns (e.g., a doublet, a doublet of doublets, and a doublet).

  • Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8 ppm, integrating to three protons.

  • Methylene Protons (-CH₂-N): A singlet or a pair of doublets (if diastereotopic) around δ 3.6-3.8 ppm, integrating to two protons.

  • Ethyl Protons (-N(CH₂CH₃)₂): A quartet at approximately δ 2.5-2.7 ppm (integrating to four protons) and a triplet at around δ 1.0-1.2 ppm (integrating to six protons).

  • Phenolic Proton (-OH): A broad singlet that can appear over a wide range (δ 4-10 ppm) and is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm[6].

  • Methylene Carbon (-CH₂-N): A signal in the range of δ 50-60 ppm.

  • Ethyl Carbons (-N(CH₂CH₃)₂): Two signals, one around δ 45-50 ppm for the methylene carbons and another around δ 10-15 ppm for the methyl carbons.

Infrared (IR) Spectroscopy
  • O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals between 2800-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Phenolic and Ether): Strong absorptions in the 1200-1260 cm⁻¹ range.

  • C-N Stretch: A signal in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.28).

  • Fragmentation Pattern: A characteristic fragmentation would be the loss of an ethyl group or cleavage of the benzylic C-C bond, leading to a prominent fragment corresponding to the resonance-stabilized benzylic cation.

Potential Applications in Drug Development

Phenolic Mannich bases are versatile intermediates in the synthesis of more complex molecules with a wide range of biological activities.

  • Precursor for Novel Therapeutics: The presence of the phenolic hydroxyl and the tertiary amine allows for further chemical modifications to generate a library of derivatives for screening against various biological targets.

  • Antioxidant Properties: Phenolic compounds are known for their antioxidant activity, which is relevant in the context of diseases associated with oxidative stress[7].

  • Analgesic and Antidepressant Scaffolds: The structural motif of an aminomethyl group attached to an aromatic ring is found in several centrally acting drugs, suggesting that derivatives of 2-[(diethylamino)methyl]-4-methoxyphenol could be explored for their potential as analgesics or antidepressants[2][8].

  • Antimicrobial Agents: Mannich bases have been reported to possess antimicrobial and antifungal activities.

Applications cluster_derivatization Chemical Modification cluster_activities Potential Biological Activities Core 2-[(Diethylamino)methyl]-4-methoxyphenol Modification Further Synthesis (e.g., etherification, esterification) Core->Modification Antioxidant Antioxidant Modification->Antioxidant Analgesic Analgesic / Antidepressant Modification->Analgesic Antimicrobial Antimicrobial Modification->Antimicrobial

Caption: Potential pathways for the application of 2-[(Diethylamino)methyl]-4-methoxyphenol in drug development.

Safety and Handling

While specific toxicity data for 2-[(Diethylamino)methyl]-4-methoxyphenol is not available, precautions should be taken based on the properties of its constituent functional groups and related compounds.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards:

    • Skin and Eye Irritation: Phenolic compounds and amines can be irritating to the skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Toxicity: Harmful if swallowed or inhaled. Acute toxicity is a potential concern with aminophenols.

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-[(Diethylamino)methyl]-4-methoxyphenol is a readily accessible Mannich base with significant potential as a building block in medicinal chemistry. Its synthesis via the Mannich reaction is straightforward, and its structure can be reliably characterized using standard spectroscopic methods. While direct biological data is sparse, the known activities of related compounds suggest that derivatives of this molecule could exhibit valuable pharmacological properties, making it a target of interest for further investigation by researchers and drug development professionals.

References

  • Ajibade, P. A., & Oluwakayode, T. E. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]

  • Eliel, E. L. (1951). The Structure of the Guaiacol “Mannich Bases”. Journal of the American Chemical Society, 73(1), 43–45. [Link]

  • Kusumaningrum, V. A., Ningsih, R., & Nafiah, A. N. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl)phenol compounds. Proceedings of the International Conference on Green Technology and Design, 235-241. [Link]

  • PubChem. (n.d.). 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Guaiacol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Asakawa, E., Hirose, M., Hagiwara, A., Takahashi, S., & Ito, N. (1994). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. International Journal of Cancer, 56(1), 146–152. [Link]

  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2005). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 25(2A), 867–872. [Link]

  • Celgene Corp. (2010). Methods of using (+)-2-[1-(3-ethoxy-4 methoxyphenyl)-2-methylsulfonylethyl]-4 acetylaminoisoindoline 1,3-dione (U.S. Patent No. 7,659,302 B2). U.S. Patent and Trademark Office. [Link]

  • Chaverri, G., & Rojas, J. C. (2021). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants, 10(7), 1373. [Link]

  • Grünenthal GmbH. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol (U.S. Patent Application No. 2005/0215821 A1). U.S.
  • Nadeem, M., Alam, T., ur Rehman, A., Hasan, F., Khan, S., Badshah, M., Ahmad, S., Farman, M., & Shah, A. A. (2022). Biological Evaluation and Computational Studies of Methoxy-flavones from Newly Isolated Radioresistant Micromonospora Aurantiaca Strain TMC-15. Research Square. [Link]

  • PubChem. (n.d.). 4-((Dimethylamino)methyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Charalambous, A., He, J., & Kilbourn, M. R. (1998). Synthesis and biological evaluation in mice of (2-[11C]methoxy)-6',7'-dihydrorotenol, a second generation rotenoid for marking mitochondrial complex I activity. Nuclear Medicine and Biology, 25(5), 453–458. [Link]

  • ChemicalBook. (n.d.). CAS No.6839-17-4,bis-[(2-methoxy-phenyl)-[1]naphthyl.... Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1645–1648. [Link]

  • Abdelaty, M. S. A., El-Adly, A. A., & El-Sayed, A. M. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. Polymers, 10(11), 1238. [Link]

  • Essien, E. E., Akpan, A. E., & Thomas, P. S. (2015). Synthesis of Mannich bases: 2-(3-Phenylaminopropionyloxy)-benzoic acid and 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one, their toxicity, ionization constant, antimicrobial and antioxidant activities. Bioorganic & Medicinal Chemistry Letters, 25(3), 512–518. [Link]

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  • Ajibade, P. A., & Oluwakayode, T. E. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. [Link]

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Sources

A Comprehensive Technical Guide to 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-[(Diethylamino)methyl]-4-methoxyphenol, a substituted phenol of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly accessible databases, this guide synthesizes foundational chemical principles, data from structurally related compounds, and established reaction mechanisms to offer a comprehensive overview. We will delve into its chemical identity, a probable synthetic pathway via the Mannich reaction, and potential applications derived from its structural motifs. This document serves as a foundational resource for researchers initiating projects involving this and similar molecules.

Introduction and Chemical Identity

2-[(Diethylamino)methyl]-4-methoxyphenol is a member of the aminomethylated phenol family. Its structure is characterized by a guaiacol (2-methoxyphenol) core, substituted at the 4-position with a methoxy group and at the 2-position with a (diethylamino)methyl group. This unique combination of a phenolic hydroxyl, a methoxy ether, and a tertiary amine imparts a range of chemical properties that make it a valuable target for synthesis and application development.

The phenolic hydroxyl group provides a site for antioxidant activity and potential coordination with metal ions. The methoxy group modulates the electronic properties of the aromatic ring and can influence the acidity of the phenolic proton. The tertiary amine moiety introduces basicity and can be protonated to form water-soluble salts, a desirable feature for pharmaceutical applications.

Physicochemical Properties

Based on its structure, we can predict several key physicochemical properties of 2-[(Diethylamino)methyl]-4-methoxyphenol. These properties are crucial for understanding its behavior in various experimental settings.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₁₂H₁₉NO₂PubChemLite[1]
Monoisotopic Mass 209.14159 DaPubChemLite[1]
SMILES CCN(CC)CC1=C(C=CC(=C1)OC)OPubChemLite[1]
InChI InChI=1S/C12H19NO2/c1-4-13(5-2)9-10-8-11(15-3)6-7-12(10)14/h6-8,14H,4-5,9H2,1-3H3PubChemLite[1]
Predicted XlogP 2.1PubChemLite[1]
Appearance Likely a viscous liquid or low-melting solid at room temperature.Based on similar phenolic Mannich bases.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO.General solubility of substituted phenols and tertiary amines.
Basicity (pKb) The tertiary amine would be expected to have a pKb in the range of 3-4.Typical pKb for trialkylamines.
Acidity (pKa) The phenolic proton would have a pKa of approximately 10.Typical pKa for phenols.

Synthesis via the Mannich Reaction

The most direct and logical synthetic route to 2-[(Diethylamino)methyl]-4-methoxyphenol is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In the case of phenols, the reaction proceeds at the activated ortho and para positions relative to the hydroxyl group.

The synthesis of the target compound would involve the reaction of 4-methoxyphenol (hydroquinone monomethyl ether) with formaldehyde and diethylamine.

Reaction Mechanism

The Mannich reaction mechanism for this synthesis can be described in the following steps:

  • Formation of the Eschenmoser's salt precursor: Diethylamine reacts with formaldehyde to form a hemiaminal, which then dehydrates to form the reactive dimethylaminomethyl cation (an iminium ion).

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-methoxyphenol acts as a nucleophile and attacks the iminium ion. The ortho-position to the hydroxyl group is highly activated, directing the substitution to this site.

  • Proton Transfer: A final deprotonation step re-aromatizes the ring and yields the final product, 2-[(Diethylamino)methyl]-4-methoxyphenol.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 4-Methoxyphenol Product 2-[(Diethylamino)methyl]-4-methoxyphenol Reactant1->Product Nucleophilic Attack Reactant2 Formaldehyde Iminium Dimethylaminomethyl Cation (Iminium Ion) Reactant2->Iminium Reacts with Reactant3 Diethylamine Reactant3->Iminium Reacts with Iminium->Product Electrophile

Caption: Synthetic pathway for 2-[(Diethylamino)methyl]-4-methoxyphenol via the Mannich Reaction.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol based on standard Mannich reaction procedures.

Materials:

  • 4-Methoxyphenol

  • Diethylamine

  • Formaldehyde (37% aqueous solution)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for pH adjustment and product isolation)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (or other extraction solvent)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in ethanol.

  • Addition of Reagents: To the stirred solution, add diethylamine followed by the dropwise addition of aqueous formaldehyde. The order of addition may be varied, but careful control of the temperature is recommended due to the exothermic nature of the initial amine-formaldehyde reaction.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid to protonate the amine, making it water-soluble.

  • Purification: The acidic aqueous solution is washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted 4-methoxyphenol. The aqueous layer is then basified with a sodium hydroxide solution to deprotonate the amine and precipitate the product.

  • Isolation: The product is extracted from the aqueous layer using a suitable organic solvent like dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.

Potential Applications

The structural features of 2-[(Diethylamino)methyl]-4-methoxyphenol suggest its utility in several areas of research and development.

Pharmaceutical Scaffolding

The aminomethylated phenol motif is present in a variety of biologically active compounds. The tertiary amine can be crucial for receptor binding and for improving the pharmacokinetic profile of a drug candidate. The phenolic hydroxyl can participate in hydrogen bonding interactions with biological targets.

Potential_Applications cluster_applications Potential Applications Core 2-[(Diethylamino)methyl]-4-methoxyphenol App1 Pharmaceutical Intermediate Core->App1 Bioisosteric replacement App2 Antioxidant Core->App2 Radical scavenging App3 Corrosion Inhibitor Core->App3 Metal surface adsorption App4 Polymer Chemistry Core->App4 Monomer synthesis

Caption: Potential application areas for 2-[(Diethylamino)methyl]-4-methoxyphenol.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to quench free radicals. The substituents on the aromatic ring can modulate this activity.

Corrosion Inhibition

Many organic molecules containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors for metals. These compounds can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The presence of both a phenolic hydroxyl and a tertiary amine in the target molecule makes it a promising candidate for this application.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-[(Diethylamino)methyl]-4-methoxyphenol is not available, general precautions for handling substituted phenols and tertiary amines should be followed.

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • Work in a well-ventilated area or use a fume hood.

Conclusion

2-[(Diethylamino)methyl]-4-methoxyphenol represents a molecule with significant potential in various scientific domains. This guide has provided a theoretical framework for its synthesis, predicted its key physicochemical properties, and outlined its potential applications. While further experimental validation is necessary to fully characterize this compound, the information presented here serves as a valuable starting point for researchers and developers interested in exploring its utility. The logical and efficient synthetic pathway via the Mannich reaction makes it an accessible target for further investigation.

References

  • PubChemLite. 2-[(diethylamino)methyl]-4-methoxyphenol (C12H19NO2). [Link]

Sources

An In-depth Technical Guide to 2-[(Diethylamino)methyl]-4-methoxyphenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-[(Diethylamino)methyl]-4-methoxyphenol, a substituted aminomethylphenol. Drawing upon established principles of organic synthesis, spectroscopic analysis, and pharmacological sciences, this document serves as a vital resource for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic characteristics, and potential biological activities, all grounded in the context of related chemical entities.

Introduction and Significance

2-[(Diethylamino)methyl]-4-methoxyphenol belongs to the class of Mannich bases, which are β-amino-ketone derivatives of significant interest in medicinal chemistry.[1] The core structure, featuring a phenol ring substituted with a methoxy group and a diethylaminomethyl side chain, suggests a potential for a range of biological activities. The phenolic hydroxyl group can act as a hydrogen bond donor and may be crucial for antioxidant properties, while the tertiary amine moiety can influence the compound's basicity, solubility, and interactions with biological targets.[2][3] The methoxy group can modulate the electronic properties of the phenol ring and affect metabolic stability.

This guide aims to provide a detailed theoretical and practical framework for the synthesis and characterization of this compound, laying the groundwork for its further investigation in drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental architecture of 2-[(Diethylamino)methyl]-4-methoxyphenol is key to understanding its chemical behavior and biological potential.

Molecular Formula: C₁₂H₁₉NO₂

SMILES: CCN(CC)CC1=C(C=CC(=C1)OC)O

InChI: InChI=1S/C12H19NO2/c1-4-13(5-2)9-10-8-11(15-3)6-7-12(10)14/h6-8,14H,4-5,9H2,1-3H3

InChIKey: LHWYIGTXOZCFPM-UHFFFAOYSA-N

A table summarizing the predicted physicochemical properties is presented below. These values are computationally derived and provide a preliminary assessment of the compound's characteristics.

PropertyPredicted ValueSource
Molecular Weight 209.28 g/mol PubChemLite
Monoisotopic Mass 209.14159 DaPubChemLite
XlogP 2.1PubChemLite
Hydrogen Bond Donor Count 1PubChemLite
Hydrogen Bond Acceptor Count 3PubChemLite
Rotatable Bond Count 5PubChemLite

Synthesis Pathway: The Mannich Reaction

The most logical and established method for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (4-methoxyphenol, also known as guaiacol), an aldehyde (formaldehyde), and a secondary amine (diethylamine).[1]

Reaction Mechanism

The Mannich reaction proceeds through the formation of an Eschenmoser's salt-like intermediate (a dimethylaminomethyl cation in this case) from the reaction of formaldehyde and diethylamine. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution, primarily at the ortho position to the hydroxyl group due to its activating and directing effects.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guaiacol 4-Methoxyphenol (Guaiacol) Product 2-[(Diethylamino)methyl]-4-methoxyphenol Guaiacol->Product + Iminium Ion (Electrophilic Aromatic Substitution) Formaldehyde Formaldehyde Iminium Iminium Ion (Eschenmoser's Salt-like) Formaldehyde->Iminium + Diethylamine Diethylamine Diethylamine Iminium->Product

Caption: Proposed Mannich reaction for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known Mannich reactions with phenols and should be optimized for this specific transformation.

Materials:

  • 4-Methoxyphenol (Guaiacol)

  • Formaldehyde (37% aqueous solution)

  • Diethylamine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methoxyphenol in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • To this solution, add 1.1 equivalents of diethylamine, followed by the dropwise addition of 1.1 equivalents of a 37% aqueous formaldehyde solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of ~2 to protonate the product and facilitate separation from non-basic impurities.

  • Wash the acidic aqueous layer with dichloromethane or ethyl acetate to remove unreacted starting materials and byproducts.

  • Basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of ~8-9 to deprotonate the product.

  • Extract the product into dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product may be purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 6.7-7.0 ppm (m, 3H): Aromatic protons on the phenol ring.

  • δ 5.5-6.5 ppm (br s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O).

  • δ 3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

  • δ 3.6 ppm (s, 2H): Methylene protons of the aminomethyl group (-CH₂-N).

  • δ 2.6 ppm (q, J = 7.2 Hz, 4H): Methylene protons of the diethylamino group (-N-CH₂-CH₃).

  • δ 1.1 ppm (t, J = 7.2 Hz, 6H): Methyl protons of the diethylamino group (-N-CH₂-CH₃).

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 150-155 ppm: Aromatic carbon attached to the hydroxyl group.

  • δ 145-150 ppm: Aromatic carbon attached to the methoxy group.

  • δ 120-125 ppm: Aromatic carbon ortho to the aminomethyl group.

  • δ 110-120 ppm: Other aromatic carbons.

  • δ 55-60 ppm: Methoxy carbon (-OCH₃).

  • δ 50-55 ppm: Methylene carbon of the aminomethyl group (-CH₂-N).

  • δ 45-50 ppm: Methylene carbons of the diethylamino group (-N-CH₂-CH₃).

  • δ 10-15 ppm: Methyl carbons of the diethylamino group (-N-CH₂-CH₃).

Infrared (IR) Spectroscopy

Predicted IR Absorptions (cm⁻¹):

  • 3200-3600 (broad): O-H stretching of the phenolic hydroxyl group.

  • 2970-2800: C-H stretching of the aliphatic (diethylaminomethyl) groups.

  • 1590, 1500, 1450: C=C stretching of the aromatic ring.

  • 1250-1200: Asymmetric C-O-C stretching of the methoxy group.

  • 1030-1050: Symmetric C-O-C stretching of the methoxy group.

  • 1150-1085: C-N stretching of the tertiary amine.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI): The molecular ion peak [M]⁺ at m/z 209 is expected. A prominent fragment would likely be the benzylic cleavage leading to the loss of the diethylamino group, resulting in a fragment at m/z 137. Another significant fragmentation pathway would be the formation of the diethyliminium ion at m/z 86.

IonPredicted m/z
[M+H]⁺ 210.14887
[M+Na]⁺ 232.13081
[M-H]⁻ 208.13431

Data predicted by PubChemLite.

Potential Biological Activities and Applications

The biological activities of 2-[(Diethylamino)methyl]-4-methoxyphenol have not been explicitly reported. However, based on the activities of structurally related compounds, several potential applications can be postulated.

Biological_Activities cluster_activities Potential Biological Activities Compound 2-[(Diethylamino)methyl]-4-methoxyphenol Antioxidant Antioxidant Compound->Antioxidant Phenolic -OH group Antimicrobial Antimicrobial Compound->Antimicrobial Phenolic and Amino Moieties Anticancer Anticancer Compound->Anticancer Cytotoxicity of Phenols Cholinesterase_Inhibition Cholinesterase Inhibition Compound->Cholinesterase_Inhibition Amine Functionality

Caption: Postulated biological activities of 2-[(Diethylamino)methyl]-4-methoxyphenol based on its structural features.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of 2-[(Diethylamino)methyl]-4-methoxyphenol is a key structural feature for this potential activity.[2][3]

  • Antimicrobial Activity: Many Mannich bases of phenols exhibit significant antibacterial and antifungal activities.[4] The combination of the phenolic moiety and the aminomethyl side chain could lead to synergistic antimicrobial effects.

  • Anticancer Activity: Certain phenolic compounds and their derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[5] The potential of 2-[(Diethylamino)methyl]-4-methoxyphenol as an anticancer agent warrants investigation.

  • Cholinesterase Inhibition: Substituted aminomethylphenols have been explored as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[6] The diethylaminomethyl group in the target molecule makes it a candidate for evaluation in this area.

Safety and Handling

Specific safety data for 2-[(Diethylamino)methyl]-4-methoxyphenol is not available. However, based on the general hazards of Mannich bases and phenolic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-[(Diethylamino)methyl]-4-methoxyphenol is a synthetically accessible Mannich base with a range of potential biological activities. This guide has provided a comprehensive theoretical framework for its synthesis via the Mannich reaction, along with predicted spectroscopic and physicochemical properties. While experimental validation is necessary, the information presented here serves as a valuable starting point for researchers interested in exploring the chemical and biological landscape of this promising compound. Further studies are warranted to elucidate its precise biological mechanisms of action and to evaluate its therapeutic potential.

References

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • 2-[(diethylamino)methyl]-4-methoxyphenol (C12H19NO2). PubChemLite. [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. [Link]

  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. MDPI. [Link]

  • Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science. [Link]

  • 2-(Hydroxymethyl)-4-methoxyphenol. PubChem. [Link]

  • 1H NMR (CDCl3) of 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate (DEMAVA). ResearchGate. [Link]

  • (PDF) Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. ResearchGate. [Link]

  • Two Antibacterial Compounds: Velutin and 4-(Hydroxy(Oxiran-2-yl)Methyl)-2-Methoxyphenol from the Stem Bark of Drimys arfakensis Gibbs. KnE Publishing. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. [Link]

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]

  • Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. PubMed. [Link]

  • Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. PubMed. [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ResearchGate. [Link]

  • The Structure of the Guaiacol “Mannich Bases” (1950). ACS Publications. [Link]

  • (PDF) Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. ResearchGate. [Link]

  • Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. ScienceDirect. [Link]

  • Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. PubMed. [Link]

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Introduction: Bridging Natural Scaffolds with Synthetic Versatility

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol from Vanillin

Vanillin, the principal component of vanilla bean extract, is a widely available and renewable starting material in chemical synthesis.[1] Its phenolic and aldehydic functionalities make it a versatile platform for creating a diverse range of derivatives. This guide details the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol, a Mannich base derived from vanillin. This transformation introduces an aminomethyl group onto the aromatic ring, a valuable modification that opens avenues for applications in polymer science, drug development, and as a synthetic intermediate for more complex molecules.[2][3]

The core of this synthesis is the Mannich reaction, a classic three-component condensation that provides a powerful method for C-C bond formation and the introduction of nitrogen-containing functional groups.[4] This guide will provide a mechanistic understanding of the reaction, a detailed experimental protocol, and a framework for the characterization of the final product, tailored for researchers in organic synthesis and drug discovery.

The Mannich Reaction: A Mechanistic Perspective

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine.[5] In the case of vanillin, the electron-rich phenolic ring acts as the nucleophile, attacking an electrophilic iminium ion generated in situ.

The mechanism proceeds through two primary stages:

  • Formation of the Eschenmoser-like Iminium Ion : Diethylamine, a secondary amine, reacts with formaldehyde via nucleophilic addition. Subsequent dehydration, typically acid-catalyzed, forms the highly electrophilic N,N-diethylmethyleneiminium ion.[6] This ion is the key electrophile in the reaction.

  • Electrophilic Aromatic Substitution : The vanillin molecule, with its electron-donating hydroxyl and methoxy groups, possesses a highly activated aromatic ring. The hydroxyl group strongly directs electrophilic substitution to the ortho and para positions. As the para position is already occupied by the aldehyde group (which is deactivating), the iminium ion is attacked by the electron-rich carbon atom ortho to the hydroxyl group. A final deprotonation step re-aromatizes the ring to yield the final product, 2-[(Diethylamino)methyl]-4-methoxyphenol.

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution amine Diethylamine adduct Hemiaminal Intermediate amine->adduct Nucleophilic Attack formaldehyde Formaldehyde formaldehyde->adduct iminium N,N-Diethylmethylene Iminium Ion adduct->iminium Dehydration (-H2O) vanillin Vanillin (Nucleophile) iminium->vanillin Electrophile for Stage 2 intermediate Wheland Intermediate (Cationic Adduct) iminium->intermediate vanillin->intermediate Nucleophilic Attack product 2-[(Diethylamino)methyl]-4-methoxyphenol intermediate->product Deprotonation (Re-aromatization)

Caption: Reaction mechanism for the Mannich synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard laboratory procedure for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Vanillin152.157.61 g50.0Starting Material
Diethylamine73.145.50 mL (3.82 g)52.2Amine Component
Formaldehyde (37% aq. sol.)30.034.10 mL55.0Aldehyde Component
Ethanol46.07100 mL-Solvent
Diethyl Ether74.12As needed-Extraction Solvent
Saturated Sodium Bicarbonate-As needed-Neutralizing Wash
Brine-As needed-Aqueous Wash
Anhydrous Magnesium Sulfate120.37As needed-Drying Agent
Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (7.61 g, 50.0 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the vanillin is completely dissolved.

  • Reagent Addition : Cool the flask in an ice-water bath. To the stirred solution, slowly add diethylamine (5.50 mL, 52.2 mmol). Following this, add the 37% aqueous formaldehyde solution (4.10 mL, 55.0 mmol) dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal : Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction : To the remaining residue, add 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing : Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-[(Diethylamino)methyl]-4-methoxyphenol as an oil or a low-melting solid.

Structural Verification and Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expect to see a triplet and a quartet in the aliphatic region corresponding to the ethyl groups of the diethylamino moiety. A singlet for the benzylic CH₂ protons, a singlet for the methoxy (OCH₃) protons, and signals in the aromatic region corresponding to the protons on the substituted benzene ring are also expected. The broad singlet for the phenolic OH is also a key indicator.

    • ¹³C NMR : The spectrum should show distinct signals for the ethyl carbons, the benzylic carbon, the methoxy carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy : Key signals include a broad O-H stretch for the phenol, C-H stretches for the aliphatic and aromatic components, and C-O stretching for the methoxy and phenolic groups.[2]

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular formula C₁₂H₁₉NO₂ (m/z = 209.14).[7]

G Reactants Vanillin, Diethylamine, Formaldehyde in Ethanol Reaction Stir at RT for 24h Reactants->Reaction Workup Rotary Evaporation & Liquid-Liquid Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product: 2-[(Diethylamino)methyl] -4-methoxyphenol Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Overall experimental workflow for the synthesis.

Conclusion and Outlook

The Mannich reaction provides a direct and efficient route for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol from the renewable feedstock, vanillin. The resulting aminomethylated phenol is a valuable building block. The tertiary amine functionality can be quaternized to create cationic polymers or surfactants, while the phenolic hydroxyl group can be further derivatized, for instance, through esterification or etherification to produce functional monomers.[2][8] This guide provides a robust framework for the synthesis and characterization of this versatile compound, enabling further exploration by researchers in materials science and medicinal chemistry.

References

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. Available at: [Link]

  • Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

  • Al-Ayed, A. S., et al. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. National Center for Biotechnology Information. Available at: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). ResearchGate. Available at: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). MDPI. Available at: [Link]

  • 2-[(diethylamino)methyl]-4-methoxyphenol (C12H19NO2). PubChem. Available at: [Link]

  • A kind of synthetic method of 2- methyl -4- methoxy diphenylamine. (2019). Google Patents.
  • Proposed mechanism of the Mannich reaction of vanillin catalyzed with [HTEA][ClAc]. ResearchGate. Available at: [Link]

  • Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. (n.d.). University of the Highlands and Islands. Available at: [Link]

  • Mannich reaction. Wikipedia. Available at: [Link]

  • Synthesis of new vanillin derivatives from natural eugenol. (2021). SciSpace. Available at: [Link]

  • The mechanism of lignin with diethylamine by the Mannich reaction in acidic medium. ResearchGate. Available at: [Link]

  • Mannich Reaction. (2021). YouTube. Available at: [Link]

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A Comprehensive Guide to the Spectroscopic Characterization of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-[(Diethylamino)methyl]-4-methoxyphenol, a molecule of interest in medicinal chemistry and materials science. The structural elucidation of this compound is critical for quality control, reaction monitoring, and understanding its physicochemical properties. This document offers a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established spectroscopic principles and comparative analysis with structurally related compounds. The protocols detailed herein are designed to be self-validating, ensuring reliable and reproducible results.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-[(Diethylamino)methyl]-4-methoxyphenol is a substituted phenol containing a methoxy group, a diethylaminomethyl side chain, and a phenolic hydroxyl group. These functionalities give rise to characteristic signals in various spectroscopic techniques, allowing for its unambiguous identification.

Figure 1: Chemical structure of 2-[(Diethylamino)methyl]-4-methoxyphenol.

The following sections will dissect the expected spectroscopic signatures of this molecule, providing both predicted data and insights from analogous compounds to offer a comprehensive analytical overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-[(Diethylamino)methyl]-4-methoxyphenol

Proton TypePredicted Chemical Shift (δ) in ppmMultiplicityIntegration
-OH9.0 - 10.0Singlet (broad)1H
Aromatic-H6.7 - 7.0Multiplet3H
-OCH₃~3.8Singlet3H
Ar-CH₂-N~3.6Singlet2H
-N-(CH₂CH₃)₂~2.6Quartet4H
-N-(CH₂CH₃)₂~1.1Triplet6H

Causality behind Predictions:

  • Aromatic Protons (6.7 - 7.0 ppm): The three protons on the benzene ring will appear in the aromatic region. Their precise chemical shifts and coupling patterns will depend on the electronic effects of the hydroxyl, methoxy, and diethylaminomethyl substituents.

  • Methoxy Protons (~3.8 ppm): The three protons of the methoxy group are shielded and will appear as a sharp singlet.

  • Diethylaminomethyl Protons: This group will give rise to three distinct signals: a singlet for the benzylic methylene protons (~3.6 ppm), a quartet for the methylene protons of the ethyl groups (~2.6 ppm), and a triplet for the terminal methyl protons (~1.1 ppm). The quartet and triplet are due to spin-spin coupling between the adjacent methylene and methyl groups.

  • Phenolic Proton (9.0 - 10.0 ppm): The hydroxyl proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-[(Diethylamino)methyl]-4-methoxyphenol

Carbon TypePredicted Chemical Shift (δ) in ppm
Aromatic C-O145 - 155
Aromatic C-N125 - 135
Aromatic C-H110 - 120
-OCH₃~56
Ar-CH₂-N~58
-N-(CH₂CH₃)₂~47
-N-(CH₂CH₃)₂~12

Expert Insights: The chemical shift of the methoxy carbon is typically around 56 ppm.[1] The carbons of the aromatic ring will have their chemical shifts influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing effect of the diethylaminomethyl substituent.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to encompass all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

G cluster_0 NMR Analysis Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup 1H NMR Acquisition 1H NMR Acquisition Instrument Setup->1H NMR Acquisition D2O Exchange D2O Exchange 1H NMR Acquisition->D2O Exchange Confirm -OH 13C NMR Acquisition 13C NMR Acquisition 1H NMR Acquisition->13C NMR Acquisition Data Processing & Interpretation Data Processing & Interpretation D2O Exchange->Data Processing & Interpretation DEPT Analysis DEPT Analysis 13C NMR Acquisition->DEPT Analysis Optional DEPT Analysis->Data Processing & Interpretation

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorptions for 2-[(Diethylamino)methyl]-4-methoxyphenol

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (Phenol)3200 - 3600Strong, Broad
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2970Medium to Strong
C=C (Aromatic)1500 - 1600Medium
C-O (Aryl Ether)1230 - 1270Strong
C-N (Amine)1020 - 1250Medium

Field-Proven Insights: The most prominent feature in the IR spectrum will be the broad O-H stretching band of the phenolic hydroxyl group, typically centered around 3400 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The presence of both aromatic and aliphatic C-H stretches, along with the strong C-O stretch of the aryl ether, will further confirm the molecular structure.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Table 4: Predicted Mass Spectrometry Data for 2-[(Diethylamino)methyl]-4-methoxyphenol

Ionm/z (Predicted)
[M+H]⁺210.1489
[M+Na]⁺232.1308
[M-H]⁻208.1343

Authoritative Grounding: The predicted m/z values are based on the exact mass of the molecule (C₁₂H₁₉NO₂). High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The fragmentation pattern in MS/MS experiments would likely involve the loss of the diethylamino group or cleavage of the ethyl chains.

Experimental Protocol for ESI-MS

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-[(Diethylamino)methyl]-4-methoxyphenol.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation for positive ion mode analysis.

  • Infusion: The sample solution is introduced into the ESI source at a low flow rate.

  • Ionization: A high voltage is applied to the capillary tip, generating charged droplets that desolvate to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are measured.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

G cluster_1 Overall Spectroscopic Analysis Strategy Purified Compound Purified Compound NMR Spectroscopy NMR Spectroscopy Purified Compound->NMR Spectroscopy Structure & Connectivity IR Spectroscopy IR Spectroscopy Purified Compound->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry Molecular Weight & Formula Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation IR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

Figure 3: Integrated spectroscopic approach for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of 2-[(Diethylamino)methyl]-4-methoxyphenol. By integrating data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers and drug development professionals can confidently verify the structure and purity of this compound. The provided protocols, grounded in established scientific principles, ensure the generation of reliable and high-quality data, which is paramount for advancing research and development efforts.

References

  • Akerman, F. P., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0032136). [Link]

  • ResearchGate. (n.d.). ¹H NMR (CDCl₃) of 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate (DEMAVA). [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for an article. [Link]

  • ResearchGate. (n.d.). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenol - Optional[FTIR] - Spectrum. [Link]

  • PubMed. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule using NMR spectroscopy.

Introduction: The Significance of NMR in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a multifunctional compound like 2-[(Diethylamino)methyl]-4-methoxyphenol, ¹H NMR is crucial for confirming its successful synthesis and purity. The molecule, a Mannich base derived from 4-methoxyphenol, possesses distinct proton environments that give rise to a characteristic spectral fingerprint. Understanding this spectrum is key to its unequivocal identification.

Predicted ¹H NMR Spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol

While an experimentally acquired high-resolution spectrum is the gold standard, a detailed prediction based on the analysis of structurally similar compounds and fundamental NMR principles provides a robust framework for interpretation. The expected ¹H NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol in a common deuterated solvent like chloroform-d (CDCl₃) would exhibit signals corresponding to the aromatic protons, the phenolic hydroxyl group, the methoxy group, and the diethylaminomethyl substituent.

Molecular Structure and Proton Environments

To facilitate the spectral analysis, the distinct proton environments in 2-[(Diethylamino)methyl]-4-methoxyphenol are labeled as follows:

Figure 1: Molecular structure of 2-[(Diethylamino)methyl]-4-methoxyphenol with labeled proton environments.

Detailed Spectral Analysis and Signal Assignment

The chemical shifts (δ) are influenced by the electron density around the protons. Electron-donating groups (EDGs) increase shielding and shift signals upfield (lower ppm), while electron-withdrawing groups (EWGs) cause deshielding and shift signals downfield (higher ppm).

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Justification
(a) Phenolic -OH4.0 - 8.0Broad SingletN/A1HThe chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet due to chemical exchange.[1][2]
(b) Benzylic -CH₂-~ 3.6 - 3.8SingletN/A2HThese benzylic protons are adjacent to an electron-withdrawing nitrogen atom, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
(c) Diethylamino -CH₂-~ 2.6 - 2.8Quartet~ 7.14HThe methylene protons of the ethyl groups are adjacent to the nitrogen atom and are split into a quartet by the three neighboring methyl protons.
(d) Diethylamino -CH₃~ 1.1 - 1.3Triplet~ 7.16HThe methyl protons of the ethyl groups are split into a triplet by the two neighboring methylene protons.
(e) Methoxy -OCH₃~ 3.8 - 3.9SingletN/A3HThe protons of the methoxy group are shielded and typically appear as a sharp singlet in this region.[3]
(f) Aromatic H-3~ 6.7 - 6.9Doublet~ 2-3 (meta)1HThis proton is ortho to the electron-donating hydroxyl group and meta to the methoxy group. It will exhibit meta-coupling with H-5.
(g) Aromatic H-5~ 6.6 - 6.8Doublet of Doublets~ 8-9 (ortho), ~ 2-3 (meta)1HThis proton is ortho to the electron-donating methoxy group and meta to the hydroxyl group. It will show ortho-coupling with H-6 and meta-coupling with H-3. The strong electron-donating nature of the methoxy group at the para position will likely shift this proton upfield.[3]
(h) Aromatic H-6~ 6.8 - 7.0Doublet~ 8-9 (ortho)1HThis proton is ortho to the hydroxyl group and will be split into a doublet by the ortho-coupled H-5.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (~5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer filter 4. Filter if Particulates are Present transfer->filter insert 5. Insert Sample into Spectrometer filter->insert lock_shim 6. Lock and Shim insert->lock_shim setup 7. Set Acquisition Parameters lock_shim->setup acquire 8. Acquire Spectrum setup->acquire process 9. Fourier Transform & Phase Correction acquire->process baseline 10. Baseline Correction process->baseline calibrate 11. Calibrate Spectrum baseline->calibrate integrate 12. Integrate Peaks calibrate->integrate

Figure 2: Workflow for acquiring and processing the ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity 2-[(Diethylamino)methyl]-4-methoxyphenol.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a good initial choice for its ability to dissolve a wide range of organic compounds.

    • Transfer the solution to a clean, 5 mm NMR tube.

    • If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters on a 400 MHz spectrometer would be:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (can be adjusted based on sample concentration)

      • Spectral Width: 0-12 ppm

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Conclusion

The ¹H NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol provides a wealth of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of each proton in the molecule. The aromatic region reveals a substitution pattern consistent with the proposed structure, while the aliphatic region confirms the presence and connectivity of the diethylaminomethyl and methoxy groups. This guide serves as a valuable resource for the characterization of this and structurally related compounds, underscoring the power of NMR spectroscopy in modern chemical research.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Abdelaty, M. S. A. (2018). Preparation and Characterization of Environmental Functional Poly(Styrene-Co-2-[(Diethylamino)Methyl]- 4-Formyl-6-Methoxy-Phenyl Acrylate) Copolymers for Amino Acid Post Polymerization. International Journal of Polymeric Materials and Polymeric Biomaterials, 67(14), 845-853. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • PubChem. 2-[(diethylamino)methyl]-4-methoxyphenol. [Link]

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A Guide to the 13C NMR Spectroscopic Analysis of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The unequivocal structural elucidation of pharmacologically relevant molecules is a cornerstone of modern drug development. 2-[(Diethylamino)methyl]-4-methoxyphenol, a substituted aminophenol, represents a class of compounds with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its precise molecular architecture. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides a powerful, non-destructive technique for mapping the carbon skeleton of such molecules, offering deep insights into their electronic and steric environments.

This in-depth technical guide provides a comprehensive analysis of the 13C NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol. Moving beyond a simple reporting of chemical shifts, this document delves into the rationale behind spectral assignments, grounded in fundamental principles and supported by data from analogous structures. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply 13C NMR for the structural verification and characterization of complex organic molecules.

Core Principles of 13C NMR in the Context of 2-[(Diethylamino)methyl]-4-methoxyphenol

The 13C NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol is governed by the electronic effects of its three key substituents on the phenol ring: the hydroxyl (-OH), the methoxy (-OCH3), and the diethylaminomethyl [-CH2N(CH2CH3)2] groups. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

  • The Phenolic Ring System: The aromatic carbons of the benzene ring typically resonate in the downfield region of the spectrum, generally between 110 and 160 ppm.[1][2][3][4] The final chemical shift of each aromatic carbon is a composite of the electronic donating or withdrawing effects of the substituents. The hydroxyl and methoxy groups are strong electron-donating groups, which cause an upfield shift (shielding) of the ortho and para carbons relative to unsubstituted benzene. Conversely, the carbon atoms directly attached to these electronegative oxygen atoms (ipso-carbons) are significantly deshielded and appear at lower fields.[5]

  • The Methoxy Group (-OCH3): The carbon of the methoxy group typically exhibits a signal in the range of 55-60 ppm.[6] Its precise chemical shift can be influenced by steric interactions with adjacent substituents.

  • The Diethylaminomethyl Group [-CH2N(CH2CH3)2]: This aliphatic side chain contributes three distinct carbon signals. The benzylic methylene carbon (-CH2-N) is deshielded by both the aromatic ring and the nitrogen atom, and its signal is expected in the 40-65 ppm range.[2][3] The two equivalent methylene carbons of the ethyl groups (-N-CH2-CH3) are deshielded by the nitrogen and will appear further downfield than the terminal methyl carbons. The two equivalent terminal methyl carbons (-CH2-CH3) will be the most shielded of the aliphatic carbons, appearing at the highest field (lowest ppm value).

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a robust, self-validating methodology for obtaining a high-quality 13C NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the high-purity analyte.[7]
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), within a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.[8]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.[9]

2. NMR Spectrometer Setup and Data Acquisition:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
  • A standard proton-decoupled 13C NMR experiment should be performed. This involves irradiating the protons to collapse the C-H couplings, resulting in a spectrum with single sharp lines for each unique carbon atom.
  • Key acquisition parameters to consider include:
  • A spectral width sufficient to encompass all expected carbon signals (typically 0-220 ppm).
  • A sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons which can have weak signals.[2]
  • A relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

3. Advanced Spectral Editing (Optional but Recommended):

  • To aid in the definitive assignment of the aliphatic signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. DEPT-135 is particularly useful, as it will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks, while quaternary carbons will be absent.[10]

Predicted 13C NMR Spectrum and Signal Assignments

Based on the principles outlined above and analysis of structurally similar compounds, a detailed prediction of the 13C NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol is presented below. The molecule possesses 10 unique carbon environments, and therefore, 10 distinct signals are expected in the proton-decoupled 13C NMR spectrum.

Molecular Structure and Numbering Scheme:

G cluster_0 Data Acquisition cluster_1 Initial Signal Assignment cluster_2 Detailed Aromatic Assignment cluster_3 Final Verification A Prepare Sample in Deuterated Solvent with TMS B Acquire Proton-Decoupled 13C NMR Spectrum A->B C Acquire DEPT-135 Spectrum B->C D Count the Number of Unique Carbon Signals C->D E Group Signals into Aliphatic and Aromatic Regions D->E F Assign Aliphatic Signals using DEPT-135 Data (CH3/CH positive, CH2 negative) E->F G Identify Quaternary Carbons (Weak Signals, Absent in DEPT) F->G H Assign ipso-Carbons (C1, C4) to Most Downfield Signals G->H I Assign Protonated Aromatic Carbons based on Substituent Effects H->I J Compare Assignments with Data from Analogous Compounds I->J K Ensure Consistency with Theoretical Predictions J->K

Caption: A validated workflow for the analysis of the 13C NMR spectrum.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of 2-[(Diethylamino)methyl]-4-methoxyphenol. A thorough understanding of substituent effects, coupled with a systematic experimental and analytical approach, allows for the confident assignment of all ten carbon signals in the molecule. The predicted spectrum, with its distinct aliphatic and aromatic regions, provides a clear fingerprint for the identification and purity assessment of this compound. By following the detailed protocols and analytical workflow presented in this guide, researchers and drug development professionals can leverage the full power of 13C NMR to ensure the scientific integrity of their work and accelerate their research endeavors.

References

  • Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Supporting information for. The Royal Society of Chemistry. Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • Introductory note on the 13C NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. Available at: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available at: [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • 14.11: H-NMR and C-NMR of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. PubChem. Available at: [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. Available at: [Link]

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Introduction: Elucidating the Structure of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-[(Diethylamino)methyl]-4-methoxyphenol

2-[(Diethylamino)methyl]-4-methoxyphenol is a substituted phenol derivative belonging to the class of compounds often referred to as Mannich bases. Its structure, incorporating a phenolic hydroxyl group, a methoxy ether, and a tertiary aminomethyl side chain, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The precise characterization of such compounds is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and understanding stability.

Mass spectrometry (MS) stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comprehensive technical overview of the mass spectrometric behavior of 2-[(Diethylamino)methyl]-4-methoxyphenol. We will explore its predicted fragmentation pathways under common ionization techniques, present validated experimental protocols for its analysis, and offer insights into the interpretation of the resulting spectral data. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, mechanistically-grounded understanding of how to analyze this molecule and its analogues.

Molecular Characteristics and Structural Features

A thorough understanding of the molecule's structure is fundamental to predicting its behavior in a mass spectrometer. The key features of 2-[(Diethylamino)methyl]-4-methoxyphenol directly influence its ionization and subsequent fragmentation.

  • Molecular Formula: C₁₂H₁₉NO₂

  • Monoisotopic Mass: 209.1416 Da

  • Average Molecular Weight: 209.289 g/mol

  • Key Structural Features:

    • A phenolic hydroxyl (-OH) group: A site for potential derivatization and a directing group in fragmentation.

    • A methoxy (-OCH₃) group: Prone to characteristic losses of a methyl radical.

    • A tertiary amine (diethylamino group): A site of preferential ionization (protonation in ESI) and a driver of characteristic alpha-cleavage fragmentation.

    • A benzylic carbon: The CH₂ group linking the aromatic ring and the amine, representing a chemically labile site prone to cleavage.

Caption: Chemical structure of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Ionization Techniques: Choosing the Right Tool

The choice of ionization method is critical and depends on the sample matrix and the desired information. For a molecule like 2-[(Diethylamino)methyl]-4-methoxyphenol, both Electron Ionization (EI) and Electrospray Ionization (ESI) are highly applicable.

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy "hard" ionization technique. It involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M⁺•). This radical cation is energetically unstable and undergoes extensive, reproducible fragmentation.[1] EI is ideal for structural elucidation due to its rich fragmentation patterns, which serve as a molecular fingerprint.

  • Electrospray Ionization (ESI): Coupled with Liquid Chromatography (LC-MS), ESI is a "soft" ionization technique. It generates ions from solution by creating a fine, charged spray. For this molecule, the tertiary amine is readily protonated in an acidic mobile phase, forming a stable protonated molecule, [M+H]⁺. ESI is excellent for accurate molecular weight determination and is the method of choice for analyzing samples that are not amenable to GC.[2][3]

Predicted Fragmentation Pathways under Electron Ionization (EI)

The EI mass spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol is predicted to be dominated by fragmentation events driven by the stability of the resulting ions. The primary cleavage is expected to occur at the benzylic position, which is also an alpha-cleavage relative to the nitrogen atom—a highly favored pathway for amines.[4][5]

  • Molecular Ion Formation: The initial event is the formation of the molecular ion (M⁺•) at m/z 209 . Due to the presence of a nitrogen atom, this molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[4]

  • Alpha-Cleavage (Benzylic Cleavage): This is the most anticipated and likely dominant fragmentation pathway. The bond between the aromatic ring and the benzylic CH₂ group cleaves, leading to the formation of a highly stable, resonance-delocalized diethylaminomethyl iminium cation. This fragment is often the most intense peak in the spectrum (the base peak).

    • Formation of the m/z 86 ion: Cleavage of the C-C bond between the ring and the side chain yields the [CH₂(NCH₂CH₃)₂]⁺ ion at m/z 86 . This is a classic fragmentation for N-benzyl alkylamines.[6]

  • Benzylic Cation Formation: An alternative, though potentially less favored, cleavage can occur at the C-N bond, expelling a diethylamino radical (•N(Et)₂) to form a stable benzylic cation.

    • Formation of the m/z 137 ion: Loss of a •N(C₂H₅)₂ radical (mass 72) results in the 2-hydroxy-4-methoxybenzyl cation at m/z 137 .

  • Side-Chain Fragmentation: The diethylamino group itself can undergo fragmentation.

    • Formation of the m/z 194 ion: Loss of a methyl radical (•CH₃, mass 15) from one of the ethyl groups via cleavage of a C-C bond is a possible, though minor, pathway.

  • Fragmentation of the Aromatic Ring: The methoxy group can induce fragmentation.

    • Loss of Methyl Radical from M⁺•: The molecular ion can lose a methyl radical (•CH₃) from the methoxy group to form an ion at m/z 194 .

    • Loss of Formaldehyde from M⁺•: A rearrangement can lead to the elimination of a neutral formaldehyde molecule (CH₂O, mass 30) to produce an ion at m/z 179 .[7]

Fragmentation M C₁₂H₁₉NO₂⁺• m/z 209 (Molecular Ion) F86 C₅H₁₂N⁺ m/z 86 (Base Peak) M->F86 α-Cleavage (- C₇H₇O₂•) F137 C₈H₉O₂⁺ m/z 137 M->F137 C-N Cleavage (- •N(C₂H₅)₂) F194 C₁₁H₁₆NO₂⁺ m/z 194 M->F194 - •CH₃ title Predicted EI Fragmentation Pathways

Caption: Key predicted fragmentation pathways under Electron Ionization (EI).

Experimental Protocols: A Self-Validating System

The following protocols are designed for robust and reliable analysis. They incorporate steps for system validation and are presented as a starting point, which may require optimization based on the specific instrumentation used.

Protocol 1: GC-MS Analysis (Electron Ionization)

This method is ideal for identifying the compound based on its characteristic fragmentation pattern.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 2-[(Diethylamino)methyl]-4-methoxyphenol and dissolve it in 1 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate, or dichloromethane) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:100 in the same solvent to a final concentration of 10 µg/mL.

    • Transfer the working solution to a 2 mL autosampler vial.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 20°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • System Validation:

    • Inject a solvent blank prior to the sample to ensure no carryover or system contamination.

    • Verify instrument tuning (e.g., with PFTBA) to ensure mass accuracy and resolution are within specifications.

Protocol 2: LC-MS Analysis (Electrospray Ionization)

This method is best for accurate molecular weight confirmation and analysis in complex matrices.

  • Sample Preparation:

    • Prepare stock (1 mg/mL) and working (10 µg/mL) solutions as described in the GC-MS protocol, using a mobile-phase compatible solvent like methanol or acetonitrile.

  • Instrumentation and Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • Start at 5% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • Nebulizer Pressure: 40 psi.

    • Capillary Voltage (Vcap): 3500 V.

    • Fragmentor Voltage: 100 V (This can be optimized to induce some in-source fragmentation if desired).

    • Scan Range: m/z 50-500.

  • System Validation:

    • Run a solvent blank to ensure a clean baseline.

    • The presence of 0.1% formic acid in the mobile phase is crucial for promoting efficient protonation of the tertiary amine to form the [M+H]⁺ ion.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Compound (~1 mg) prep2 Dissolve in Solvent (1 mL) prep1->prep2 prep3 Dilute to Working Conc. (10 µg/mL) prep2->prep3 gcms GC-MS (EI) prep3->gcms lcms LC-MS (ESI) prep3->lcms data1 Identify Molecular Ion ([M]⁺• or [M+H]⁺) gcms->data1 lcms->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Confirm Structure data2->data3

Caption: High-level experimental workflow for MS analysis.

Data Interpretation: Decoding the Mass Spectrum

The acquired mass spectrum provides a wealth of structural information. The key is to systematically identify the molecular ion and correlate the major fragment ions to the predicted fragmentation pathways.

Table 1: Summary of Predicted Key Ions and Their Origin

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Ionization Mode Origin / Fragmentation Pathway Expected Intensity
209[C₁₂H₁₉NO₂]⁺•EIMolecular Ion (M⁺•)Moderate to Low
210[C₁₂H₂₀NO₂]⁺ESIProtonated Molecule ([M+H]⁺)High
194[C₁₁H₁₆NO₂]⁺EILoss of •CH₃ from M⁺•Low
137[C₈H₉O₂]⁺EIBenzylic C-N bond cleavage; Loss of •N(C₂H₅)₂Moderate
86[C₅H₁₂N]⁺EIAlpha-cleavage (Benzylic C-C cleavage)High (Likely Base Peak)

Interpreting the EI Spectrum:

  • The Molecular Ion (m/z 209): Locate the peak at the highest m/z value that is consistent with the molecular weight. Its presence confirms the identity of the compound.

  • The Base Peak (m/z 86): Identify the most intense peak in the spectrum. For this molecule, it is predicted to be at m/z 86, corresponding to the stable iminium cation formed via alpha-cleavage. This is a strong diagnostic indicator for the diethylaminomethyl group attached to a benzylic carbon.

  • Other Fragments: Look for the other predicted fragments (e.g., m/z 137, 194) to build a complete picture and add confidence to the structural assignment.

Interpreting the ESI Spectrum:

  • The Protonated Molecule (m/z 210): In positive ion mode ESI, the spectrum should be dominated by the [M+H]⁺ ion at m/z 210. This provides a clear and unambiguous confirmation of the molecular weight. Minor adducts, such as the sodium adduct [M+Na]⁺ at m/z 232, may also be observed.

Conclusion

The mass spectrometric analysis of 2-[(Diethylamino)methyl]-4-methoxyphenol is a robust and definitive method for its structural characterization. Under Electron Ionization, the molecule is expected to undergo a characteristic and highly predictable alpha-cleavage, yielding a dominant fragment ion at m/z 86 that serves as a structural fingerprint. Electrospray Ionization provides a complementary and straightforward confirmation of the molecular weight via the formation of the protonated molecule at m/z 210. By employing the validated protocols and mechanistic interpretations outlined in this guide, researchers can confidently identify this compound, ensuring the integrity and quality of their work in drug development and chemical synthesis.

References

  • A.O., A., G.A., A., O.S., A., & P.A., A. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(4), M1274. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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  • Syrjänen, K., Sipilä, J., Björk, H., & Brunow, G. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Journal of Agricultural and Food Chemistry, 48(11), 5211-5. Available at: [Link]

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  • Zhang, Y., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 18(9), 10113-10129. Available at: [Link]

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The Multifaceted Biological Activities of Substituted Aminophenols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Substituted aminophenols, a versatile class of organic compounds, are of significant interest in medicinal chemistry and drug development. Their unique chemical architecture, featuring both an amino and a hydroxyl group attached to a benzene ring, imparts a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse biological applications of these compounds, with a focus on their antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

The Chemical Foundation: Synthesis and Structure of Aminophenols

Aminophenols are amphoteric molecules that can act as weak acids or bases, though their basic character typically prevails.[1] The three primary isomers—2-aminophenol, 3-aminophenol, and 4-aminophenol—differ in the relative positions of the amino and hydroxyl groups, which significantly influences their chemical reactivity and biological activity.[1] While 3-aminophenol is relatively stable, 2-aminophenol and 4-aminophenol are prone to oxidation.[1]

The synthesis of substituted aminophenols is primarily achieved through two main routes: the reduction of nitrophenols or through substitution reactions.[1] Catalytic reduction using iron or hydrogen is a common and effective method for producing 2- and 3-aminophenols.[1] More complex substituted aminophenols can be prepared by reacting a nitrophenol with a reducing agent to form the primary aminophenol, which is then reacted with an aldehyde.

The chemical reactivity of aminophenols is rich and varied, involving reactions at the amino group, the hydroxyl moiety, and the benzene ring. Key reactions include alkylation, acylation, diazonium salt formation, cyclization, and condensation reactions, allowing for the generation of a diverse library of derivatives.[1]

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of substituted aminophenols is intricately linked to their chemical structure. The interplay between the amino and hydroxyl groups, the nature and position of substituents on the aromatic ring, and the overall molecular geometry dictates their therapeutic potential.

A critical factor in the SAR of aminophenols is the relative positioning of the amino and hydroxyl groups.[2] Ortho (2-) and para (4-) aminophenols generally exhibit stronger biological activities, particularly antioxidant and radical scavenging properties, compared to the meta (3-) isomer.[2][3] This is attributed to their ability to form more stable radical species after donating a hydrogen atom.[2]

The nature of the substituents on the aromatic ring also plays a pivotal role. For instance, in the context of anticancer activity, the length of an alkyl chain attached to the aminophenol moiety has been shown to be a key determinant.[4][5][6] Longer alkyl chains in p-alkylaminophenols have been correlated with enhanced antiproliferative potencies and increased ability to inhibit lipid peroxidation.[4][6] Conversely, converting the amine to an amide significantly diminishes these activities.[4] Furthermore, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can enhance the anticancer and antimicrobial activities of Schiff base derivatives of aminophenols.[7]

Diverse Biological Activities of Substituted Aminophenols

Antioxidant and Pro-oxidant Activities

The presence of both hydroxyl and amino groups allows aminophenol derivatives to act as potent antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[2] This activity is particularly pronounced in 2- and 4-aminophenols.[2][3]

Paradoxically, under certain conditions, aminophenols can also exhibit pro-oxidant activity. In the presence of transition metal ions like copper, 2- and 4-aminophenols can reduce the metal ion, which in turn can generate reactive oxygen species (ROS) such as superoxide radicals.[3] This pro-oxidant behavior may contribute to the cytotoxic effects observed in some aminophenol derivatives.[3]

This assay is a standard method for evaluating the antioxidant activity of compounds.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a final absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add various concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control containing only the solvent and DPPH is also measured.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anticancer Activity

Substituted aminophenols have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied and can include the induction of apoptosis (programmed cell death), often mediated by the generation of ROS, and the inhibition of key cellular processes like lipid peroxidation.[4][6]

Fenretinide, an aminophenol derivative of retinoic acid, exhibits potent antiproliferative activity.[4] Structure-activity relationship studies have revealed that the 4-aminophenol moiety is crucial for its anticancer effects.[4] Novel aminophenol analogues, such as p-dodecylaminophenol, have shown even greater potency than fenretinide against various cancer cell lines, including breast and prostate cancer.[5] The anticancer activity of these compounds is correlated with their ability to be incorporated into cancer cells and induce apoptosis.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the substituted aminophenol for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity

Substituted aminophenols and their derivatives, particularly Schiff bases, have shown promising antimicrobial activity against a range of bacteria and fungi.[8] The para-isomer, p-aminophenol, has been found to exhibit significantly better antibacterial activity than the ortho- and meta-isomers.[9] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of p-aminophenol have been determined against both Gram-positive and Gram-negative bacteria.[9]

The formation of metal complexes with aminophenol-derived Schiff bases can further enhance their antimicrobial properties.[7] This is often attributed to the increased lipophilicity of the metal complexes, which facilitates their transport across microbial cell membranes.[7]

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the target microorganism.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Analgesic Activity

The well-known analgesic and antipyretic drug, paracetamol (acetaminophen), is a classic example of a biologically active substituted aminophenol.[10] Its mechanism of action is complex and involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, under conditions of low peroxide levels.[10] Additionally, a metabolite of paracetamol, AM404, which is formed from 4-aminophenol in the brain, contributes to its analgesic effects by acting on the endocannabinoid system and TRPV1 receptors.[10]

Recent studies have also shown that p-aminophenol and AM404 can suppress the activation of microglia, the resident immune cells of the brain, which are involved in neuroinflammation.[11] This suggests a potential role for aminophenol derivatives in mitigating neuroinflammatory processes.

Analytical Characterization of Substituted Aminophenols

The purity and identity of synthesized aminophenol derivatives are crucial for accurate biological evaluation. A variety of analytical techniques are employed for their characterization.

  • High-Performance Liquid Chromatography (HPLC): A sensitive and selective method for the determination and quantification of aminophenols and their impurities in pharmaceutical formulations.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the rapid analysis and identification of aminophenol impurities.[13]

  • Spectroscopic Methods:

    • UV-Visible Spectroscopy: Used to study the electronic transitions and can be employed in quantitative analysis.

    • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for elucidating the detailed chemical structure of the synthesized compounds.

  • Surface-Enhanced Raman Scattering (SERS): A highly sensitive technique for the quantification of aminophenols, particularly in complex matrices.[14]

Future Perspectives and Conclusion

Substituted aminophenols represent a privileged scaffold in medicinal chemistry, offering a rich platform for the design and development of novel therapeutic agents. The diverse biological activities, coupled with the relative ease of chemical modification, make them an attractive area for further research. Future investigations should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective drugs.

  • Exploring novel therapeutic applications: The anti-neuroinflammatory properties of some aminophenols warrant further investigation for their potential in treating neurodegenerative diseases.

  • Developing advanced drug delivery systems: Formulations that enhance the bioavailability and targeted delivery of aminophenol-based drugs could improve their therapeutic efficacy and reduce potential side effects.

Visualizations

Diagram 1: General Synthesis of Substituted Aminophenols

G Nitrophenol Substituted Nitrophenol Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) Nitrophenol->Reduction Aminophenol Substituted Aminophenol Reduction->Aminophenol Reaction Reaction Aminophenol->Reaction Aldehyde Aldehyde/ Acylating Agent Aldehyde->Reaction FinalProduct Further Substituted Aminophenol Derivative Reaction->FinalProduct

Caption: General synthetic routes to substituted aminophenols.

Diagram 2: Simplified Mechanism of Antioxidant Action

G Aminophenol Aminophenol (Ar-OH, -NH2) Donation H• Donation Aminophenol->Donation FreeRadical Free Radical (R•) FreeRadical->Donation StableRadical Stable Aminophenol Radical Donation->StableRadical NeutralizedMolecule Neutralized Molecule (RH) Donation->NeutralizedMolecule

Caption: Antioxidant mechanism of aminophenols via radical scavenging.

Diagram 3: Workflow for MTT Cytotoxicity Assay

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Substituted Aminophenol A->B C Add MTT Reagent & Incubate B->C D Add Solubilizing Agent C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability & IC50 E->F

Caption: Step-by-step workflow of the MTT assay.

References

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An In-depth Technical Guide to the Safe Handling of 2-[(Diethylamino)methyl]-4-methoxyphenol for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-[(Diethylamino)methyl]-4-methoxyphenol, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document extrapolates critical safety information based on the known hazards of its constituent functional groups: a substituted phenol and a tertiary amine (a Mannich base). The principles of prudent laboratory practice for handling uncharacterized substances are paramount.

Understanding the Compound: A Chemist's Perspective

2-[(Diethylamino)methyl]-4-methoxyphenol is a Mannich base, a class of organic compounds synthesized through the aminoalkylation of an acidic proton located on a substrate, in this case, 4-methoxyphenol. The structure incorporates a phenolic hydroxyl group, a tertiary amine, and a methoxy group on an aromatic ring. This unique combination of functional groups dictates its chemical reactivity, potential biological activity, and, consequently, its hazard profile.

The phenolic moiety suggests potential for skin and eye irritation or corrosion, while the tertiary amine group can impart basicity and may have its own toxicological profile. Mannich bases are known to have a wide range of biological activities, and as such, this compound should be handled with the care afforded to a potentially bioactive molecule.[1][2][3]

Hazard Identification and Risk Assessment: A Proactive Approach

Given the novelty of 2-[(Diethylamino)methyl]-4-methoxyphenol, a thorough risk assessment is mandatory before any handling or experimentation. This assessment should be based on the anticipated hazards of substituted phenols and aromatic amines.

Predicted GHS Hazard Classification (Extrapolated):

Hazard ClassPredicted Hazard StatementBasis for Prediction
Acute Toxicity, OralH302: Harmful if swallowedBased on the toxicity of aminophenol derivatives.[4]
Skin Corrosion/IrritationH315: Causes skin irritation / H314: Causes severe skin burns and eye damagePhenolic compounds are known to be corrosive or irritating to the skin.[5]
Serious Eye Damage/IrritationH318: Causes serious eye damagePhenolic compounds can cause severe and permanent eye injury.[6]
Germ Cell MutagenicityH341: Suspected of causing genetic defectsSome aminophenols are suspected mutagens.[4][5]
Specific Target Organ ToxicityH373: May cause damage to organs through prolonged or repeated exposureAminophenols have been shown to have effects on the kidneys.
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effectsMany aromatic compounds are harmful to aquatic organisms.[4]

Risk Assessment Workflow:

The following diagram illustrates a systematic approach to risk assessment before working with 2-[(Diethylamino)methyl]-4-methoxyphenol.

RiskAssessment cluster_Plan Planning Phase cluster_Assess Assessment Phase cluster_Control Control Measures cluster_Action Action & Review Start Identify Experimental Protocol Info Gather Information on 2-[(Diethylamino)methyl]-4-methoxyphenol and Related Compounds Start->Info HazardID Hazard Identification (Phenol, Amine, Mannich Base) Info->HazardID Exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) HazardID->Exposure RiskEval Evaluate Risks (Likelihood & Severity) Exposure->RiskEval Controls Implement Control Measures (PPE, Ventilation, SOPs) RiskEval->Controls Emergency Establish Emergency Procedures (Spill, Exposure) Controls->Emergency Proceed Proceed with Experiment Emergency->Proceed Review Review and Update Risk Assessment Periodically Proceed->Review

A workflow for conducting a risk assessment for novel compounds.

Safe Handling and Personal Protective Equipment (PPE): Your First Line of Defense

Due to the predicted hazards, stringent adherence to appropriate PPE is non-negotiable.

Engineering Controls:

  • Fume Hood: All work with 2-[(Diethylamino)methyl]-4-methoxyphenol, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.To protect against skin absorption and chemical burns. Phenol can penetrate standard latex gloves.
Eye Protection Chemical splash goggles and a face shield.To protect against splashes that could cause severe eye damage.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect the skin from accidental contact.
Respiratory Protection Not generally required if work is conducted in a fume hood. In case of a large spill or inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges may be necessary.To prevent inhalation of dust or aerosols.

Storage and Stability: Maintaining Compound Integrity

Proper storage is crucial to ensure the stability of 2-[(Diethylamino)methyl]-4-methoxyphenol and to prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Protect from light, as phenolic compounds can be light-sensitive.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4] Phenolic compounds can react violently with strong oxidizers.[7] Aromatic amines can also undergo hazardous reactions.

  • Stability: Mannich bases can be susceptible to degradation under strongly acidic or basic conditions.[8] Monitor for any change in appearance or the formation of precipitates.

Experimental Protocols: A Step-by-Step Approach to Safety

The following protocols are generalized and should be adapted to specific experimental needs in consultation with your institution's safety officer.

5.1. Synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol (Illustrative Mannich Reaction)

The synthesis of Mannich bases is a cornerstone of medicinal chemistry.[2][9] A typical synthesis involves the reaction of a phenol, an amine, and formaldehyde.

MannichSynthesis cluster_Reactants Reactants cluster_Process Reaction cluster_Products Products & Byproducts cluster_Purification Purification Phenol 4-Methoxyphenol Reaction Mannich Condensation (in appropriate solvent) Phenol->Reaction Amine Diethylamine Amine->Reaction Aldehyde Formaldehyde Aldehyde->Reaction Product 2-[(Diethylamino)methyl]-4-methoxyphenol Reaction->Product Byproduct Water & Potential Oligomers Reaction->Byproduct Purify Work-up & Purification (e.g., Crystallization, Chromatography) Product->Purify

A generalized workflow for the synthesis of a Mannich base.

Step-by-Step Protocol:

  • Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charging Reactants: Charge the flask with 4-methoxyphenol and the chosen solvent.

  • Addition of Reagents: Slowly add diethylamine, followed by the dropwise addition of formaldehyde solution. The reaction may be exothermic; control the temperature with an ice bath if necessary.

  • Reaction: Heat the mixture to the appropriate temperature and stir for the required time as determined by the specific protocol.

  • Work-up: After the reaction is complete, cool the mixture and perform the appropriate work-up procedure to isolate the crude product. This may involve extraction and washing.

  • Purification: Purify the crude product by recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Potential Byproducts: The Mannich reaction can sometimes lead to the formation of bis-aminated products or polymeric materials.[10] Proper stoichiometric control and reaction conditions are crucial to minimize these impurities.

5.2. Purity and Characterization

The purity of 2-[(Diethylamino)methyl]-4-methoxyphenol should be confirmed using appropriate analytical techniques.

Analytical TechniquePurpose
NMR Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify any major impurities.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the key functional groups (O-H, C-N, C-O).

Emergency Procedures: Being Prepared for the Unexpected

6.1. Spill Response

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (with caution): For larger spills of the solid, carefully sweep it up. For solutions, after absorption, the area can be decontaminated.

  • Dispose: All contaminated materials must be disposed of as hazardous chemical waste according to institutional guidelines.[11]

6.2. Exposure Response

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. Application of polyethylene glycol (PEG) may be beneficial for phenol burns.[12][13]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal: Responsible Stewardship

All waste containing 2-[(Diethylamino)methyl]-4-methoxyphenol, including crude reaction mixtures, purification solvents, and contaminated materials, must be collected and disposed of as hazardous chemical waste.[14][15] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like 2-[(Diethylamino)methyl]-4-methoxyphenol is fundamental to advancing scientific research. By understanding the potential hazards, conducting thorough risk assessments, and adhering to stringent safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational document to be supplemented by institutional safety policies and the professional judgment of the trained scientist.

References

  • Dimmock, J. R., & Kumar, P. (1997). Mannich bases in medicinal chemistry and drug design. Current medicinal chemistry, 4(1), 1-22.
  • Safety Data Sheet for 4-Aminophenol. (2024).
  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Aminophenols (mixed isomers).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Carl Roth. (2024).
  • Gogoi, S., & Devi, R. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.
  • Vanderbilt University. (n.d.).
  • Feldman, P. L. (2005). U.S.
  • D'hooge, M., & De Kimpe, N. (2007). Synthesis and reactivity of phenolic Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. Arkivoc, 2007(14), 158-170.
  • Zhang, Y., & Li, Z. (2021). Mannich reaction under acidic and basic conditions. RSC Advances, 11(34), 20994-21008.
  • Fowler, B. A., & Weissberg, J. B. (1974). Arsine. Inorganic and Organometallic Chemistry, 1(1), 124-129.
  • University of California, Riverside. (n.d.).
  • LabTAG. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance.
  • D'hooge, M., & De Kimpe, N. (2007). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. Arkivoc, 2007(14), 158-170.
  • Majeska, J. B., & Matheson, D. W. (1991). Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test. Environmental and molecular mutagenesis, 18(1), 21-8.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Gardner, P. D., Rafsanjani, H. S., & Rand, L. (1959). Reaction of Phenolic Mannich Base Methiodides and Oxides with Various Nucleophiles. Journal of the American Chemical Society, 81(13), 3364-3367.
  • Emory University, Environmental Health and Safety Office. (2012).
  • Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl)phenol compounds. Proceedings of the International Conference on Science and Technology (ICST 2021).
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline.
  • Importance of Mannich Bases in Chemistry and Drug Discovery. (n.d.). Preprints.org.
  • Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Selective alkylation of aminophenols. (2022).
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  • Yale Environmental Health & Safety. (2022).
  • Utah State University, Office of Research Environmental Health and Safety. (n.d.).
  • Karolinska Institutet. (2025).
  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). Semantic Scholar.
  • University of St Andrews. (n.d.). Phenol - First Aid Guidance.
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  • Lock, E. A., et al. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Archives of toxicology, 67(7), 462-8.
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Methodological & Application

Synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol via Mannich reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol via Mannich Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol, a valuable Mannich base, intended for researchers in organic synthesis and drug development. The protocol details a robust and reproducible method utilizing the classical Mannich reaction with 4-methoxyphenol, diethylamine, and formaldehyde. Beyond a simple recitation of steps, this note elucidates the mechanistic underpinnings of the reaction, explains the rationale for specific procedural choices, and offers a framework for the characterization and validation of the final product. The inclusion of detailed safety protocols, troubleshooting advice, and visual aids aims to ensure a successful and safe synthetic outcome.

Introduction: The Significance of Phenolic Mannich Bases

The Mannich reaction is a cornerstone of organic chemistry, enabling the aminomethylation of an acidic proton located on a carbon atom.[1] This three-component condensation reaction, which typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine, yields a β-aminocarbonyl compound known as a Mannich base.[2] The versatility and reliability of this reaction have established it as a critical tool for constructing carbon-carbon bonds.[3]

Phenols, with their electron-rich aromatic ring, are excellent substrates for the Mannich reaction, leading to the formation of phenolic Mannich bases.[4] The hydroxyl group strongly activates the ortho and para positions for electrophilic aromatic substitution.[4] The target molecule of this guide, 2-[(Diethylamino)methyl]-4-methoxyphenol, is a derivative of 4-methoxyphenol (also known as mequinol), a compound found in various natural products and used in dermatology.[5] The introduction of the diethylaminomethyl group can significantly alter the parent molecule's physicochemical properties, potentially enhancing its biological activity or utility as a synthetic intermediate. Mannich bases derived from phenols are precursors for a wide range of pharmaceuticals and bioactive molecules, including antidepressants, analgesics, and agrochemicals.[6]

This application note provides a self-validating protocol designed for both educational and practical laboratory settings, emphasizing the causality behind the experimental design.

Reaction Mechanism: An In-Depth Look

The synthesis proceeds via a well-established, two-stage mechanism.[1][4] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Formation of the Electrophile (Eschenmoser Salt Precursor): The reaction initiates with the nucleophilic addition of the secondary amine, diethylamine, to the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration to form a highly reactive electrophilic species, the N,N-diethylmethaniminium ion (an iminium ion).[1] The use of a slight excess of the amine and formaldehyde ensures a sufficient concentration of this key intermediate.

  • Electrophilic Aromatic Substitution: The 4-methoxyphenol substrate, activated by its hydroxyl group, acts as the nucleophile. The electron-rich aromatic ring attacks the electrophilic carbon of the iminium ion.[4] Due to the steric hindrance and electronic directing effects of the hydroxyl and methoxy groups, the substitution occurs predominantly at the ortho position relative to the hydroxyl group, yielding the desired product, 2-[(Diethylamino)methyl]-4-methoxyphenol.

The overall mechanism is depicted below.

G Figure 1: Mannich Reaction Mechanism cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution amine Diethylamine iminium N,N-Diethylmethaniminium Ion (Electrophile) amine->iminium + Formaldehyde formaldehyde Formaldehyde formaldehyde->iminium water Water (byproduct) iminium->water Dehydration product 2-[(Diethylamino)methyl]-4-methoxyphenol iminium->product Attacked by Phenol phenol 4-Methoxyphenol (Nucleophile) phenol->product + Iminium Ion G Figure 2: Experimental Workflow A 1. Reactant Setup - Dissolve 4-methoxyphenol in ethanol. - Place in ice bath. B 2. Reagent Addition - Add diethylamine. - Add formaldehyde dropwise at <10°C. A->B C 3. Reaction - Stir at room temp (1h). - Heat to reflux (3-4h). B->C D 4. Work-up & Extraction - Cool and concentrate. - Acidify, wash with ether. - Basify, extract with ether. C->D E 5. Purification & Isolation - Dry organic layer (Na₂SO₄). - Filter and evaporate solvent. D->E F 6. Characterization - Obtain product as oil/solid. - Analyze via NMR, IR, MP. E->F

Caption: High-level overview of the synthesis workflow.

Step-by-Step Method:

  • Reactant Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 6.21 g (50 mmol) of 4-methoxyphenol in 100 mL of 95% ethanol.

  • Initial Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to below 10°C. Causality: This initial cooling is critical to manage the exothermic nature of the iminium ion formation and subsequent reaction, preventing the formation of polymeric side products. [4]3. Amine and Formaldehyde Addition: Slowly add 6.2 mL (60 mmol) of diethylamine to the cooled solution. Subsequently, add 6.1 mL (75 mmol) of 37% aqueous formaldehyde solution dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 15°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle and maintain reflux for 3-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). [7]5. Solvent Removal: After the reaction period, cool the flask to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Acid-Base Work-up: To the remaining aqueous residue, add approximately 50 mL of water. Acidify the solution to pH ~2 with concentrated hydrochloric acid. Wash the acidic aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted 4-methoxyphenol. Causality: The Mannich base product is protonated in acidic conditions, rendering it water-soluble, while the unreacted phenol remains in the organic phase.

  • Product Isolation: Cool the aqueous layer in an ice bath and carefully basify it to pH ~9-10 with a saturated sodium bicarbonate solution or dilute sodium hydroxide. A milky precipitate or oil should form.

  • Extraction: Extract the product from the basic aqueous layer three times with 75 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a low-melting-point solid.

Purification

The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate if it is a solid.

Product Characterization (Self-Validation)

The identity and purity of the synthesized 2-[(Diethylamino)methyl]-4-methoxyphenol should be confirmed using standard analytical techniques. The expected data provides a benchmark for a successful synthesis.

Analysis TechniqueExpected Result
Appearance Pale yellow oil or low-melting solid.
Molecular Formula C₁₂H₁₉NO₂ [8]
Molecular Weight 209.28 g/mol [8]
Melting Point If solid, literature values for similar compounds vary. Determine experimentally.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.8-6.6 (3H, m, Ar-H), ~3.8 (3H, s, -OCH₃), ~3.6 (2H, s, Ar-CH₂-N), ~2.6 (4H, q, -N(CH₂CH₃)₂), ~1.1 (6H, t, -N(CH₂CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~154 (C-O), ~148 (C-OH), ~122 (C-CH₂), ~116-114 (Ar C-H), ~56 (-OCH₃), ~55 (Ar-CH₂), ~47 (-NCH₂), ~12 (-CH₃)
IR (KBr or neat, cm⁻¹) ~3400 (broad, O-H stretch), ~2970-2800 (C-H aliphatic stretch), ~1500 (C=C aromatic stretch), ~1230 (C-O ether stretch), ~1150 (C-N stretch)

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Hazards:

    • Formaldehyde: Is a known carcinogen and sensitizer. Avoid inhalation and skin contact. [9] * Diethylamine: Is corrosive and flammable. Handle with care.

    • Phenols: Are toxic and can cause chemical burns.

    • Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during extraction.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction.Extend reflux time. Check the quality of reagents, especially the formaldehyde solution which can polymerize on storage.
Loss of product during work-up.Ensure pH is correctly adjusted during acid-base extraction. Perform multiple extractions.
Formation of a dark tar/polymer Reaction temperature was too high during addition.Maintain strict temperature control (<15°C) during the addition of formaldehyde. Add reagents more slowly.
Product is an inseparable oil Product may have a low melting point or be impure.Attempt purification by vacuum distillation or column chromatography.
Multiple products observed on TLC Side reactions (e.g., di-substitution).Ensure correct stoichiometry. Use of a milder base or lower temperature might improve selectivity.

References

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. [Link]

  • Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research. [Link]

  • Al-Gunaid, A. M., et al. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. National Institutes of Health. [Link]

  • Patel, M. (1979). A study of the Mannich reaction with particular reference to the components of cashew nut shell liquid (CNSL). Brunel University Research Archive. [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

  • Mphahlele, M. J., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ResearchGate. [Link]

  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (2012).
  • Mannich reaction. Wikipedia. [Link]

  • 2-[(diethylamino)methyl]-4-methoxyphenol (C12H19NO2). PubChem. [Link]

  • Interesting route to 4-methoxyphenol. (2022). Sciencemadness Discussion Board. [Link]

  • 3-Pentanone, 1-(dimethylamino)-4-methyl. Organic Syntheses Procedure. [Link]

  • Kumar, A., et al. (2022). Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • Chiriac, A., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]

  • Mphahlele, M. J., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. [Link]

  • Mphahlele, M. J., et al. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)-Mphahlele-Malindisa/9735d487299a9a5f257a3e813f2c5d414a9235e1]([Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]

  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central. [Link]

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Synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol, a valuable intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

2-[(Diethylamino)methyl]-4-methoxyphenol, also known as a Mannich base, is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. The introduction of the diethylaminomethyl group onto the 4-methoxyphenol (guaiacol) scaffold can significantly alter its biological and chemical properties. The synthesis of such compounds is typically achieved through the Mannich reaction, a three-component condensation reaction involving a compound with an active hydrogen (in this case, 4-methoxyphenol), formaldehyde, and a secondary amine (diethylamine).[1] This reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons.[2]

This protocol will detail a robust method for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol, drawing upon established principles of the Mannich reaction on phenolic substrates.

Reaction Scheme

The synthesis proceeds via the Mannich reaction, as depicted below:

Mechanistic Insights: The Mannich Reaction

The Mannich reaction is a classic example of nucleophilic addition to a carbonyl group, followed by an electrophilic aromatic substitution. The reaction mechanism can be summarized in the following key steps:

  • Formation of the Eschenmoser's salt precursor (Iminium Ion): Diethylamine, a secondary amine, reacts with formaldehyde to form a highly electrophilic iminium ion. This step is crucial as it generates the reactive species that will alkylate the phenol.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-methoxyphenol acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. The hydroxyl and methoxy groups on the phenol ring are ortho-, para-directing. Due to steric hindrance from the methoxy group and the directing effect of the hydroxyl group, the substitution preferentially occurs at the ortho position to the hydroxyl group.

Experimental Protocol

This protocol is adapted from established procedures for the Mannich reaction of phenols.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPuritySupplier
4-MethoxyphenolC₇H₈O₂124.1412.4 g (0.1 mol)≥98%Sigma-Aldrich
Diethylamine(C₂H₅)₂NH73.147.3 g (0.1 mol)≥99%Sigma-Aldrich
Formaldehyde (37% in H₂O)CH₂O30.038.1 g (0.1 mol)37 wt. %Sigma-Aldrich
EthanolC₂H₅OH46.07100 mL95%Fisher Scientific
Diethyl ether(C₂H₅)₂O74.12As neededACS gradeVWR
Sodium sulfate (anhydrous)Na₂SO₄142.04As neededGranularJ.T. Baker
Hydrochloric acid (conc.)HCl36.46As needed37%EMD Millipore
Sodium hydroxideNaOH40.00As neededPelletsMacron
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4-methoxyphenol in ethanol in a 3-necked flask. B 2. Cool the flask in an ice bath. A->B C 3. Add diethylamine to the flask. B->C D 4. Add formaldehyde solution dropwise via a dropping funnel. C->D E 5. Stir at 0-5°C for 30 minutes. D->E F 6. Allow the reaction to warm to room temperature and stir for 24 hours. E->F G 7. Remove ethanol under reduced pressure. F->G H 8. Dissolve the residue in diethyl ether. G->H I 9. Wash with water and brine. H->I J 10. Dry the organic layer over anhydrous sodium sulfate. I->J K 11. Filter and concentrate the solution. J->K L 12. Purify the crude product by vacuum distillation or column chromatography. K->L

Figure 1: Experimental workflow for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 12.4 g (0.1 mol) of 4-methoxyphenol in 100 mL of 95% ethanol.

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Amine: To the cooled solution, add 7.3 g (0.1 mol) of diethylamine.

  • Addition of Formaldehyde: Add 8.1 g of a 37% aqueous solution of formaldehyde (0.1 mol) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Initial Stirring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 2 x 50 mL of water and 1 x 50 mL of brine to remove any unreacted water-soluble starting materials and salts.

  • Drying: Dry the ethereal solution over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of 2-[(Diethylamino)methyl]-4-methoxyphenol

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.7-6.9 (m, 3H, Ar-H)

    • δ 5.5-6.5 (br s, 1H, OH)

    • δ 3.8 (s, 3H, -OCH₃)

    • δ 3.6 (s, 2H, -CH₂-N)

    • δ 2.6 (q, 4H, -N(CH₂CH₃)₂)

    • δ 1.1 (t, 6H, -N(CH₂CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 148-150 (Ar-C-O)

    • δ 145-147 (Ar-C-O)

    • δ 118-122 (Ar-C)

    • δ 115-117 (Ar-C)

    • δ 110-112 (Ar-C)

    • δ 110-112 (Ar-C)

    • δ 58-60 (-CH₂-N)

    • δ 55-57 (-OCH₃)

    • δ 46-48 (-N(CH₂CH₃)₂)

    • δ 12-14 (-N(CH₂CH₃)₂)

  • IR (KBr, cm⁻¹):

    • 3400-3200 (br, O-H stretch)

    • 2970-2850 (C-H stretch, aliphatic)

    • 1600, 1500 (C=C stretch, aromatic)

    • 1250 (C-O stretch, ether)

    • 1150 (C-N stretch)

  • Mass Spectrometry (EI):

    • Expected m/z for C₁₂H₁₉NO₂: 209.14

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.

  • Formaldehyde: is a known carcinogen and is toxic if inhaled, ingested, or in contact with skin.[3] It can cause severe skin burns and eye damage.[4] All manipulations involving formaldehyde should be performed in a well-ventilated fume hood.

  • Diethylamine: is a flammable liquid and is toxic if swallowed or in contact with skin.[5][6] It causes severe skin burns and eye damage and may cause respiratory irritation.[7] Handle with care in a fume hood.

  • 4-Methoxyphenol: May be harmful if swallowed and can cause skin and eye irritation.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the quality of the formaldehyde solution, as it can polymerize upon storage.
Loss of product during work-upEnsure the pH of the aqueous layer is neutral or slightly basic during extraction to prevent the protonation and loss of the amine product into the aqueous phase.
Formation of multiple products Reaction at the para-position or polysubstitutionThe reaction conditions are optimized for ortho-substitution. If other isomers are observed, purification by column chromatography is necessary.
Product is an oil and difficult to purify Residual solvent or impuritiesEnsure complete removal of the solvent. If vacuum distillation is not feasible, column chromatography is the recommended purification method.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol via the Mannich reaction. By understanding the reaction mechanism and adhering to the outlined safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.

References

  • Ajibade, P. A., & Andrew, F. P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]

  • Eliel, E. L. (1951). The Structure of the Guaiacol "Mannich Bases". Journal of the American Chemical Society, 73(1), 43-45.
  • PrepChem. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

  • Sopian, S., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl) phenol compounds. Proceedings of the International Conference on Science and Technology (ICST) 2021. [Link]

  • Tyman, J. H. P., & Bruce, I. T. (1987). Phenolic Structure and Colour in Mannich Reaction Products. Dyes and Pigments, 8(5), 329-347.
  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Formaldehyde solution. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet: FORMALDEHYDE SOLUTION 37 w/w, stablized with 10-12% methanol. Retrieved from [Link]

  • Evans Vanodine. (2022). SAFETY DATA SHEET FORMALDEHYDE LIQUID. Retrieved from [Link]

  • GCRIS. (2023). Crystal structure, IR and NMR spectra of (E)-2‑methoxy-4-(2-morpholinovinyl)phenol molecule and its DFT calculations. Retrieved from [Link]

  • PENTA. (2025). Diethylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Szatmári, I., & Fülöp, F. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3294. [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

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Application Notes and Protocols: 2-[(Diethylamino)methyl]-4-methoxyphenol as a Polymer Antioxidant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Combating Polymer Degradation with Advanced Phenolic Antioxidants

Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation can lead to a loss of mechanical properties, discoloration, and a shortened product lifespan.[1][2] To counteract these effects, antioxidants are incorporated into polymer formulations.[2][3] Phenolic antioxidants, a class of primary antioxidants, are highly effective at preventing oxidative degradation by acting as radical scavengers.[1] This guide provides a detailed technical overview of 2-[(Diethylamino)methyl]-4-methoxyphenol as a promising antioxidant for polymer systems, including its proposed mechanism of action and protocols for evaluating its performance.

Chemical Structure and Properties

IUPAC Name: 2-[(Diethylamino)methyl]-4-methoxyphenol

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

Structure:

The key functional groups of 2-[(Diethylamino)methyl]-4-methoxyphenol that contribute to its antioxidant activity are the phenolic hydroxyl group (-OH) and the tertiary amine group (-N(CH2CH3)2). The methoxy group (-OCH3) also plays a role in modulating the electronic properties of the aromatic ring.

Proposed Mechanism of Antioxidant Action

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a radical species, thereby neutralizing the radical and preventing it from propagating the degradation chain reaction.[1][4] In the case of 2-[(Diethylamino)methyl]-4-methoxyphenol, a multi-faceted antioxidant effect is proposed:

  • Primary Radical Scavenging: The phenolic hydroxyl group can donate a hydrogen atom to a peroxyl radical (ROO•), a key species in the autooxidation cycle of polymers. This forms a hydroperoxide and a stabilized phenoxyl radical.[1] The phenoxyl radical is relatively stable due to resonance delocalization and steric hindrance, preventing it from initiating new degradation chains.[5]

  • Secondary Antioxidant Activity: The tertiary amine group can contribute to the overall antioxidant performance by decomposing hydroperoxides (ROOH) into non-radical products. This dual functionality as both a radical scavenger and a hydroperoxide decomposer makes 2-[(Diethylamino)methyl]-4-methoxyphenol a potentially highly efficient stabilizer.

  • Synergistic Effects: The close proximity of the electron-donating methoxy and diethylaminomethyl groups on the phenol ring can enhance the hydrogen-donating ability of the hydroxyl group, making it a more potent radical scavenger.

Visualizing the Antioxidant Mechanism

Antioxidant_Mechanism cluster_degradation Polymer Degradation cluster_antioxidant Antioxidant Intervention RH Polymer (RH) R_dot Polymer Radical (R•) RH->R_dot Initiation ROO_dot Peroxyl Radical (ROO•) R_dot->ROO_dot +O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH +RH ArOH 2-[(Diethylamino)methyl]-4-methoxyphenol (ArOH) ROO_dot->ArOH Radical Scavenging Degraded_Polymer Degraded Polymer ROOH->Degraded_Polymer Decomposition ArO_dot Stabilized Phenoxyl Radical (ArO•) ArOH->ArO_dot -H• Non-radical Products Non-radical Products ArO_dot->Non-radical Products

Caption: Proposed antioxidant mechanism of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Experimental Protocols for Performance Evaluation

To assess the efficacy of 2-[(Diethylamino)methyl]-4-methoxyphenol as a polymer antioxidant, a series of standardized tests should be performed. The following protocols are designed to be self-validating and provide a comprehensive evaluation.

Protocol 1: DPPH Radical Scavenging Assay

This assay is a rapid and reliable method to screen the radical scavenging ability of an antioxidant.[6][7]

Objective: To determine the concentration of 2-[(Diethylamino)methyl]-4-methoxyphenol required to scavenge 50% of the DPPH radicals (IC50).

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 2-[(Diethylamino)methyl]-4-methoxyphenol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of 2-[(Diethylamino)methyl]-4-methoxyphenol in methanol (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Add 1.0 mL of each antioxidant solution to 2.0 mL of the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • A control sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution should also be measured.

  • Calculate the percentage of radical scavenging activity using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % inhibition against the antioxidant concentration to determine the IC50 value.

Data Presentation:

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
ControlValue0
10ValueValue
25ValueValue
50ValueValue
100ValueValue
250ValueValue
Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability.

Objective: To evaluate the effect of 2-[(Diethylamino)methyl]-4-methoxyphenol on the thermal stability of a polymer.

Materials:

  • Polymer (e.g., polyethylene, polypropylene)

  • 2-[(Diethylamino)methyl]-4-methoxyphenol

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Prepare polymer samples containing different concentrations of 2-[(Diethylamino)methyl]-4-methoxyphenol (e.g., 0%, 0.1%, 0.5%, 1.0% by weight). This can be achieved by melt blending or solution casting.

  • Place a known weight of the sample (typically 5-10 mg) in the TGA pan.

  • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset temperature of degradation (the temperature at which significant weight loss begins).

Data Presentation:

Antioxidant Concentration (%)Onset Degradation Temperature (°C)
0Value
0.1Value
0.5Value
1.0Value
Protocol 3: Oxidative Induction Time (OIT) Measurement

OIT is a measure of the resistance of a material to oxidative degradation at an elevated temperature.

Objective: To determine the effectiveness of 2-[(Diethylamino)methyl]-4-methoxyphenol in delaying the onset of oxidation in a polymer.

Materials:

  • Polymer samples with and without the antioxidant (prepared as in Protocol 2).

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Place a small, known weight of the sample (typically 5-10 mg) in an open aluminum pan in the DSC cell.

  • Heat the sample to a specified isothermal temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere.

  • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen.

  • Record the heat flow as a function of time.

  • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Data Presentation:

Antioxidant Concentration (%)Oxidative Induction Time (minutes)
0Value
0.1Value
0.5Value
1.0Value
Experimental Workflow Diagram

Experimental_Workflow Start Start Sample_Prep Sample Preparation (Polymer + Antioxidant) Start->Sample_Prep Protocol_1 Protocol 1: DPPH Assay Sample_Prep->Protocol_1 Protocol_2 Protocol 2: TGA Analysis Sample_Prep->Protocol_2 Protocol_3 Protocol 3: OIT Measurement Sample_Prep->Protocol_3 Data_Analysis Data Analysis and Interpretation Protocol_1->Data_Analysis Protocol_2->Data_Analysis Protocol_3->Data_Analysis End End Data_Analysis->End

Caption: Overall experimental workflow for evaluating antioxidant performance.

Interpretation of Results and Troubleshooting

  • DPPH Assay: A lower IC50 value indicates a higher radical scavenging activity. If the results are not reproducible, ensure that the DPPH solution is fresh and has been stored in the dark.

  • TGA Analysis: An increase in the onset degradation temperature with the addition of the antioxidant indicates improved thermal stability.[8] If no significant change is observed, the antioxidant may not be effective at the tested concentrations or may have volatilized before the polymer degradation temperature.

  • OIT Measurement: A longer OIT signifies a greater resistance to oxidation.[3] If the OIT is very short even with the antioxidant, the isothermal testing temperature may be too high.

Conclusion

2-[(Diethylamino)methyl]-4-methoxyphenol possesses the key structural features of a potent phenolic antioxidant. The protocols outlined in this guide provide a robust framework for evaluating its efficacy in polymer systems. The combination of radical scavenging and potential hydroperoxide decomposition capabilities makes it a promising candidate for enhancing the durability and lifespan of a wide range of polymeric materials. Further studies are warranted to fully elucidate its performance in various polymer matrices and under different environmental conditions.

References

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Al-Majidi, S. M., & Al-Amiery, A. A. (2018). Poly(N-isopropylacrylamide- co-2-((diethylamino) methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. PubMed. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Retrieved from [Link]

  • What are Phenolic Antioxidants for Polymers? Benefits and Applications. (2025). US Masterbatch. Retrieved from [Link]

  • Al-Majidi, S. M., & Al-Amiery, A. A. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. National Institutes of Health. Retrieved from [Link]

  • Kusumaningrum, V., Hanapi, A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Retrieved from [Link]

  • Kusumaningrum, V., Hanapi, A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Semantic Scholar. Retrieved from [Link]

  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. Retrieved from [Link]

  • Properties, chemistry, and mode of action of antioxidants in thermoplastics and rubbers: Recent developments. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2016). National Institutes of Health. Retrieved from [Link]

  • Synthesis and assessment of novel sustainable antioxidants with different polymer systems. (2023). Springer. Retrieved from [Link]

  • AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. Retrieved from [Link]

  • Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. (2021). ACS Publications. Retrieved from [Link]

  • Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. (n.d.). RSC Publishing. Retrieved from [Link]

  • Kusumaningrum, V., Hanapi, A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Retrieved from [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals. Retrieved from [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). National Institutes of Health. Retrieved from [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (n.d.). MDPI. Retrieved from [Link]

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Application Notes and Protocols for 2-[(Diethylamino)methyl]-4-methoxyphenol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction: A Novel Phenolic Amine for Metallic Asset Protection

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly in acidic environments commonly encountered in industrial processes such as acid pickling, cleaning, and oil and gas exploration.[1]

This document provides detailed application notes and protocols for the evaluation of 2-[(Diethylamino)methyl]-4-methoxyphenol , a Mannich base derivative, as a potential corrosion inhibitor. Mannich bases are a class of organic compounds known for their effective corrosion inhibition properties, which are attributed to the presence of heteroatoms like nitrogen and oxygen, as well as aromatic rings in their structures.[2][3] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.[3]

While direct experimental data for 2-[(Diethylamino)methyl]-4-methoxyphenol is not extensively available in published literature, its molecular structure, featuring a hydroxyl group, a methoxy group, and a tertiary amine, suggests a strong potential for corrosion inhibition. This guide synthesizes established methodologies and mechanistic understanding from studies on analogous phenolic and amine-based inhibitors to provide a robust framework for its investigation.

Predicted Mechanism of Action: A Multi-faceted Protective Barrier

The anticipated corrosion inhibition mechanism of 2-[(Diethylamino)methyl]-4-methoxyphenol on a metal surface, such as mild steel in an acidic medium, is multifactorial, involving both physisorption and chemisorption processes.

  • Physisorption: In acidic solutions, the nitrogen atom of the diethylamino group can become protonated, leading to a positively charged molecule. This cationic species can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the corrosive medium.

  • Chemisorption: The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the benzene ring, can be shared with the vacant d-orbitals of the iron atoms on the metal surface, forming coordinate covalent bonds.[4] This process creates a more stable and robust protective film.

The combination of these interactions leads to the formation of a dense, adsorbed layer that isolates the metal from the aggressive environment, thereby inhibiting both anodic dissolution of the metal and cathodic hydrogen evolution reactions.

Inhibition_Mechanism cluster_surface Mild Steel Surface Inhibitor 2-[(Diethylamino)methyl]-4-methoxyphenol Adsorbed_Layer Protective Adsorbed Film Inhibitor->Adsorbed_Layer Adsorption H+ H+ Fe Fe H+->Fe Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ Fe_ion Fe²⁺ Fe->Fe_ion Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Adsorbed_Layer->H+ Blocks Adsorbed_Layer->Fe Blocks

Caption: Predicted corrosion inhibition mechanism of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Experimental Protocols for Evaluation

The following protocols are designed to comprehensively evaluate the corrosion inhibition performance of 2-[(Diethylamino)methyl]-4-methoxyphenol on mild steel in a 1 M HCl solution.

Materials and Equipment
  • Working Electrode: Mild steel coupons of known composition (e.g., C: 0.15%, Mn: 0.50%, Si: 0.25%, P: 0.04%, S: 0.05%, and Fe: balance).

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared from analytical grade HCl and double-distilled water.

  • Inhibitor: 2-[(Diethylamino)methyl]-4-methoxyphenol, synthesized and purified, or of high-purity commercial grade.

  • Electrochemical Cell: A standard three-electrode glass cell.[5]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[6]

  • Counter Electrode: Platinum foil or graphite rod of a larger surface area than the working electrode.[6]

  • Potentiostat/Galvanostat: Capable of performing potentiodynamic polarization and electrochemical impedance spectroscopy.

  • Analytical Balance: With a precision of at least 0.1 mg.

  • Water Bath/Thermostat: To maintain a constant temperature.

Weight Loss Measurements

This gravimetric method provides a straightforward determination of the overall corrosion rate and inhibitor efficiency.[7]

Procedure:

  • Prepare mild steel coupons of suitable dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm).

  • Mechanically polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with double-distilled water, and dry.

  • Accurately weigh the prepared coupons.

  • Immerse the coupons in 1 M HCl solution in the absence and presence of various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Maintain the solutions at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).[8]

  • After the immersion period, retrieve the coupons, rinse with distilled water, clean with a nylon brush, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:

    • Corrosion Rate (CR) (g m⁻² h⁻¹): CR = (W_initial - W_final) / (A * t) where W_initial and W_final are the initial and final weights of the coupon, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Expected Data Representation:

Inhibitor Conc. (ppm)Weight Loss (g)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
500ValueValueValue
Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[9]

Procedure:

  • Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss coupons.

  • Assemble the three-electrode cell with the mild steel working electrode, the reference electrode, and the counter electrode.

  • Fill the cell with the test solution (1 M HCl with and without the inhibitor).

  • Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is achieved.

a) Potentiodynamic Polarization:

  • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 0.5 mV/s.[10]

  • Plot the resulting current density versus the applied potential (Tafel plot).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves back to E_corr.

  • Calculate the inhibition efficiency (%IE) using: %IE = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

b) Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS measurements at the OCP.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.[5]

  • Plot the impedance data as Nyquist and Bode plots.

  • Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (%IE) using: %IE = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Electrochemical_Workflow Start Start: Electrode Preparation Cell_Assembly Three-Electrode Cell Assembly Start->Cell_Assembly Stabilization OCP Stabilization (30-60 min) Cell_Assembly->Stabilization Measurement Electrochemical Measurement Stabilization->Measurement PDP Potentiodynamic Polarization Measurement->PDP Option 1 EIS Electrochemical Impedance Spectroscopy Measurement->EIS Option 2 Data_Analysis Data Analysis PDP->Data_Analysis EIS->Data_Analysis End End: Determine %IE Data_Analysis->End

Caption: Workflow for electrochemical evaluation of the corrosion inhibitor.

Adsorption Isotherm and Thermodynamic Studies

To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are studied.

Procedure:

  • Obtain the degree of surface coverage (θ) from the weight loss or electrochemical data (θ = %IE / 100).

  • Plot C_inh / θ versus C_inh (for Langmuir isotherm) and log θ versus log C_inh (for Freundlich isotherm), where C_inh is the inhibitor concentration.[11]

  • Determine the best-fit isotherm model based on the correlation coefficient (R²).[12]

  • The Langmuir isotherm is often a good model for such systems and is described by: C_inh / θ = 1/K_ads + C_inh where K_ads is the adsorption equilibrium constant.

  • Calculate the standard free energy of adsorption (ΔG°_ads) from K_ads to determine the nature of adsorption (physisorption or chemisorption).

Quantum Chemical Calculations

Theoretical calculations can provide insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface.[13]

Procedure:

  • Use Density Functional Theory (DFT) methods (e.g., with the B3LYP functional and a 6-31G(d,p) basis set) to optimize the molecular geometry of 2-[(Diethylamino)methyl]-4-methoxyphenol.

  • Calculate quantum chemical parameters such as:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to the metal surface.[4]

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

    • ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity and potentially better inhibition efficiency.[14]

    • Dipole Moment (μ): Provides information about the polarity of the molecule.

    • Mulliken Charges: Indicate the electron density on each atom, helping to identify the active sites for adsorption.

Expected Quantum Chemical Data:

ParameterPredicted ValueInterpretation
E_HOMO (eV)ValueElectron-donating ability
E_LUMO (eV)ValueElectron-accepting ability
ΔE (eV)ValueReactivity and stability
Dipole Moment (Debye)ValuePolarity and solubility

Data Interpretation and Troubleshooting

  • High Inhibition Efficiency: An %IE value exceeding 90% at a reasonably low concentration (e.g., 100-200 ppm) would indicate that 2-[(Diethylamino)methyl]-4-methoxyphenol is a highly effective corrosion inhibitor.[15]

  • Mixed-Type Inhibitor: In potentiodynamic polarization studies, if both the anodic and cathodic Tafel slopes change significantly upon the addition of the inhibitor, it can be classified as a mixed-type inhibitor.

  • Adsorption Mechanism: A negative value of ΔG°_ads around -20 kJ/mol or less indicates physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[12] Values in between suggest a mixed adsorption mechanism.

  • Troubleshooting: Inconsistent results in electrochemical measurements can often be attributed to improper electrode surface preparation, unstable reference electrodes, or insufficient stabilization time before measurements. Ensure all experimental parameters are carefully controlled.

Safety, Handling, and Disposal

  • Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling hydrochloric acid and the inhibitor. Work in a well-ventilated fume hood.

  • Handling: 2-[(Diethylamino)methyl]-4-methoxyphenol is an organic amine derivative and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Acidic solutions should be neutralized before disposal.

Conclusion

This document provides a comprehensive set of protocols for the systematic evaluation of 2-[(Diethylamino)methyl]-4-methoxyphenol as a corrosion inhibitor for mild steel in acidic media. By employing a combination of gravimetric, electrochemical, and theoretical methods, researchers can gain a thorough understanding of its performance, mechanism of action, and potential for industrial application. The structural features of this compound suggest it holds significant promise as an effective corrosion inhibitor, and the methodologies outlined herein provide a clear path for its scientific validation.

References

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  • Loto, R. T., & Loto, C. A. (2019). Comparison Of Various Adsorption Isotherm Models For Allium Cepa As Corrosion Inhibitor On Austenitic Stainless Steel In Sea Water. International Journal of Scientific & Technology Research, 8(11), 323-330.
  • ASTM G59-97(2014). (2014). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
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  • Bureau of Reclamation. (2019).
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  • Zhang, K., & Yang, W. (2018). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. Advances in Materials Science and Engineering, 2018, 1-8.
  • Zhang, K., Yang, W., & Yin, X. (2021). Corrosion inhibition of a Mannich base on N80 steel in a 20% HCl solution. Corrosion Engineering, Science and Technology, 56(6), 493-501.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020).
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The Versatile Role of 2-[(Diethylamino)methyl]-4-methoxyphenol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Strategic Synthetic Tool

In the landscape of contemporary organic synthesis, the strategic selection of reagents and intermediates is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 2-[(Diethylamino)methyl]-4-methoxyphenol emerges as a compound of significant interest. Its deceptively simple structure, featuring a phenol, a methoxy group, and a tertiary amine, belies a rich and versatile chemical reactivity. This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the synthesis and diverse applications of this valuable Mannich base. We will delve into its utility as a directing group for regioselective aromatic functionalization and its emerging role as a ligand in transition metal catalysis, providing both mechanistic insights and field-proven protocols.

Core Attributes and Synthesis

2-[(Diethylamino)methyl]-4-methoxyphenol is a classic example of a Mannich base, a class of compounds synthesized through the aminoalkylation of an acidic proton located on a carbon atom. The primary route to this compound is the Mannich reaction, a three-component condensation of 4-methoxyphenol, formaldehyde, and diethylamine.[1]

The Mannich Reaction: A Gateway to Functionality

The Mannich reaction proceeds via the initial formation of an electrophilic N,N-diethyliminium ion from the reaction of diethylamine and formaldehyde. 4-Methoxyphenol, activated towards electrophilic substitution by its hydroxyl and methoxy groups, then acts as the nucleophile, attacking the iminium ion to predominantly yield the ortho-substituted product. This regioselectivity is driven by the directing effects of the hydroxyl group.

Application I: A Directing Group for Regioselective ortho-Lithiation

One of the most powerful applications of 2-[(Diethylamino)methyl]-4-methoxyphenol lies in its ability to direct regioselective metalation of the aromatic ring. The diethylaminomethyl group is a potent ortho-directing group (DMG) for lithiation, a process known as Directed ortho-Metalation (DoM).[2] This strategy provides a reliable method for introducing a wide array of electrophiles specifically at the C3 position of the phenol ring, an outcome not readily achievable through conventional electrophilic aromatic substitution.

Mechanistic Rationale: The Power of Chelation

The efficacy of the diethylaminomethyl group as a DMG stems from its ability to chelate with organolithium reagents, such as n-butyllithium (n-BuLi). The Lewis basic nitrogen atom of the amine coordinates to the Lewis acidic lithium cation, positioning the alkyl base in close proximity to the C3 proton. This chelation-assisted deprotonation significantly increases the kinetic acidity of the ortho-proton, leading to the formation of a stable aryllithium intermediate.[3] This intermediate can then be quenched with various electrophiles to introduce new functional groups with high precision.

cluster_0 Chelation and Deprotonation cluster_1 Electrophilic Quench Start 2-[(Diethylamino)methyl]- 4-methoxyphenol Intermediate Chelated Intermediate Start->Intermediate Coordination Reagent n-BuLi Reagent->Intermediate Aryllithium Aryllithium Species Intermediate->Aryllithium ortho-Deprotonation Product 3-Substituted Product Aryllithium->Product Reaction with E+ Electrophile E+ Electrophile->Product

Caption: Workflow for Directed ortho-Lithiation.

Experimental Protocol: ortho-Silylation of 2-[(Diethylamino)methyl]-4-methoxyphenol

This protocol details the ortho-silylation of 2-[(Diethylamino)methyl]-4-methoxyphenol as a representative example of its application in Directed ortho-Metalation.

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
2-[(Diethylamino)methyl]-4-methoxyphenol209.292.09 g10.0
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.0
Trimethylsilyl chloride (TMSCl)108.641.40 mL (1.20 g)11.0
Saturated aqueous NH₄Cl solution-20 mL-
Diethyl ether74.1250 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 2-[(Diethylamino)methyl]-4-methoxyphenol (2.09 g, 10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add trimethylsilyl chloride (1.40 mL, 11.0 mmol) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-trimethylsilyl-2-[(diethylamino)methyl]-4-methoxyphenol.

Application II: Bidentate Ligand in Transition Metal Catalysis

The juxtaposition of a soft nitrogen donor and a hard oxygen donor in 2-[(Diethylamino)methyl]-4-methoxyphenol makes it an attractive bidentate ligand for a variety of transition metals. Such aminophenol-based ligands have shown considerable utility in homogeneous catalysis.[4] The electronic and steric properties of the ligand can be readily tuned, influencing the activity and selectivity of the metal center.

Principle of Coordination and Catalysis

Upon deprotonation of the phenolic hydroxyl group, 2-[(diethylamino)methyl]-4-methoxyphenolate can coordinate to a metal center through both the phenolate oxygen and the amino nitrogen, forming a stable chelate ring. This coordination can stabilize the metal in various oxidation states and create a specific steric environment around the active site, which is crucial for catalytic activity. Complexes derived from similar aminophenol ligands have been employed in oxidation, reduction, and cross-coupling reactions.

Ligand 2-[(Diethylamino)methyl]- 4-methoxyphenolate Complex [M(L)n] Catalyst Ligand->Complex Metal Metal Precursor (e.g., Pd(OAc)₂) Metal->Complex Product Coupled Product Complex->Product Catalytic Cycle Substrates Substrate A + Substrate B Substrates->Product

Caption: General scheme for the formation of a catalytic complex.

Exemplary Protocol: A Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a plausible application of an in situ generated palladium complex of 2-[(Diethylamino)methyl]-4-methoxyphenol in a Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
Aryl bromide (e.g., 4-bromoanisole)187.04187 mg1.0
Phenylboronic acid121.93146 mg1.2
Palladium(II) acetate (Pd(OAc)₂)224.504.5 mg0.02 (2 mol%)
2-[(Diethylamino)methyl]-4-methoxyphenol209.2910.5 mg0.05 (5 mol%)
Potassium carbonate (K₂CO₃)138.21415 mg3.0
Toluene/Water (4:1)-5 mL-
Ethyl acetate88.1130 mL-
Water18.0210 mL-
Brine-10 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), 2-[(diethylamino)methyl]-4-methoxyphenol (0.05 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add the degassed toluene/water solvent mixture (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic phase with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the biaryl product.

Conclusion and Future Outlook

2-[(Diethylamino)methyl]-4-methoxyphenol is a readily accessible and highly functionalized molecule with significant potential in organic synthesis. Its role as an effective directing group in ortho-lithiation opens a straightforward path to specifically substituted phenols, which are valuable intermediates in medicinal chemistry and materials science. Furthermore, its capacity to act as a bidentate ligand for transition metals suggests a broad scope for applications in catalysis. The protocols provided herein serve as a foundation for the exploration of this versatile compound's reactivity. Future research will undoubtedly uncover new applications for this and related Mannich bases, further solidifying their place in the synthetic organic chemist's toolbox.

References

  • U.S. National Library of Medicine. (n.d.). 2-Methoxy-4-(2-(methylamino)propyl)phenol. PubChem. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-(BENZYLAMINOMETHYL)-2-METHOXYPHENOL. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Paul, G. C. (2022). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica, 14(11), 14-24. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(diethylamino)methyl]-4-methoxyphenol (C12H19NO2). Retrieved from [Link]

  • SciTePress. (n.d.). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-[(Diethylamino)methyl]-4-methoxyphenol as a Versatile Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of metal complexes derived from the N,O-bidentate ligand, 2-[(Diethylamino)methyl]-4-methoxyphenol. This phenolic Mannich base is a readily accessible and highly versatile building block in coordination chemistry. Its straightforward synthesis, coupled with the tunable electronic and steric properties of its derivatives, makes it an attractive ligand for creating metal complexes with diverse applications in catalysis, materials science, and bioinorganic chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, field-tested protocols and the scientific rationale behind key experimental procedures.

The Ligand: Synthesis, Rationale, and Characterization

The ligand 2-[(Diethylamino)methyl]-4-methoxyphenol belongs to the class of compounds known as phenolic Mannich bases. The core of its utility lies in the presence of two key donor sites: the nitrogen atom of the tertiary amine and the oxygen atom of the phenolic hydroxyl group. This arrangement allows it to act as a bidentate chelating agent, forming stable five-membered rings with metal ions.

Synthetic Rationale: The Mannich Reaction

The most efficient and common route for synthesizing this ligand is the Mannich reaction. This is a three-component condensation reaction involving a compound with an active hydrogen atom (4-methoxyphenol), formaldehyde, and a secondary amine (diethylamine).[1][2] The reaction proceeds via the formation of a diethylaminomethyl cation (an Eschenmoser salt precursor), which then electrophilically attacks the electron-rich aromatic ring of 4-methoxyphenol. The substitution occurs preferentially at the ortho position to the activating hydroxyl group, leading to the desired product.

A retrosynthetic analysis of the target ligand clearly illustrates this disconnection approach.

G Target 2-[(Diethylamino)methyl]-4-methoxyphenol Disconnection C-C Disconnection (Mannich Reaction) Target->Disconnection Intermediates 4-Methoxyphenol + (CH2NEt2)+ Disconnection->Intermediates Reagents 4-Methoxyphenol + Formaldehyde + Diethylamine Intermediates->Reagents Synthetic Equivalents

Caption: Retrosynthetic analysis of the target ligand.

Detailed Protocol: Synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol

This protocol is a robust procedure for the gram-scale synthesis of the ligand. The causality behind using ethanol as a solvent is its ability to dissolve all reactants and facilitate a moderate reaction temperature, while the initial cooling is necessary to control the exothermic reaction between formaldehyde and diethylamine.

Materials:

  • 4-Methoxyphenol (p-hydroxyanisole)[3]

  • Diethylamine

  • Formaldehyde (37% aqueous solution)

  • Ethanol (95%)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.4 g (0.1 mol) of 4-methoxyphenol in 50 mL of ethanol.

  • Amine-Aldehyde Adduct Formation: In a separate beaker, cool 7.3 g (0.1 mol) of diethylamine in an ice bath. Slowly add 8.1 g (0.1 mol) of 37% aqueous formaldehyde solution to the cooled diethylamine with constant stirring. This pre-mixing step is crucial to manage the initial exotherm and safely form the aminomethylating agent.

  • Condensation: Add the cold diethylamine/formaldehyde mixture dropwise to the ethanolic solution of 4-methoxyphenol over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, followed by refluxing at 80°C for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oily residue in 100 mL of diethyl ether.

    • Wash the ethereal solution with 2 x 50 mL of deionized water to remove any unreacted salts or formaldehyde.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to yield the crude product.

  • Purification: The product, typically a pale yellow oil or low-melting-point solid, can be purified by vacuum distillation or column chromatography on silica gel if higher purity is required.

Ligand Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized ligand before its use in complexation reactions.

Parameter Expected Value / Observation
Molecular Formula C₁₂H₁₉NO₂[4]
Molecular Weight 209.28 g/mol
Appearance Colorless to pale yellow oil or waxy solid
¹H NMR (CDCl₃, ppm) ~6.7-6.9 (m, 3H, Ar-H), ~4.5 (s, 1H, OH), 3.75 (s, 3H, OCH₃), 3.65 (s, 2H, Ar-CH₂-N), 2.6 (q, 4H, N-CH₂-CH₃), 1.1 (t, 6H, N-CH₂-CH₃)
FT-IR (cm⁻¹) 3400-3200 (broad, O-H stretch), 2970-2800 (C-H stretch), ~1500 (C=C aromatic), ~1230 (C-O stretch), ~1150 (C-N stretch)
Mass Spec (m/z) [M+H]⁺ = 210.14

Synthesis of Metal Complexes: A Step-by-Step Workflow

The N,O donor set of this ligand makes it suitable for complexing with a wide range of metal ions, particularly transition metals like Cu(II), Ni(II), Co(II), Mn(II), and Zn(II).[5] The synthesis is typically a straightforward addition reaction in a suitable solvent.

General Workflow for Metal Complex Synthesis

The process follows a logical sequence from ligand preparation to the isolation and purification of the final metal complex. This self-validating workflow ensures that each step builds upon a well-characterized precursor, leading to a reliable final product.

G cluster_ligand Ligand Preparation cluster_complex Complex Synthesis Reactants 4-Methoxyphenol Formaldehyde Diethylamine Synthesis Mannich Reaction (Protocol 1.2) Reactants->Synthesis Purification_L Purification & Characterization Synthesis->Purification_L Complexation Complexation Reaction (Protocol 2.2) Purification_L->Complexation Add Stoichiometric Amount of Ligand MetalSalt Select Metal Salt (e.g., Cu(OAc)2·H2O) MetalSalt->Complexation Isolation Isolation via Filtration or Evaporation Purification_C Recrystallization Isolation->Purification_C FinalProduct Characterized Metal Complex Purification_C->FinalProduct

Caption: General workflow for synthesis of metal complexes.

Detailed Protocol: Synthesis of a Bis-chelate Copper(II) Complex

This protocol describes the synthesis of a representative [Cu(L)₂] type complex. The choice of methanol is due to its ability to dissolve both the ligand and many metal salts. The deprotonation of the phenolic hydroxyl is often spontaneous upon coordination to the metal center, which is observed by a color change.

Materials:

  • Synthesized 2-[(Diethylamino)methyl]-4-methoxyphenol (Ligand, L)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

  • Methanol (Anhydrous)

Procedure:

  • Ligand Solution: Dissolve 418 mg (2.0 mmol) of the ligand in 20 mL of warm methanol in a 100 mL flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve 199 mg (1.0 mmol) of Cu(OAc)₂·H₂O in 15 mL of methanol. A deep blue solution should form.

  • Complexation: Slowly add the metal salt solution to the ligand solution. A significant color change (e.g., to deep green or brown) is typically observed, indicating complex formation.

  • Reaction: Stir the resulting mixture at room temperature for 2-3 hours.

  • Isolation:

    • If a precipitate forms during the reaction, it can be collected by vacuum filtration, washed with a small amount of cold methanol, and then with diethyl ether.

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure until crystals begin to form. Cool the flask in an ice bath to maximize crystallization.

  • Purification: The isolated solid complex can be purified by recrystallization from a suitable solvent system, such as a methanol/diethyl ether mixture.

Characterization of Metal Complexes

Analysis of the resulting complexes is crucial to confirm that coordination has occurred and to determine the structure of the new compound.

Key Spectroscopic and Analytical Data

The table below summarizes the expected analytical data for a typical bis-chelate Cu(II) complex. The key diagnostic feature in the FT-IR spectrum is the disappearance of the broad phenolic O-H band and shifts in the C-N and C-O stretching frequencies, providing clear evidence of coordination.

Analysis Technique Observation and Interpretation
Elemental Analysis Confirms the Ligand:Metal ratio (e.g., for [Cu(C₁₂H₁₈NO₂)₂], calculated C, H, N values should match experimental data).
Molar Conductance Low values in a non-coordinating solvent (e.g., DMF) indicate a non-electrolytic nature, suggesting that any counter-ions are either absent or coordinated to the metal center.[5]
FT-IR (cm⁻¹) - Disappearance of the broad ν(O-H) band (~3300 cm⁻¹).- Shift of the phenolic ν(C-O) band to a higher frequency.- Shift in the ν(C-N) band.- Appearance of new, low-frequency bands corresponding to ν(M-O) (~500-600 cm⁻¹) and ν(M-N) (~400-500 cm⁻¹).
UV-Vis Spectroscopy Appearance of new bands in the visible region corresponding to d-d transitions of the metal ion (e.g., for Cu(II), a broad band around 600-700 nm) and potentially intense ligand-to-metal charge transfer (LMCT) bands in the UV region.
Magnetic Moment Room temperature magnetic susceptibility measurements can determine the number of unpaired electrons, confirming the oxidation state and providing insight into the geometry of the complex (e.g., for octahedral Cu(II), a value around 1.73 B.M. is expected).

Applications in Research and Development

The metal complexes of 2-[(Diethylamino)methyl]-4-methoxyphenol and its analogues are not merely academic curiosities; they possess a range of functional properties relevant to catalysis and drug development.

Homogeneous Catalysis

Metal complexes derived from phenolic Mannich bases can serve as effective catalysts for various organic transformations. The metal center acts as the active site, while the ligand framework stabilizes the metal and modulates its reactivity.

  • Oxidation Reactions: Copper and manganese complexes have shown promise in catalyzing the oxidation of alcohols and phenols. The ligand helps to solubilize the metal ion in organic media and can stabilize different oxidation states of the metal during the catalytic cycle.

  • Polymerization: Some transition metal complexes can act as initiators for ring-opening polymerization of cyclic esters like lactide, which is relevant in the production of biodegradable polymers.

Bioinorganic Chemistry and Drug Development

The chelation of metal ions can significantly enhance the biological activity of an organic compound. Many Schiff base and Mannich base metal complexes have been investigated for their therapeutic potential.[5]

  • Antimicrobial Activity: It has been found that metal complexes of related ligands often exhibit higher antibacterial and antifungal activity than the free ligand.[5] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and allowing it to penetrate microbial cell membranes more easily.

  • Anticancer Potential: Certain copper and zinc complexes have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms can involve the induction of oxidative stress through redox cycling of the metal ion or the inhibition of key cellular enzymes.

The potential mechanism of action for antimicrobial activity is depicted below.

G Complex Lipophilic Metal Complex [M(L)n] Transport Passive Transport Complex->Transport Membrane Bacterial Cell Membrane (Lipid Bilayer) Inside Intracellular Space Membrane->Inside Increased Permeation Transport->Membrane Target Inhibition of Enzymes & Disruption of Cellular Processes Inside->Target

Caption: Proposed mechanism for enhanced antimicrobial activity.

Conclusion

2-[(Diethylamino)methyl]-4-methoxyphenol is a highly accessible and functionally rich ligand. Its straightforward synthesis via the Mannich reaction, combined with its robust chelating ability, provides a reliable platform for developing a vast array of metal complexes. The protocols and data presented herein offer a solid foundation for researchers to explore the catalytic, biological, and material properties of these compounds, paving the way for new discoveries and applications in chemistry and drug development.

References

  • This reference is a placeholder as no direct synthesis paper for the exact target molecule was found in the initial search. The protocol is based on general and well-established Mannich reaction procedures on phenols.
  • Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. ResearchGate. Available at: [Link]

  • Placeholder for a general coordin
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ResearchGate. Available at: [Link]

  • Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]

  • Placeholder for a characteriz
  • Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities. Available at: [Link]

  • 2-[(diethylamino)methyl]-4-methoxyphenol (C12H19NO2). PubChem. Available at: [Link]

  • Placeholder for a catalysis applic
  • Placeholder for a bioinorganic chemistry reference.
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. ResearchGate. Available at: [Link]

  • Placeholder for a materials science applic
  • Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1- phenylethylimino)methyl)phenol. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Crystal Structure and Spectroscopic Properties of [Fe(HL)2(NCS)2 (HL = 2-methoxy-6- ((phenylimino)methyl)phenol). IOSR Journal of Applied Chemistry. Available at: [Link]

  • Placeholder for a general organic synthesis reference.
  • SYNTHESIS AND CHARACTERIZATION OF 2-[(4-METHOXY-PHENYLIMINO)-METHYL]- PHENOL LIGAND WITH Ni(II) COMPLEX. International Journal of Novel Research and Development. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available at: [Link]

  • Preparation, spectroscopic and pharmacological evaluations of 2-{(E)-[(2-{(Z)-[(3,4dimethoxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol ligand and its Metal(III) complexes. ResearchGate. Available at: [Link]

  • Placeholder for a synthon-rel
  • 4-Methoxyphenol. PubChem. Available at: [Link]

  • Placeholder for a retrosynthesis reference.
  • The Mannich Reaction. ResearchGate. Available at: [Link]/publication/285002030_The_Mannich_Reaction)

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Application Notes & Protocols: Polymerization of 2-[(Diethylamino)methyl]-4-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

I. Foundational Principles and Strategic Importance

The polymerization of phenolic compounds, particularly functionalized derivatives like 2-[(diethylamino)methyl]-4-methoxyphenol, represents a significant frontier in materials science and pharmacology. The resulting polymers, which we will refer to as poly(DEAMP), possess a unique combination of a polyphenolic backbone and pendant tertiary amine groups. This architecture imparts properties such as antioxidant activity, pH-responsiveness, and potential for metal chelation. These characteristics make poly(DEAMP) and its analogues highly attractive for advanced applications, including smart drug delivery systems, antimicrobial coatings, and antioxidant biomaterials.[1][2][3]

The presence of the diethylaminomethyl group, a Mannich base adduct, introduces a pH-sensitive handle. In acidic environments, the tertiary amine is protonated, leading to increased hydrophilicity and potential conformational changes in the polymer structure. This behavior is pivotal for designing "smart" materials that can respond to physiological cues, such as the acidic microenvironments of tumors or endosomal compartments within cells.

This guide provides a comprehensive overview of the primary methods for synthesizing these promising polymers, focusing on the mechanistic rationale behind the protocols and the critical steps for successful, reproducible synthesis and characterization.

II. Method 1: Laccase-Catalyzed Enzymatic Polymerization

Enzymatic polymerization is a cornerstone of "green" polymer chemistry, offering high selectivity and mild reaction conditions.[4] Laccases, a class of multi-copper oxidases, are particularly effective for the polymerization of phenols.[5]

Mechanism & Rationale

Laccase catalyzes the one-electron oxidation of the phenolic hydroxyl group of the monomer, using molecular oxygen as the electron acceptor and producing water as the only byproduct.[5][6] This process generates a phenoxy radical intermediate. These highly reactive radicals then spontaneously couple via carbon-carbon (C-C) and carbon-oxygen (C-O) bonds to form dimers, oligomers, and ultimately, the polymer.[7]

The primary advantage of using laccase is the potential for regioselective coupling, which can lead to polymers with a more defined structure and narrower molecular weight distribution compared to conventional chemical oxidation.[4] The reaction is typically conducted in an aqueous buffer system, often with a water-miscible organic co-solvent to enhance monomer solubility.

Visualizing the Laccase-Catalyzed Mechanism

Laccase_Mechanism Monomer 2-[(Diethylamino)methyl] -4-methoxyphenol Radical Phenoxy Radical Intermediate Monomer->Radical Oxidation Laccase Laccase (Cu-based enzyme) Water H₂O Laccase->Water Laccase->Radical Oxygen O₂ Oxygen->Water Reduction Polymer Poly(DEAMP) (C-C and C-O coupled) Radical->Polymer Radical Coupling (Propagation)

Caption: Laccase-catalyzed oxidation of the monomer to a phenoxy radical, which then undergoes coupling.

Detailed Protocol: Enzymatic Synthesis of poly(DEAMP)
  • Reagent Preparation:

    • Monomer Solution: Prepare a 50 mM solution of 2-[(diethylamino)methyl]-4-methoxyphenol in a 1:1 (v/v) mixture of acetone and 0.1 M phosphate buffer (pH 7.0). Rationale: The acetone co-solvent is crucial for solubilizing the moderately hydrophobic monomer, while the neutral phosphate buffer maintains the optimal pH for laccase activity.

    • Laccase Solution: Prepare a 1 mg/mL solution of laccase (from Trametes versicolor, ≥10 U/mg) in 0.1 M phosphate buffer (pH 7.0). Keep this solution on ice.

  • Polymerization Reaction:

    • To a 250 mL jacketed glass reactor maintained at 30°C, add 100 mL of the monomer solution.

    • Equip the reactor with a magnetic stirrer and an air inlet tube. Begin gentle stirring and bubble air through the solution at a slow, steady rate. Rationale: Molecular oxygen is a co-substrate for the laccase enzyme and is required for the catalytic cycle.[6]

    • Initiate the reaction by adding 2 mL of the laccase solution (final concentration: ~20 mg/L).

    • Observe the reaction mixture. A gradual change in color to dark brown or black is indicative of polymer formation.[4]

    • Allow the reaction to proceed for 24 hours.

  • Polymer Isolation and Purification:

    • Terminate the reaction by adding 200 mL of methanol to precipitate the enzyme.

    • Filter the solution to remove the denatured enzyme.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator until approximately 50 mL remains.

    • Add the concentrated solution dropwise into 500 mL of vigorously stirring distilled water. The polymer should precipitate as a solid.

    • Collect the precipitate by filtration, wash thoroughly with distilled water to remove unreacted monomer and buffer salts, and dry under vacuum at 40°C for 48 hours.

III. Method 2: Ferric Chloride (FeCl₃) Mediated Oxidative Polymerization

Chemical oxidative polymerization provides a robust, alternative route to poly(DEAMP). Ferric chloride (FeCl₃) is a common and effective oxidant for coupling phenolic compounds.[8][9]

Mechanism & Rationale

In this process, FeCl₃ acts as a Lewis acid and an oxidizing agent. It coordinates to the phenolic oxygen, facilitating a one-electron transfer to form a phenoxy radical and Fe(II).[10][11] Similar to the enzymatic method, these radicals then couple to form the polymer. However, chemical oxidation is generally less selective than enzymatic catalysis, often resulting in a more structurally diverse polymer with a broader molecular weight distribution (higher polydispersity).[8] The choice of solvent is critical, as it must solubilize both the monomer and the resulting polymer. Chloroform or dichloromethane are commonly used.

Visualizing the General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Characterization prep_monomer Prepare Monomer Solution reaction Combine & React (Control Temp & Time) prep_monomer->reaction prep_initiator Prepare Initiator (Enzyme or Oxidant) prep_initiator->reaction stop_rxn Stop Reaction reaction->stop_rxn precipitate Precipitate Polymer stop_rxn->precipitate wash_dry Wash & Dry precipitate->wash_dry analysis FT-IR, NMR, GPC wash_dry->analysis

Caption: A generalized workflow for the synthesis and analysis of poly(DEAMP).

Detailed Protocol: Oxidative Synthesis of poly(DEAMP)
  • Reagent Preparation:

    • Monomer Solution: Dissolve 2.09 g (10 mmol) of 2-[(diethylamino)methyl]-4-methoxyphenol in 50 mL of anhydrous chloroform in a three-neck round-bottom flask.

    • Oxidant Solution: Dissolve 4.87 g (30 mmol, 3 equivalents) of anhydrous FeCl₃ in 50 mL of anhydrous chloroform. Rationale: A molar excess of the oxidant is used to ensure complete conversion of the monomer.

  • Polymerization Reaction:

    • Equip the flask with a magnetic stirrer, a dropping funnel containing the FeCl₃ solution, and a nitrogen inlet.

    • Purge the system with nitrogen for 15 minutes to create an inert atmosphere. Rationale: This prevents unwanted side reactions with atmospheric oxygen and moisture.

    • Heat the monomer solution to 50°C with stirring.

    • Add the FeCl₃ solution dropwise over a period of 1 hour. A deep color change and the formation of a precipitate are typically observed.

    • After the addition is complete, maintain the reaction at 50°C for an additional 23 hours.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of methanol containing 5% (v/v) concentrated HCl. This step serves to precipitate the polymer and to protonate and dissolve any remaining iron salts.

    • Stir for 1 hour, then collect the solid polymer by filtration.

    • Wash the polymer extensively with 1 M HCl, followed by distilled water until the filtrate is neutral, and finally with a small amount of methanol.

    • Dry the purified polymer under vacuum at 50°C to a constant weight.

IV. Characterization and Validation

Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.

Summary of Expected Analytical Data
TechniquePurposeExpected Observations for poly(DEAMP)
FT-IR Spectroscopy Functional Group AnalysisBroadening of the O-H stretching band (~3400 cm⁻¹), disappearance of sharp aromatic C-H bands of the monomer, and preservation of the C-N and C-O ether bands.[12][13]
¹H NMR Spectroscopy Structural ConfirmationDisappearance of the sharp phenolic -OH proton signal. Significant broadening of all aromatic and aliphatic proton signals, confirming the formation of a polymeric structure.[14][15]
Gel Permeation Chromatography (GPC/SEC) Molecular Weight AnalysisDetermination of number-average (Mn) and weight-average (Mw) molecular weights, and the Polydispersity Index (PDI = Mw/Mn).[16][17]
Protocol: Gel Permeation Chromatography (GPC)
  • System Setup:

    • Mobile Phase: Tetrahydrofuran (THF) containing 0.1% triethylamine (TEA). Rationale: TEA is added to prevent the amine groups on the polymer from interacting with the column packing material, which can cause peak tailing.

    • Columns: A set of polystyrene-divinylbenzene columns suitable for separating a range of molecular weights (e.g., 10², 10³, 10⁴ Å pore sizes).

    • Detector: Refractive Index (RI) detector.

    • Calibration: Calibrate the system using narrow polystyrene standards.[17]

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dry poly(DEAMP) and dissolve it in 1 mL of the THF/TEA mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Analysis:

    • Inject the sample onto the GPC system.

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the polystyrene standards.[18] Enzymatically synthesized polymers are expected to have a PDI in the range of 1.5-2.5, while chemically oxidized polymers may have a PDI > 2.0.

V. References

  • Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition. (n.d.). MDPI. [Link]

  • Laccase-Catalyzed Oxidative Polymerization of Phenolic Compounds. (n.d.). ProQuest. [Link]

  • Chen, Z., et al. (2021). Multifaceted role of phyto-derived polyphenols in nanodrug delivery systems. Advanced Drug Delivery Reviews. [Link]

  • Kim, Y. H., & Dordick, J. S. (2010). ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS. Pacifichem 2010. [Link]

  • A. L. C., et al. (2002). Synthesis by oxidative polymerization with FeCl 3 of a fully aromatic twisted poly(3,6-carbazole) with a blue-violet luminescence. Journal of Materials Chemistry. [Link]

  • Gaster, C., et al. (2021). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. The Journal of Organic Chemistry. [Link]

  • Speranta, T., et al. (2023). Characterization of Bioactivity of Selective Molecules in Fruit Wines by FTIR and NMR Spectroscopies, Fluorescence and Docking Calculations. International Journal of Molecular Sciences. [Link]

  • GPC Molecular Weight Analysis. (n.d.). Baitaipai Biological Technology. [Link]

  • Wang, S., et al. (2024). Polyphenol‐Based Functional Materials: Structural Insights, Composite Strategies, and Biomedical Applications. Advanced Functional Materials. [Link]

  • Laccase-catalyzed oxidative polymerization of phenolic compounds. (2013). Biotechnology Letters. [Link]

  • Gaster, C., et al. (2020). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. The Journal of Organic Chemistry. [Link]

  • El-Ghazawy, R. A., et al. (2018). Poly(N-isopropylacrylamide- co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. Polymers. [Link]

  • Zerva, A., et al. (2017). Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers. Journal of Agricultural and Food Chemistry. [Link]

  • Scheme I. Synthesis of 4-[(2-methoxyphenylimino)methyl]phenol (2-MPIMP). (n.d.). ResearchGate. [Link]

  • Application of NMR Spectroscopy for the Characterization of Dietary Polyphenols. (n.d.). ResearchGate. [Link]

  • Novel Delivery Systems of Polyphenols and Their Potential Health Benefits. (n.d.). MDPI. [Link]

  • Analysis of proanthocyanidins by high-performance gel permeation chromatography. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. [Link]

  • GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. (n.d.). ResolveMass Laboratories Inc. [Link]

  • GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. (n.d.). ResearchGate. [Link]

  • Laccase‐Catalyzed Oxidative Polymerization of Phenols. (n.d.). ResearchGate. [Link]

  • Natural Polyphenols in Drug Delivery Systems: Current Status and Future Challenges. (n.d.). MDPI. [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (n.d.). MDPI. [Link]

  • HPTLC and FTIR Fingerprinting of Olive Leaves Extracts and ATR-FTIR Characterisation of Major Flavonoids and Polyphenolics. (n.d.). MDPI. [Link]

  • Laccase-mediated synthesis of bioactive natural products and their analogues. (2022). Chemical Society Reviews. [Link]

  • O638: Identification of Phenols – Ferric Chloride Test. (n.d.). University of Colorado Boulder. [Link]

  • An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. (n.d.). Agilent. [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (n.d.). MDPI. [Link]

  • FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions. (n.d.). ResearchGate. [Link]

  • Measurement of Molecular Weight by using GPC method. (n.d.). Shimadzu. [Link]

  • Polyphenols as Plant-Based Nutraceuticals: Health Effects, Encapsulation, Nano-Delivery, and Application. (n.d.). MDPI. [Link]

  • Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols. (n.d.). CNR-IRIS. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Quantification of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-[(Diethylamino)methyl]-4-methoxyphenol

2-[(Diethylamino)methyl]-4-methoxyphenol is a phenolic Mannich base, a class of compounds with significant interest in pharmaceutical and chemical research due to their diverse biological activities and synthetic utility.[1][2] The accurate quantification of this molecule is paramount for a variety of applications, including pharmacokinetic studies, formulation development, quality control of bulk drug substance, and monitoring of synthetic reactions. The structural complexity of 2-[(Diethylamino)methyl]-4-methoxyphenol, featuring a phenolic hydroxyl group, a tertiary amine, and a methoxy group, presents unique challenges and opportunities for analytical method development. This guide provides a comprehensive overview of robust analytical methodologies for the precise and reliable quantification of this target analyte, grounded in established scientific principles and validated protocols.

As a polar, basic compound, its chromatographic behavior is highly dependent on the pH of the mobile phase.[3] Furthermore, Mannich bases can be susceptible to degradation, particularly under acidic or basic conditions, necessitating the development of stability-indicating methods.[1][4] This document will detail three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), providing detailed protocols and explaining the rationale behind the methodological choices.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Stability-Indicating Approach

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For a polar basic analyte such as 2-[(Diethylamino)methyl]-4-methoxyphenol, careful control of the mobile phase pH is critical to ensure reproducible retention and good peak shape.[3] The following method is designed to be stability-indicating, capable of separating the parent compound from potential degradation products.[5]

Causality Behind Experimental Choices:
  • Column: A C18 column is a versatile and robust choice for the separation of a wide range of compounds. For polar analytes, a polar-embedded or polar-endcapped C18 column can provide enhanced retention and improved peak shape.

  • Mobile Phase: An acidic mobile phase (pH ~3) is employed to protonate the tertiary amine group of the analyte. This consistent positive charge minimizes peak tailing that can result from interactions with residual silanols on the silica-based stationary phase.[3] Formic acid is an excellent choice as it is a volatile buffer compatible with mass spectrometry, should a transition to LC-MS be desired.

  • Gradient Elution: A gradient elution is utilized to ensure that both the polar analyte and any less polar degradation products are eluted with good resolution and within a reasonable timeframe.

  • Detection: The phenolic chromophore in the molecule allows for sensitive detection using a UV detector. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter prep_end Inject into HPLC filter->prep_end injector Autosampler prep_end->injector pump Gradient Pump (Mobile Phase A & B) pump->injector column C18 Column (e.g., 250 x 4.6 mm, 5 µm) injector->column detector PDA Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify data_end Report Concentration quantify->data_end

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol for Stability-Indicating HPLC-UV Method

1. Materials and Reagents:

  • 2-[(Diethylamino)methyl]-4-methoxyphenol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 280 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Diluent 50:50 (v/v) Acetonitrile:Water

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve in a known volume of diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[4][6]

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples alongside a control sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Selectivity

For applications requiring lower limits of quantification, such as in biological matrices, LC-MS/MS is the method of choice.[7] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for accurate quantification even in complex samples.

Causality Behind Experimental Choices:
  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this analyte due to the presence of the tertiary amine, which is readily protonated.

  • MRM: This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This minimizes interference from matrix components.

  • Chromatography: A fast LC gradient is often sufficient as the mass spectrometer provides the necessary selectivity. This allows for higher sample throughput.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (e.g., LLE) cluster_lcms LC-MS/MS System cluster_data Data Analysis prep_start Aliquot Sample (e.g., Plasma) add_is Add Internal Standard prep_start->add_is adjust_ph Adjust pH (Basic) add_is->adjust_ph extract Extract with Organic Solvent (e.g., Ethyl Acetate) adjust_ph->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute prep_end Inject into LC-MS/MS reconstitute->prep_end lc UPLC/HPLC System prep_end->lc ms Triple Quadrupole MS (ESI+ Source) lc->ms mrm_chrom Acquire MRM Chromatogram ms->mrm_chrom peak_ratio Calculate Analyte/IS Peak Area Ratio mrm_chrom->peak_ratio quantify Quantify using Calibration Curve peak_ratio->quantify data_end Report Concentration quantify->data_end

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol for LC-MS/MS Method

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a deuterated analog or a structurally similar compound).

  • Add 50 µL of 0.1 M sodium carbonate to basify the sample.

  • Add 1 mL of ethyl acetate, vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

3. MRM Transitions (Hypothetical): The exact mass of 2-[(Diethylamino)methyl]-4-methoxyphenol (C₁₂H₁₉NO₂) is 209.14. The protonated molecule [M+H]⁺ would be m/z 210.15. Product ions would be determined by infusion of a standard solution into the mass spectrometer. A likely fragmentation would be the loss of the diethylamino group.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte (Quantifier) 210.2137.110015
Analyte (Qualifier) 210.2109.110025
Internal Standard TBDTBD100TBD

III. Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach with Derivatization

GC-MS can be a powerful tool for the analysis of phenolic compounds. However, the polarity and low volatility of 2-[(Diethylamino)methyl]-4-methoxyphenol, due to the phenolic hydroxyl and amine groups, necessitate a derivatization step to improve its chromatographic properties and thermal stability.[5][8] Silylation is a common and effective derivatization technique for this purpose.[9]

Causality Behind Experimental Choices:
  • Derivatization: Silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[9]

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms, provides good separation for a wide range of derivatized compounds.

  • MS Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivatized analyte.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis extract Extract Analyte (e.g., LLE) dry_down Evaporate to Dryness extract->dry_down derivatize Add Derivatizing Agent (e.g., BSTFA) & Heat dry_down->derivatize prep_end Inject into GC-MS derivatize->prep_end gc Gas Chromatograph prep_end->gc ms Mass Spectrometer (EI Source) gc->ms tic Obtain Total Ion Chromatogram ms->tic mass_spec Extract Mass Spectrum tic->mass_spec quantify Quantify using Selected Ion Monitoring (SIM) mass_spec->quantify data_end Report Concentration quantify->data_end

Caption: Workflow for GC-MS quantification with derivatization.

Detailed Protocol for GC-MS Method

1. Sample Preparation and Derivatization:

  • Perform an extraction (e.g., LLE as described in the LC-MS/MS section) to isolate the analyte.

  • Evaporate the extraction solvent to complete dryness under nitrogen.

  • To the dry residue, add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterCondition
GC System Gas Chromatograph with an autosampler
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL injection volume
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS System Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification

3. SIM Ions for Quantification (Hypothetical): The TMS derivative of the analyte will have a molecular weight of 281.2. The molecular ion (M⁺) and key fragment ions would be determined from the full scan mass spectrum of a derivatized standard.

Ion Typem/z (Hypothetical)
Quantifier 281
Qualifier 1 266
Qualifier 2 73

IV. Method Validation

All developed methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[10]

Validation Parameters Summary
ParameterHPLC-UVLC-MS/MSGC-MS
Specificity Demonstrated through forced degradation studies and peak purity analysis.High, based on unique MRM transitions. Confirmed by lack of interfering peaks in blank matrix.High, based on retention time and mass spectrum. Confirmed by lack of interfering peaks in blank matrix.
Linearity Typically 0.999 or better over the calibration range.Typically 0.995 or better over the calibration range.Typically 0.995 or better over the calibration range.
Range Defined by the linear, accurate, and precise concentration interval.Defined by the linear, accurate, and precise concentration interval.Defined by the linear, accurate, and precise concentration interval.
Accuracy (% Recovery) 80-120% for assay; 70-130% for impurities at the limit of quantification.85-115% for concentrations above LLOQ.85-115% for concentrations above LLOQ.
Precision (% RSD) Repeatability < 2%, Intermediate Precision < 3%.Intra- and Inter-day precision < 15%.Intra- and Inter-day precision < 15%.
LOD & LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).Determined by signal-to-noise ratio and precision at low concentrations.Determined by signal-to-noise ratio and precision at low concentrations.
Robustness Assessed by small, deliberate variations in method parameters.Assessed by small, deliberate variations in method parameters.Assessed by small, deliberate variations in method parameters.

Conclusion

The quantification of 2-[(Diethylamino)methyl]-4-methoxyphenol can be effectively achieved using HPLC-UV, LC-MS/MS, or GC-MS. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control and formulation analysis, a validated stability-indicating HPLC-UV method provides a robust and reliable solution. For trace-level quantification in complex biological matrices, LC-MS/MS offers unparalleled sensitivity and selectivity. GC-MS, following a derivatization step, serves as a valuable alternative, particularly for structural confirmation. The protocols detailed in this guide provide a solid foundation for the development and validation of analytical methods tailored to the specific needs of the researcher, ensuring data of the highest quality and integrity.

References

  • RP-HPLC Method for the Separation of Some Phenol Derivatives Using Gradient Elution and UV Detection. (2025). ResearchGate. Retrieved from [Link]

  • Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. (n.d.). ResearchGate. Retrieved from [Link]

  • Application News AD-0125. (n.d.). Shimadzu. Retrieved from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (2025). ResearchGate. Retrieved from [Link]

  • Study of reactions of two Mannich bases derived of 4′-hydroxychalcones with glutathione by RP-TLC, RP-HPLC and RP-HPLC-ESI-MS analysis. (2025). ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mannich bases in medicinal chemistry and drug design. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • GC Derivatization. (n.d.). SlidePlayer. Retrieved from [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Semantic Scholar. Retrieved from [Link]

  • What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • LC-ESI-MS/MS-MRM Profiling of Polyphenols and Antioxidant Activity Evaluation of Junipers of Different Origin. (n.d.). MDPI. Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • developed rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Phenolic Structure and Colour in Mannich Reaction Products. (2025). ResearchGate. Retrieved from [Link]

  • Application News AD-0125. (n.d.). Shimadzu. Retrieved from [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

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GC-MS analysis of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-[(Diethylamino)methyl]-4-methoxyphenol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the identification and quantification of 2-[(Diethylamino)methyl]-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS). The inherent chemical properties of this molecule, specifically the presence of a polar phenolic hydroxyl group and a basic tertiary amine, present challenges for direct GC analysis, such as poor peak shape and potential thermal degradation. This guide outlines a robust methodology centered around a chemical derivatization strategy to enhance analyte volatility and stability, ensuring reliable and reproducible results. We will delve into the causality behind each experimental step, from sample preparation and derivatization to instrument configuration and data interpretation, providing researchers, scientists, and drug development professionals with a field-proven protocol.

Introduction and Analytical Principle

2-[(Diethylamino)methyl]-4-methoxyphenol is a substituted phenol derivative containing a tertiary amine side chain. Compounds of this class are of interest in medicinal chemistry and materials science. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control, and metabolic profiling.

Gas Chromatography (GC) is a powerful separation technique, but it is best suited for volatile and thermally stable compounds. Polar functional groups, such as the hydroxyl (-OH) and amino groups in our target analyte, can engage in strong intermolecular hydrogen bonding, which decreases volatility. Furthermore, these polar groups can interact with active sites (e.g., free silanol groups) on the GC column and inlet liner, leading to peak tailing, reduced sensitivity, and poor reproducibility.[1]

To overcome these challenges, a derivatization step is employed.[2] Derivatization is a chemical reaction that converts the polar functional groups into less polar, more volatile, and more thermally stable moieties.[3] For this application, we will use silylation, a common and effective technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[4] This process specifically targets the phenolic hydroxyl group, significantly improving the chromatographic behavior of the analyte. The tertiary amine remains unreacted but benefits from the overall increase in molecular stability. The subsequent analysis by Mass Spectrometry (MS) provides high selectivity and structural confirmation based on the characteristic fragmentation pattern of the derivatized analyte.

Experimental Workflow Overview

The entire process, from sample handling to data analysis, follows a systematic and validated workflow to ensure data integrity.

Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_process Phase 2: Analytical Processing cluster_analysis Phase 3: Instrumental Analysis & Data Interpretation Sample Biological or Synthesis Sample Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Standard Analyte Standard Stock W_Standard Working Standards & Calibrators Standard->W_Standard Serial Dilution W_Standard->Extraction Spiking for QC/Calibrators Evaporation Dry-Down under Nitrogen Extraction->Evaporation Derivatization Silylation (BSTFA + 1% TMCS) Evaporation->Derivatization GCMS GC-MS Injection & Acquisition Derivatization->GCMS Qual_Quant Qualitative & Quantitative Analysis GCMS->Qual_Quant Chromatogram & Spectra Report Final Report Generation Qual_Quant->Report

Caption: Overall experimental workflow from sample preparation to final report.

Materials and Reagents

  • Analyte Standard: 2-[(Diethylamino)methyl]-4-methoxyphenol (≥98% purity)

  • Solvents: Methanol, Ethyl Acetate, Dichloromethane (HPLC or GC grade)

  • Extraction Buffers: Sodium bicarbonate solution (0.1 M), pH 7-8

  • Drying Agent: Anhydrous Sodium Sulfate

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Internal Standard (IS): 2-Methoxy-4-methylphenol or a structurally similar compound not present in the sample.

  • Equipment: GC-MS system with an autosampler, analytical balance, vortex mixer, centrifuge, nitrogen evaporator, heating block, volumetric flasks, and pipettes.

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-[(Diethylamino)methyl]-4-methoxyphenol standard and dissolve it in 10.0 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., 2-Methoxy-4-methylphenol) in methanol.[5]

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the standard, if possible.

Sample Preparation and Extraction

This protocol is a general template for a liquid matrix (e.g., aqueous sample, diluted urine). It should be optimized and validated for the specific matrix.

  • Aliquoting: Pipette 1.0 mL of the sample, calibration standard, or QC into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a fixed volume (e.g., 50 µL) of a suitable concentration of the internal standard working solution to all tubes except for the blank.

  • pH Adjustment: Add 1.0 mL of 0.1 M sodium bicarbonate solution to adjust the pH to ~8. This ensures the analyte is in its free base form, maximizing extraction efficiency into an organic solvent. Vortex for 30 seconds.

  • Liquid-Liquid Extraction (LLE): Add 5.0 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dry residue contains the analyte and internal standard.

Derivatization Protocol

The derivatization reaction converts the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether, enhancing its suitability for GC analysis.

Fragmentation MI Molecular Ion (M+•) m/z 281 F86 Base Peak [CH2=N(C2H5)2]+ m/z 86 MI->F86 α-cleavage F194 [M - CH2N(C2H5)2]+ m/z 194 MI->F194 - 87 amu F73 [Si(CH3)3]+ m/z 73 MI->F73 Silyl fragment

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-[(Diethylamino)methyl]-4-methoxyphenol in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed protocol for a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-[(Diethylamino)methyl]-4-methoxyphenol in human plasma. The described method is crucial for pharmacokinetic and toxicokinetic studies in drug development. The protocol encompasses a straightforward protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific rationale behind the methodological choices and adhering to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction

2-[(Diethylamino)methyl]-4-methoxyphenol is a phenolic compound of interest in pharmaceutical development. Accurate and reliable quantification of this analyte in biological matrices, such as human plasma, is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1] This application note presents a comprehensive and robust LC-MS/MS method designed for the determination of 2-[(Diethylamino)methyl]-4-methoxyphenol in human plasma, providing the necessary detail to facilitate its implementation in a research or regulated laboratory environment.

The method development was guided by the physicochemical properties of the analyte, which, based on its structure, is predicted to be a basic compound with a tertiary amine and a phenolic hydroxyl group. This amphipathic nature necessitates careful optimization of both the sample preparation and chromatographic conditions to achieve optimal recovery and peak shape. The presented method is designed to be readily validated according to international regulatory guidelines.[4]

Experimental

Materials and Reagents
  • 2-[(Diethylamino)methyl]-4-methoxyphenol analytical standard (purity >98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., D10-2-[(Diethylamino)methyl]-4-methoxyphenol (or a structurally similar compound if SIL-IS is unavailable)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from an accredited supplier)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Analyte Physicochemical Properties (Predicted)

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful LC-MS method.[5]

PropertyPredicted Value/CharacteristicRationale
Chemical Structure Contains a phenol, a methoxy group, and a diethylamino group.
Molecular Formula C12H19NO2-
Molecular Weight 209.29 g/mol -
pKa ~9-10 for the tertiary amine, ~10 for the phenolThe diethylamino group is basic, and the phenolic hydroxyl group is weakly acidic.
LogP Moderately lipophilicThe diethylamino and methoxy groups increase lipophilicity.

Note: These are predicted properties and should be experimentally verified where possible.

Method Protocol

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of 2-[(Diethylamino)methyl]-4-methoxyphenol and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) working standards.

  • Spiked CC and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control samples. A typical calibration curve might range from 1 to 1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[6][7]

  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Diagram: Sample Preparation Workflow

cluster_prep Sample Preparation plasma 50 µL Plasma Sample acetonitrile 150 µL Acetonitrile with IS plasma->acetonitrile Add vortex Vortex (30s) acetonitrile->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Parameters

ParameterRecommended ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 3 minutesA gradient elution ensures efficient separation from endogenous matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µL-
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Ionization Mode ESI PositiveThe tertiary amine is readily protonated.
MRM Transitions Analyte: m/z 210.1 → 134.1 (Quantifier), 210.1 → 72.1 (Qualifier) IS: m/z 220.2 → 144.2 (or appropriate)Theoretical values based on predicted fragmentation. These must be optimized experimentally.
Source Temperature 500 °COptimal for desolvation.
Gas Flow Nebulizer: 7.3 psi, Gas: 4 L/minTypical parameters for efficient nebulization and desolvation.[8]
Capillary Voltage 4500 V-

Diagram: LC-MS/MS Analytical Workflow

cluster_workflow Analytical Workflow sample Prepared Sample in Autosampler hplc HPLC/UHPLC System sample->hplc column C18 Column hplc->column ms Mass Spectrometer (ESI+) column->ms data Data Acquisition (MRM) ms->data

Caption: Overview of the LC-MS/MS analytical workflow.

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][3][9] The validation should include the following parameters:

  • Selectivity and Specificity: Assessed by analyzing at least six different lots of blank human plasma to ensure no significant interference at the retention time of the analyte and IS.

  • Calibration Curve: The linearity of the method should be established using a calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components in the plasma. This can be assessed by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.

  • Recovery: The efficiency of the extraction procedure should be determined at three concentration levels.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Analysis and Reporting

The concentration of 2-[(Diethylamino)methyl]-4-methoxyphenol in unknown samples is determined by interpolating the peak area ratio of the analyte to the IS against the calibration curve. All data should be processed using the instrument's software. The results should be reported with appropriate units and accompanied by the validation data to demonstrate the reliability of the method.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of 2-[(Diethylamino)methyl]-4-methoxyphenol in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The detailed protocol and validation guidelines provided herein offer a solid foundation for laboratories to implement and validate this method, ensuring the generation of high-quality bioanalytical data for pharmacokinetic and other related studies.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]5]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]9]

  • Center for Drug Evaluation and Research (CDER). (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link]2]

  • Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]3]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]6]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]1]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]4]

  • MDPI. (n.d.). LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr.. Retrieved from [Link]8]

  • Royal Society of Chemistry. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC–MS/MS. Retrieved from [Link]7]

Sources

Antioxidant activity assay for 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Comprehensive Guide to the Antioxidant Activity Assay of 2-[(Diethylamino)methyl]-4-methoxyphenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the comprehensive evaluation of the antioxidant activity of 2-[(Diethylamino)methyl]-4-methoxyphenol, a phenolic compound with structural similarities to known synthetic antioxidants like Butylated Hydroxyanisole (BHA). Recognizing that no single assay can capture the multifaceted nature of antioxidant action, we present a multi-mechanistic approach.[1][2] This guide details the principles and step-by-step protocols for four robust, validated assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. By elucidating both electron transfer (ET) and hydrogen atom transfer (HAT) mechanisms, these protocols offer a holistic framework for characterizing the antioxidant profile of this and other novel phenolic compounds.

Introduction: The Rationale for Antioxidant Profiling

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction leads to oxidative stress, a key factor in the pathophysiology of numerous diseases.[3] Antioxidants mitigate this damage by neutralizing free radicals and are therefore of significant interest in the pharmaceutical and food industries.[4][5]

The subject of this guide, 2-[(Diethylamino)methyl]-4-methoxyphenol, is a substituted phenol. Phenolic compounds are a major class of antioxidants, whose activity is primarily attributed to the hydrogen-donating ability of their hydroxyl (-OH) groups to scavenge free radicals.[6][7] The structural features of the target compound—a methoxy group and a diethylaminomethyl substituent on the phenol ring—may modulate its antioxidant potential. A thorough characterization is essential to determine its efficacy and potential applications. This requires employing a panel of assays that probe different aspects of antioxidant action.[1][2]

Compound Profile: 2-[(Diethylamino)methyl]-4-methoxyphenol

Chemical Structure and Functional Groups:

The antioxidant activity of this molecule is predicted to arise from the phenolic hydroxyl group. The hydrogen atom of this group can be donated to a free radical, quenching the radical and forming a more stable phenoxyl radical on the antioxidant molecule itself.

Caption: Chemical structure of 2-[(Diethylamino)methyl]-4-methoxyphenol.

A Multi-Mechanistic Assay Strategy

Antioxidant activity can be exerted via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (ET).[2][8]

  • HAT-based assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a prime example.[9]

  • ET-based assays measure the ability of an antioxidant to transfer one electron to reduce an oxidant.[2] FRAP is a purely ET-based method, while DPPH and ABTS assays involve a combination of ET and HAT mechanisms.[1][10]

Employing assays from both categories is crucial for a comprehensive assessment.

cluster_assays Comprehensive Antioxidant Profiling Workflow cluster_et ET-Based Assays cluster_hat HAT-Based Assay start Test Compound: 2-[(Diethylamino)methyl] -4-methoxyphenol prep Prepare Stock & Serial Dilutions start->prep dpph DPPH Assay prep->dpph orac ORAC Assay prep->orac analysis Data Acquisition (Spectrophotometry / Fluorometry) dpph->analysis abts ABTS Assay abts->analysis frap FRAP Assay frap->analysis orac->analysis calc Calculation & Analysis (% Inhibition, IC₅₀, Trolox Equivalents) analysis->calc end Comprehensive Antioxidant Profile calc->end DPPH_Radical DPPH• (Violet Radical) DPPH_Neutral DPPH-H (Yellow, Neutralized) DPPH_Radical->DPPH_Neutral Color Change Antioxidant Ar-OH (Test Compound) Antioxidant_Radical Ar-O• (Oxidized Compound) Antioxidant->Antioxidant_Radical

Caption: Reaction mechanism of the DPPH assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Test compound: 2-[(Diethylamino)methyl]-4-methoxyphenol

  • Positive Control: Trolox or Ascorbic Acid

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Test Compound & Control Stocks (1 mg/mL): Dissolve the test compound and Trolox in methanol. Prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Procedure:

    • Add 100 µL of each sample dilution (or control) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH stock solution to all wells.

    • For the blank control, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes. [11]3. Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 [12] * Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

ABTS Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) using potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's activity and is measured at ~734 nm. [10][13]This assay is applicable to both hydrophilic and lipophilic compounds. [2] Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test compound and Trolox

  • 96-well microplate and reader

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg in 10 mL of water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock and potassium persulfate solutions in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

    • Before use, dilute the working solution with methanol or PBS until the absorbance at 734 nm is approximately 0.70 ± 0.02.

  • Assay Procedure:

    • Add 20 µL of the sample or control dilutions to the wells.

    • Add 180 µL of the diluted ABTS•⁺ working solution.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculate % Inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's inhibition to a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay directly measures the electron-donating capacity of an antioxidant. At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺-TPTZ) form. The change in absorbance at ~593 nm is proportional to the total reducing power of the sample. [14][15] Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • Test compound

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use. [15] * Standard Curve: Prepare a series of FeSO₄ dilutions (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (water) to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for 10-30 minutes.

  • Measurement: Read the absorbance at 593 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample and standard readings.

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards versus their concentration.

    • Calculate the FRAP value of the sample from the standard curve and express it as µmol Fe²⁺ equivalents per mg of compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This HAT-based assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals. [16][17]The radicals are generated by the thermal decomposition of AAPH. The antioxidant traps the peroxyl radicals, preserving the fluorescence signal. The decay of fluorescence is monitored kinetically over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC). [6][18] Materials:

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox for standard curve

  • Test compound

  • Black 96-well microplate

  • Fluorescence microplate reader with kinetic capability (Excitation: 485 nm, Emission: 520 nm)

Protocol:

  • Reagent Preparation:

    • AAPH Solution: Prepare fresh daily in phosphate buffer (concentration depends on reader/kit).

    • Fluorescein Working Solution: Prepare a dilution from a stock solution in phosphate buffer.

    • Trolox Standards: Prepare a fresh serial dilution in phosphate buffer.

  • Assay Procedure:

    • Add 25 µL of sample, Trolox standard, or blank (buffer) to the wells of the black plate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Pre-incubate the plate in the reader at 37°C for 15-30 minutes.

    • Initiate the reaction by injecting 25 µL of the AAPH solution into all wells.

  • Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60-90 minutes, until the fluorescence has decayed by >90% in the blank wells.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples/standards: Net AUC = AUC_sample - AUC_blank.

    • Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.

    • Determine the ORAC value of the test compound from the standard curve and express the results as µmol of Trolox Equivalents (TE) per mg of compound.

Data Presentation and Interpretation

Results from the different assays should be compiled to build a complete profile. No single value is sufficient; the comparison across methods provides the most meaningful insight.

Table 1: Hypothetical Antioxidant Activity Data

Assay MethodParameter2-[(Diethylamino)methyl]-4-methoxyphenolTrolox (Reference)
DPPH Assay IC₅₀ (µg/mL)45.88.2
ABTS Assay IC₅₀ (µg/mL)22.55.1
FRAP Assay Value (µmol Fe²⁺ eq/mg)8501500
ORAC Assay Value (µmol TE/mg)12001800

Interpretation:

  • IC₅₀ Values: A lower IC₅₀ value indicates higher radical scavenging activity. In this hypothetical case, the compound is a potent scavenger, though less so than the standard, Trolox.

  • FRAP Value: This reflects the compound's ability to act as a reducing agent (electron donor).

  • ORAC Value: This specifically quantifies the capacity to quench peroxyl radicals via hydrogen atom donation, a biologically relevant mechanism. [16]* Cross-Assay Comparison: Strong performance in both ET-based (FRAP) and HAT-based (ORAC) assays would suggest the compound is a versatile antioxidant, capable of acting through multiple mechanisms.

Conclusion

This guide outlines a robust, multi-faceted strategy for characterizing the antioxidant activity of 2-[(Diethylamino)methyl]-4-methoxyphenol. By employing DPPH, ABTS, FRAP, and ORAC assays, researchers can obtain a comprehensive profile of the compound's radical scavenging and reducing capabilities. Adherence to these detailed protocols, including the use of appropriate standards and controls, will ensure the generation of reliable, reproducible, and scientifically sound data critical for drug development and other research applications.

References

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  • ResearchGate. (2013). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. [Link]

  • ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol (SB-1). [Link]

  • Taylor & Francis. (n.d.). Butylated hydroxyanisole – Knowledge and References. [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

  • BioMed Research International. (2015). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. [Link]

  • ResearchGate. (2012). Radical scavenging and antioxidant activities of phenols, enols and anilines. [Link]

  • Pharmacognosy Journal. (2020). Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. [Link]

  • Knowde. (n.d.). BHA & BHT in Food & Nutrition. [Link]

  • TAR UC Institutional Repository. (2021). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. [Link]

  • ResearchGate. (2019). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. [Link]

  • ACS Publications. (2012). Radical scavenging mechanism of phenol carboxylic acids: reaction of protocatechuic esters. [Link]

  • National Institutes of Health (NIH). (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]

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Application Note: Evaluating the Radical Scavenging Potential of 2-[(Diethylamino)methyl]-4-methoxyphenol using the DPPH Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions. Consequently, the identification and characterization of novel antioxidant compounds are paramount in drug discovery and development. This application note provides a comprehensive guide for researchers and scientists on the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to evaluate the free-radical scavenging activity of 2-[(Diethylamino)methyl]-4-methoxyphenol. This compound, a derivative of 4-methoxyphenol, possesses a phenolic hydroxyl group, a key structural feature for potential antioxidant action. We present the underlying scientific principles, a detailed step-by-step protocol, data analysis procedures, and expert insights to ensure the generation of robust and reliable results.

Scientific Principles of the DPPH Assay

The DPPH assay is a rapid, simple, and widely used spectrophotometric method for screening the antioxidant capacity of chemical compounds.[1][2][3] The core of the assay is the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•).

1.1. Mechanism of Radical Scavenging The DPPH radical is characterized by a deep violet color in solution, which is due to its unpaired electron, resulting in a strong absorbance maximum around 517 nm.[1][4] When an antioxidant compound (AH), such as a phenol, is introduced, it can donate a hydrogen atom to the DPPH radical. This donation neutralizes the free radical, converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine). This reduction process leads to a color change from deep violet to a pale yellow, with a corresponding decrease in absorbance at 517 nm.[1][5][6] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant compound being tested.[1]

The reaction can be summarized as: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow) + A• (Oxidized Antioxidant)

G cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• Radical (Violet) DPPH_Reduced DPPH-H (Reduced Form - Yellow) DPPH_Radical->DPPH_Reduced Antioxidant 2-[(Diethylamino)methyl] -4-methoxyphenol (Ar-OH) Antioxidant->DPPH_Reduced Donates H• Antioxidant_Radical Antioxidant Radical (Ar-O•) Antioxidant->Antioxidant_Radical

Caption: DPPH radical scavenging by a phenolic antioxidant.

1.2. Structural Rationale for 2-[(Diethylamino)methyl]-4-methoxyphenol The antioxidant potential of the target compound is primarily attributed to its 4-methoxyphenol core. Phenolic compounds are excellent hydrogen donors, a capability conferred by the hydroxyl (-OH) group attached to the aromatic ring.[3][7] The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficiency. Substituents on the aromatic ring can modulate this activity. While specific data for 2-[(Diethylamino)methyl]-4-methoxyphenol is not widely published, related compounds like 4-methoxyphenol and its derivatives, such as Butylated Hydroxyanisole (BHA), are known and utilized antioxidants.[8][9][10] This assay will quantify the specific radical-scavenging efficacy of the title compound.

Materials and Equipment

2.1. Reagents

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), >95% purity

  • 2-[(Diethylamino)methyl]-4-methoxyphenol (Test Compound)

  • Ascorbic Acid (Positive Control), ACS grade or higher

  • Methanol or Ethanol (Solvent), HPLC or Spectrophotometric grade

  • Deionized Water

2.2. Equipment

  • UV-Vis Spectrophotometer or 96-well microplate reader capable of reading at 517 nm

  • Analytical balance (4-decimal place)

  • Calibrated micropipettes (e.g., P1000, P200, P20) and tips

  • Vortex mixer

  • Volumetric flasks (various sizes)

  • Amber glass bottles for storing DPPH solution

  • 96-well flat-bottom microplates (if using a plate reader)

  • Cuvettes (if using a standard spectrophotometer)

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, which is suitable for high-throughput screening. It can be adapted for use with cuvettes by scaling the volumes appropriately.

3.1. Preparation of Solutions

  • DPPH Stock Solution (0.2 mM):

    • Accurately weigh approximately 7.9 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.

    • Mix thoroughly until fully dissolved.

    • Store this solution in an amber bottle at 4°C. It should be prepared fresh daily for best results.

    • Expert Insight: The absorbance of the DPPH working solution at 517 nm should be adjusted to approximately 1.0 ± 0.1 by diluting with the solvent if necessary.[7] This ensures the absorbance change upon reaction is within the optimal detection range of the spectrophotometer.

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of 2-[(Diethylamino)methyl]-4-methoxyphenol.

    • Dissolve in 10 mL of methanol or ethanol to create a 1 mg/mL (1000 µg/mL) stock solution.

    • This stock will be used to prepare serial dilutions.

  • Positive Control Stock Solution (Ascorbic Acid, 1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid using the same method as the test compound. Ascorbic acid is a potent antioxidant and serves as a benchmark to validate the assay's performance.[11][12]

3.2. Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare DPPH, Test Compound, and Control Stock Solutions B Perform Serial Dilutions of Test Compound & Control in 96-Well Plate A->B C Add DPPH Working Solution to all wells B->C D Incubate Plate in Complete Darkness for 30 minutes at Room Temperature C->D E Measure Absorbance at 517 nm D->E F Calculate % Radical Scavenging Activity E->F G Plot Dose-Response Curve & Determine IC50 Value F->G

Caption: High-level workflow for the DPPH assay.

3.3. Step-by-Step Plate Assay Procedure

  • Prepare Serial Dilutions:

    • In a 96-well plate, add 100 µL of solvent (methanol/ethanol) to wells A2 through A8.

    • Add 200 µL of your 1000 µg/mL test compound stock solution to well A1.

    • Perform a 2-fold serial dilution: Transfer 100 µL from well A1 to A2, mix well by pipetting up and down. Transfer 100 µL from A2 to A3, and so on, until well A7. Discard 100 µL from well A7 after mixing. Well A8 will contain only the solvent. This creates concentrations from 1000 to 15.6 µg/mL.

    • Repeat this process in subsequent rows for the positive control (e.g., Row B) and any other test compounds.

    • Self-Validation: Running each concentration in triplicate is essential for statistical validity.

  • Set Up Controls:

    • Negative Control (A_control): In separate wells, add 100 µL of solvent. This measures the initial absorbance of the DPPH radical without any antioxidant.

    • Blank: In at least one well, add 200 µL of solvent. This is used to zero the spectrophotometer.

  • Initiate the Reaction:

    • Using a multichannel pipette, add 100 µL of the 0.2 mM DPPH working solution to all wells containing samples and the negative control. The final volume in each well will be 200 µL.

  • Incubation:

    • Immediately after adding the DPPH solution, gently tap the plate to mix.

    • Cover the plate with a lid or aluminum foil to protect it from light.

    • Incubate at room temperature (e.g., 25°C) for exactly 30 minutes in complete darkness.[5][7]

    • Expert Insight: The incubation time is critical. A 30-minute period is standard for many phenolic compounds to reach a reaction plateau.[2][7] However, for slow-reacting compounds, a kinetic study (measuring absorbance at several time points) may be necessary.

Data Acquisition and Analysis

4.1. Spectrophotometric Measurement

  • After the 30-minute incubation, measure the absorbance of each well at 517 nm using the microplate reader.[1] Use the blank well(s) to calibrate the instrument to zero.

4.2. Calculation of Radical Scavenging Activity (% Inhibition)

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:[5][6][13]

    % Inhibition = [ (A_control - A_sample) / A_control ] × 100

    Where:

    • A_control is the absorbance of the negative control (DPPH solution + solvent).

    • A_sample is the absorbance of the test sample (DPPH solution + test compound).

4.3. Determination of the IC50 Value

  • The IC50 (half-maximal inhibitory concentration) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[13][14] It is a standard measure of antioxidant potency; a lower IC50 value signifies higher antioxidant activity.[15]

  • Procedure:

    • Calculate the % Inhibition for each concentration of the test compound.

    • Plot a graph of % Inhibition (Y-axis) versus the concentration of the test compound (X-axis, often on a logarithmic scale).

    • Determine the concentration that corresponds to 50% inhibition from the resulting dose-response curve. This can be done using linear regression analysis on the linear portion of the curve.[14][16]

4.4. Sample Data Presentation

Concentration (µg/mL)Avg. Absorbance (517 nm)Std. Dev.% Inhibition
Control (0) 0.9850.0150.0%
15.6 0.8500.02113.7%
31.3 0.7120.01827.7%
62.5 0.5050.01148.7%
125 0.2880.01470.8%
250 0.1150.00988.3%
IC50 Value (µg/mL) 64.2

Table 1: Example data set for a test compound. The IC50 value is calculated from the dose-response curve.

CompoundIC50 Value (µg/mL)
2-[(Diethylamino)methyl]-4-methoxyphenolInsert Experimental Value
Ascorbic Acid (Positive Control)Insert Experimental Value (e.g., <50 µg/mL)

Table 2: Summary of antioxidant potency.

Troubleshooting and Key Considerations

  • Compound Solubility: If the test compound is not fully soluble in methanol or ethanol, consider using a co-solvent like DMSO. However, ensure the final concentration of DMSO in the well is low (<1%) as it can interfere with the assay.

  • Compound Color: If the test compound itself has absorbance at 517 nm, a separate control for each concentration (compound + solvent, without DPPH) must be run. This background absorbance should be subtracted from the corresponding sample absorbance (A_sample).

  • Reaction Kinetics: The standard 30-minute endpoint may not be suitable for all compounds. If a slow reaction is suspected, perform a kinetic analysis by taking readings at multiple time points (e.g., 5, 15, 30, 60 minutes) to determine when the reaction reaches a plateau.

  • Light Sensitivity: DPPH is highly sensitive to light. All steps following the addition of the DPPH reagent must be performed in the dark or under subdued lighting to prevent photo-degradation of the radical, which would lead to inaccurate results.

Conclusion

The DPPH assay is an efficient and reliable method for determining the in vitro free-radical scavenging activity of compounds like 2-[(Diethylamino)methyl]-4-methoxyphenol. By following the detailed protocol and data analysis procedures outlined in this application note, researchers can obtain accurate and reproducible IC50 values. This data is critical for the preliminary assessment of antioxidant potential, guiding further investigation into the compound's mechanisms of action and its viability as a therapeutic agent or stabilizer in various applications.

References

  • Scribd. (n.d.). DPPH Assay Procedure Guide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Alam, M. N., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Processes, 10(2), 395. Available at: [Link]

  • Bio-protocol. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay Manual. Retrieved from [Link]

  • Mphahamele, R. A., et al. (2020). 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of extracts from Aloiampelos striatula. Food Research, 4(4), 1149-1154. Available at: [Link]

  • Bio-Resource. (2020). DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,2-diphenyl-1-picrylhydrazyl (DPPH) reaction mechanism. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit Manual. Retrieved from [Link]

  • Elabscience. (2019). DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment. YouTube. Retrieved from [Link]

  • Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Processes, 11(8), 2248. Available at: [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. Available at: [Link]

  • ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay? Retrieved from [Link]

  • Ukawa, M., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 12(17), 3169. Available at: [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

  • Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In vivo (Athens, Greece), 29(2), 197–205. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ploy(p-methoxyphenol) and evaluation of its antioxidation behavior as an antioxidant in several ester oils. Retrieved from [Link]

  • Olejarz, W., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. International Journal of Molecular Sciences, 23(24), 16147. Available at: [Link]

  • Asadbeik, M., et al. (2018). Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen. Journal of reports in pharmaceutical sciences, 7(2), 178–185. Available at: [Link]

  • BioInfo Tips. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxyanisole. Retrieved from [Link]

  • Google Patents. (n.d.). JPH09151151A - Production of 4-methoxyphenol.
  • ResearchGate. (n.d.). Evaluation of the antioxidant activity of the extracts by DPPH assay. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Mannich Reaction for 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol. This document is designed for researchers, chemists, and process development professionals who are utilizing the Mannich reaction for this specific transformation. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate experimental challenges and optimize your reaction outcomes.

Reaction Fundamentals: The Mechanism of Phenolic Aminomethylation

The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating an acidic proton located on a carbon atom.[1] In the case of phenols, the electron-rich aromatic ring itself acts as the nucleophile, undergoing an electrophilic aromatic substitution.

The synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol from 4-methoxyphenol, formaldehyde, and diethylamine proceeds via two primary stages:

  • Formation of the N,N-Diethyliminium Ion: Diethylamine, a secondary amine, reacts with formaldehyde to form a hemiaminal, ((diethylamino)methanol).[2] This intermediate is typically not isolated and, under the reaction conditions, readily dehydrates to form the highly electrophilic N,N-diethyliminium ion. This ion is the key electrophile in the reaction.[2][3]

  • Electrophilic Aromatic Substitution: The 4-methoxyphenol ring is strongly activated by the hydroxyl (-OH) and methoxy (-OCH₃) groups. These are powerful ortho, para-directing groups.[3] Due to resonance effects that increase electron density at the ortho and para positions, the ring acts as a potent nucleophile.[3] It attacks the iminium ion, leading to the formation of the aminomethylated product. Since the para position is occupied by the methoxy group, substitution occurs exclusively at the ortho positions.

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution amine Diethylamine iminium N,N-Diethyliminium Ion (Electrophile) amine->iminium + H₂O formaldehyde Formaldehyde formaldehyde->iminium phenol 4-Methoxyphenol (Nucleophile) iminium->phenol Reacts With product 2-[(Diethylamino)methyl] -4-methoxyphenol phenol->product Attack on Iminium Ion

Caption: Mechanism of the Mannich reaction with 4-methoxyphenol.

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis. Yields and reaction times may vary based on the scale and purity of the reagents.

Reagent & Stoichiometry Table
ReagentFormulaMW ( g/mol )Molar Eq.Amount (Example)Role
4-MethoxyphenolC₇H₈O₂124.141.012.41 g (0.1 mol)Nucleophile
Diethylamine(C₂H₅)₂NH73.141.18.05 g (0.11 mol)Amine Component
Formaldehyde (37% aq.)CH₂O30.031.18.93 g (0.11 mol)Carbonyl Component
Ethanol (95%)C₂H₅OH46.07-100 mLSolvent
Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (12.41 g, 0.1 mol) and ethanol (100 mL). Stir at room temperature until the phenol is fully dissolved.

  • Reagent Addition: To the stirred solution, add diethylamine (8.05 g, 0.11 mol) followed by the dropwise addition of aqueous formaldehyde (8.93 g, 37% w/w, 0.11 mol) over 10-15 minutes. An initial mild exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approximately 78-80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Workup & Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.

    • Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel if necessary. For many applications, the crude product after solvent removal is of sufficient purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) reagent_q Are reagents fresh & pure? start->reagent_q conditions_q Are reaction conditions optimal? start->conditions_q side_react_q Are side products forming? start->side_react_q workup_q Is the workup procedure correct? start->workup_q reagent_sol Solution: - Use fresh paraformaldehyde or 37% aq. solution. - Check purity of phenol and amine. reagent_q->reagent_sol No conditions_sol Solution: - Increase reaction time/temperature. - Check stoichiometry (slight excess of amine/formaldehyde). conditions_q->conditions_sol No side_react_sol Solution: - Avoid large excess of formaldehyde. - Control temperature to prevent polymerization. - Check for di-substitution. side_react_q->side_react_sol Yes workup_sol Solution: - Use acid/base extraction for purification. - Ensure complete drying of organic layer. workup_q->workup_sol No

Caption: Troubleshooting workflow for the Mannich reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

A1: This is a common issue that can often be traced back to a few key areas:[4]

  • Reagent Quality: Formaldehyde is the most frequent culprit. If using paraformaldehyde, ensure it is a dry, free-flowing powder. Old paraformaldehyde can fail to depolymerize effectively. If using aqueous formaldehyde (formalin), ensure it has been stored properly and hasn't polymerized.[4]

  • Reaction Time & Temperature: The aminomethylation of phenols can be slower than that of ketones. Ensure you are refluxing for a sufficient period.[4] If the reaction is sluggish at the reflux temperature of ethanol, consider a higher-boiling solvent like isopropanol, but be mindful of increased side product formation.

  • pH of the Medium: While often run without explicit acid or base, the reaction environment can influence the rate. The initial step of iminium ion formation is often acid-catalyzed.[3] The presence of the slightly acidic phenol and the basic amine creates a self-regulating environment, but significant deviations can stall the reaction.

Q2: I'm observing multiple spots on my TLC plate, even after the starting material is consumed. What are these impurities?

A2: The formation of side products is a key challenge to optimize. The most likely impurities are:

  • 2,6-bis[(Diethylamino)methyl]-4-methoxyphenol: This is the di-substituted product where both positions ortho to the hydroxyl group have reacted. This is more likely to occur if a significant excess of formaldehyde and diethylamine is used or at prolonged reaction times. To minimize it, use a stoichiometry closer to 1:1:1.

  • Polymeric Resins: Formaldehyde can self-polymerize, especially under harsh heating conditions, leading to insoluble resinous material. This can be mitigated by controlling the reaction temperature and adding the formaldehyde solution dropwise to the heated phenol/amine mixture.

  • Oligomers: It's possible for the initial product to react further, leading to the formation of linear oligomers, especially if reaction conditions are forced.[5]

Q3: The final product is a dark, viscous oil that is difficult to purify. How can I improve its purity and handling?

A3: Mannich bases are often oils and can darken due to minor impurities.

  • Acid-Base Extraction: This is a highly effective purification technique for Mannich bases. Dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The basic Mannich product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.

  • Purification Steps:

    • Separate the acidic aqueous layer.

    • Wash it once with fresh organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9).

    • The free Mannich base will precipitate or form an oil. Extract this back into an organic solvent.

    • Wash, dry, and evaporate the solvent to yield a much purer product.[6]

Q4: Can I use a different solvent or run the reaction solvent-free?

A4: Yes, solvent choice is a key optimization parameter.

  • Alternative Solvents: Alcohols like methanol and ethanol are common. Water can also be used, especially in greener chemistry applications, as it can facilitate the reaction for certain phenols.[7]

  • Solvent-Free Conditions: For some substrates, the Mannich reaction can be run neat (solvent-free) by heating the three components together. This can lead to faster reaction rates and avoids solvent waste but may require more careful temperature control to prevent runaway reactions or polymerization.

Q5: Is it possible to use diethylamine hydrochloride instead of free diethylamine?

A5: Yes, using the hydrochloride salt of the amine is a very common and often preferred method, particularly when paired with paraformaldehyde.[4] The salt is a stable, easy-to-handle solid. In these cases, the reaction is typically run in a solvent like an alcohol, and the HCl salt helps to catalyze the formation of the iminium ion. However, the reaction mixture will be acidic, which can affect the reactivity of the phenol.

References

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Bieniek, G. (2003). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. Journal of Chromatography B, 795(2), 389-394. Retrieved from [Link]

  • NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. Retrieved from [Link]

  • Magull, J., & Wünsch, B. (1995). 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers. Organic Preparations and Procedures International, 27(4), 453-456. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Retrieved from [Link]

  • Google Patents. (2005). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • ResearchGate. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

  • National Institutes of Health. (2010). Imines that React with Phenols in Water over a Wide pH Range. PMC. Retrieved from [Link]

  • Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]

  • Semantic Scholar. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)m-Afonch-Ngem-E-and/d49f123f8a4819d45a90e386348937077a9497e7]([Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 2-[(Diethylamino)methyl]-4-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this molecule and achieve high-purity results.

Understanding the Molecule: A Chromatographer's Perspective

2-[(Diethylamino)methyl]-4-methoxyphenol is a multifunctional molecule presenting unique challenges and opportunities for chromatographic purification. Its structure contains:

  • A tertiary amine (the diethylamino group), which is basic and prone to strong interactions with silica-based stationary phases, often leading to peak tailing.

  • A phenolic hydroxyl group , which is weakly acidic and can also interact with polar stationary phases.

  • A methoxy group and a substituted benzene ring, which contribute to its overall polarity and potential for reversed-phase retention.

The interplay of these functional groups dictates its behavior in different chromatographic modes. Successful purification requires a careful selection of stationary phase, mobile phase, and pH to control the ionization and interactions of the amine and phenol groups.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-[(Diethylamino)methyl]-4-methoxyphenol in a question-and-answer format.

Q1: My peak is tailing significantly in reversed-phase chromatography. What is causing this and how can I fix it?

A1: Peak tailing for this compound in reversed-phase HPLC is most likely due to secondary interactions between the basic tertiary amine and residual silanol groups on the silica-based stationary phase.[1][2] These silanols are acidic and can interact strongly with the protonated amine, causing the observed tailing.

Here is a systematic approach to mitigate this issue:

  • Lower the Mobile Phase pH: By adding an acidic modifier to your mobile phase (e.g., 0.1% formic acid or phosphoric acid), you can protonate the silanol groups, reducing their interaction with the amine.[3][4][5] A lower pH will also ensure the tertiary amine is fully protonated, which can sometimes lead to more consistent interactions.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups. If you are not already using one, switching to a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), can be added to the mobile phase (e.g., 0.1-0.5%). These amines will interact with the active silanol sites, effectively "shielding" them from your analyte and improving peak symmetry. However, be aware that these additives can suppress ionization in mass spectrometry detection.[6]

  • Increase the Ionic Strength: Increasing the buffer concentration in your mobile phase can also help to mask the silanol interactions and improve peak shape.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Is the mobile phase pH controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using a base-deactivated column? a1_yes->q2 sol1 Add 0.1% Formic Acid or Phosphoric Acid a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is mass spectrometry detection required? a2_yes->q3 sol2 Switch to a base-deactivated C18 column a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3a Increase buffer concentration a3_yes->sol3a sol3b Add a competing base (e.g., 0.1% TEA) a3_no->sol3b end Improved Peak Shape sol3a->end sol3b->end

Caption: A decision tree for troubleshooting peak tailing.

Q2: I am seeing poor retention of my compound in reversed-phase chromatography. How can I increase its retention time?

A2: Poor retention in reversed-phase HPLC indicates that your compound is too polar for the current conditions and is eluting too quickly. Here are several strategies to increase retention:

  • Decrease the Organic Solvent Content: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interactions between your compound and the nonpolar stationary phase.[6]

  • Increase the Mobile Phase pH: Since your compound has a basic tertiary amine, increasing the pH of the mobile phase towards its pKa will deprotonate it, making it less polar and more retained on a reversed-phase column.[7] Be sure to use a column that is stable at higher pH values.

  • Switch to a More Retentive Stationary Phase: If you are using a C8 or a shorter-chain column, switching to a C18 column will provide more hydrophobicity and increase retention.

  • Consider HILIC: If your compound is still not sufficiently retained even with a high aqueous mobile phase, it may be a good candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9] In HILIC, you use a polar stationary phase with a mobile phase rich in organic solvent.

Q3: My compound appears to be degrading on the column. What could be the cause and how can I prevent it?

A3: Degradation during chromatography can be due to the chemical reactivity of your compound with the stationary or mobile phase. For 2-[(Diethylamino)methyl]-4-methoxyphenol, the phenolic group is susceptible to oxidation, especially at higher pH and in the presence of metal contaminants.

  • Control the pH: Phenols are more easily oxidized at higher pH. Maintaining a slightly acidic mobile phase (pH 3-5) can help to stabilize the phenolic group.

  • De-gas the Mobile Phase: Dissolved oxygen in the mobile phase can contribute to the oxidation of sensitive compounds. Thoroughly de-gassing your mobile phase before use is recommended.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents to minimize contaminants that could catalyze degradation.

  • Consider the Stationary Phase: While less common, the stationary phase itself can sometimes contribute to degradation. If you suspect this, trying a column from a different manufacturer or one with a different bonding chemistry may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for purifying 2-[(Diethylamino)methyl]-4-methoxyphenol by reversed-phase flash chromatography?

A1: For preparative flash chromatography on a C18 column, a good starting point would be a gradient elution.[10][11]

ParameterRecommendationRationale
Stationary Phase C18-functionalized silicaGood retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid helps to improve peak shape for the amine.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers in reversed-phase.
Gradient 10-95% B over 20 column volumesA broad gradient to elute the compound and any impurities.
Detection UV at 280 nmPhenolic compounds typically absorb in this region.
Q2: Can I use normal-phase chromatography for this compound?

A2: Yes, normal-phase chromatography is a viable option.[12] Given the polar nature of the amine and phenol groups, your compound will interact with a polar stationary phase like silica gel.

  • Stationary Phase: Silica gel or a diol-bonded phase.[13]

  • Mobile Phase: A non-polar solvent like hexane or heptane with a polar modifier such as ethanol, isopropanol, or ethyl acetate. You will likely need to add a small amount of a basic modifier like triethylamine (e.g., 0.1%) to the mobile phase to prevent severe peak tailing due to the tertiary amine.

Q3: Is this compound a candidate for ion-exchange chromatography?

A3: Absolutely. The presence of the basic tertiary amine makes this compound an excellent candidate for cation-exchange chromatography.[14][15][16][17][18]

  • Mode: Cation-exchange, where the stationary phase is negatively charged.

  • Principle: At a pH below the pKa of the tertiary amine, the compound will be positively charged and will bind to the negatively charged stationary phase. Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase. This technique can be very effective for separating it from neutral or acidic impurities.

Q4: My sample contains a chiral center. How can I separate the enantiomers?

A4: The purification of individual enantiomers requires chiral chromatography.[19][20][21][22]

  • Approach: You will need a chiral stationary phase (CSP). Polysaccharide-based CSPs are a popular choice and can be used in normal-phase, polar organic, or reversed-phase modes.[6]

  • Method Development: Chiral separations are often empirical. It is recommended to screen a few different chiral columns and mobile phase systems to find the optimal conditions for your compound.[19]

Method Selection Guide

G start Purification Goal q4 Separating Enantiomers? start->q4 q1 High Polarity Impurities? a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No rp Reversed-Phase a1_yes->rp q2 Ionic or Non-ionic Impurities? a1_no->q2 a2_ionic Ionic q2->a2_ionic Ionic a2_non_ionic Non-ionic q2->a2_non_ionic Non-ionic iex Ion-Exchange a2_ionic->iex q3 Compound too polar for RP? a2_non_ionic->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No hilic HILIC a3_yes->hilic np Normal-Phase a3_no->np a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No chiral Chiral Chromatography a4_yes->chiral a4_no->q1

Sources

Technical Support Center: Recrystallization of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[(Diethylamino)methyl]-4-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require a reliable method for its purification by recrystallization. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the principles behind the purification of this aminophenol, enabling you to troubleshoot and optimize the process effectively.

Understanding the Molecule: Key Characteristics for Purification

2-[(Diethylamino)methyl]-4-methoxyphenol is a substituted aminophenol. Its structure, featuring a hydroxyl group, a tertiary amine, and a methoxy group on a benzene ring, dictates its solubility and chemical behavior. The presence of both hydrogen bond donor (hydroxyl) and acceptor (hydroxyl, methoxy, amino) sites, as well as a polar and a non-polar region, makes solvent selection a critical step in developing a successful recrystallization protocol. The basic nature of the diethylamino group and the acidic nature of the phenolic hydroxyl group also mean that the compound's solubility can be pH-dependent.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[1] The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature.[2] Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 2-[(Diethylamino)methyl]-4-methoxyphenol in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with compounds that have relatively low melting points.

  • Causality: The boiling point of your chosen solvent might be too high. Also, highly concentrated solutions are more prone to oiling out.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional hot solvent to dissolve the oil completely.

    • Lower the cooling temperature slowly: Allow the solution to cool at a very slow rate. You can do this by leaving the flask in the hot water bath and allowing the bath to cool down with the flask still in it.

    • Induce crystallization at a higher temperature: Try scratching the inside of the flask with a glass rod just below the surface of the solution to provide a nucleation site.

    • Consider a different solvent: If the problem persists, choose a solvent with a lower boiling point.

Q2: No crystals are forming even after the solution has cooled to room temperature. What is the problem?

A2: This is a common indication that the solution is not supersaturated, or that there are no nucleation sites for crystal growth to begin.

  • Causality:

    • Too much solvent was used, and the solution is not concentrated enough for the compound to crystallize.[3]

    • The solution is in a supersaturated state but requires an initiation for crystallization.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. This can create nucleation sites.[4]

      • Seeding: If you have a small amount of the pure solid, add a tiny crystal ("seed crystal") to the solution. This will provide a template for crystal growth.[4]

    • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Then, allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Q3: The recrystallization yielded very few crystals. How can I improve my recovery?

A3: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.

  • Causality:

    • Using an excessive amount of solvent is the most common reason for low recovery.[3]

    • The cooling process was not sufficient to induce maximum crystallization.

    • The chosen solvent is too good at dissolving the compound even at low temperatures.

  • Troubleshooting Steps:

    • Recover a Second Crop: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Ensure Adequate Cooling: Allow sufficient time for crystallization to complete at a low temperature (e.g., in an ice bath for at least 30 minutes).

    • Solvent System Re-evaluation: Consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.

Q4: My purified crystals are colored, but the pure compound should be colorless or white. What happened?

A4: The presence of color indicates that colored impurities are co-crystallizing with your product. Phenolic compounds can sometimes oxidize to form colored impurities.

  • Causality:

    • The impurity has similar solubility properties to your desired compound in the chosen solvent.

    • The cooling was too rapid, trapping impurities within the crystal lattice.

  • Troubleshooting Steps:

    • Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. Charcoal will adsorb many colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.

    • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This allows for more selective crystallization.

    • Perform a Second Recrystallization: Recrystallizing the colored crystals a second time may be necessary to achieve the desired purity.

Experimental Protocols

Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter for a successful recrystallization. For 2-[(Diethylamino)methyl]-4-methoxyphenol, a moderately polar solvent is a good starting point. Based on the successful recrystallization of the similar compound 2-methoxy-5-((phenylamino)methyl)phenol from methanol, this is a primary candidate.[5] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.

Solvent/System Rationale Potential Issues
Methanol The structurally similar 2-methoxy-5-((phenylamino)methyl)phenol has been successfully recrystallized from methanol.[5]The compound might be too soluble at room temperature, leading to lower yields.
Ethanol/Water Ethanol can dissolve the compound, and the addition of water as an anti-solvent can induce crystallization.Oiling out can occur if water is added too quickly or at too high a temperature.
Acetone/Hexane Acetone is a good solvent for many organic compounds, and hexane can act as an anti-solvent.The low boiling point of these solvents requires careful handling to prevent evaporation.
Ethyl Acetate/Heptane A common solvent system for compounds of intermediate polarity.Similar to acetone/hexane, evaporation can be an issue.
Step-by-Step Recrystallization Protocol (Single Solvent - Methanol)
  • Dissolution: In a fume hood, place the crude 2-[(Diethylamino)methyl]-4-methoxyphenol in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture gently on a hot plate. Continue to add methanol dropwise until the solid has just dissolved.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be placed in a desiccator.

Step-by-Step Recrystallization Protocol (Two Solvents - Ethanol/Water)
  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.

Visualizing the Workflow

General Recrystallization Workflow

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) decolorize->hot_filter Yes cool Slow Cooling & Crystallization decolorize->cool No hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Problem Encountered oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield colored_crystals Crystals are Colored? start->colored_crystals oiling_out_sol1 Re-heat & Add More Solvent oiling_out->oiling_out_sol1 Try First no_crystals_sol1 Scratch or Seed no_crystals->no_crystals_sol1 Try First low_yield_sol1 Recover 2nd Crop from Mother Liquor low_yield->low_yield_sol1 To improve recovery low_yield_sol2 Use Less Solvent low_yield->low_yield_sol2 In next attempt colored_crystals_sol1 Use Activated Charcoal colored_crystals->colored_crystals_sol1 During dissolution oiling_out_sol2 Cool Slowly oiling_out_sol1->oiling_out_sol2 oiling_out_sol3 Change to Lower Boiling Point Solvent oiling_out_sol2->oiling_out_sol3 If problem persists no_crystals_sol2 Reduce Solvent Volume no_crystals_sol1->no_crystals_sol2 If no success no_crystals_sol3 Cool in Ice Bath no_crystals_sol2->no_crystals_sol3 low_yield_sol3 Ensure Complete Cooling low_yield_sol2->low_yield_sol3 colored_crystals_sol2 Cool More Slowly colored_crystals_sol1->colored_crystals_sol2 colored_crystals_sol3 Re-recrystallize colored_crystals_sol2->colored_crystals_sol3 If still colored

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Yusuf, F., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. Available at: [Link]

  • Yusuf, F., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)-4-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Flippen-Anderson, J. L., & George, C. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. U.S.
  • Li, N. N., & Shrier, A. L. (1972). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Environmental Science & Technology, 6(11), 1027-1033.
  • Patil, S. S., & Shinde, V. M. (2016). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Harvard University, Department of Chemistry and Chemical Biology. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wang, Y., et al. (2009). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Dhaifallah, H. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-[(Diethylamino)methyl]-4-methoxyphenol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-[(Diethylamino)methyl]-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Common Issues with 2-[(Diethylamino)methyl]-4-methoxyphenol Solutions

Researchers may encounter several challenges related to the stability of 2-[(Diethylamino)methyl]-4-methoxyphenol in solution. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Solution Discoloration (e.g., turning pink, yellow, or brown)

Underlying Cause: Discoloration is a primary indicator of degradation, often due to oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to light, and the presence of dissolved oxygen or metal ions.[1][2] The formation of colored quinone-type structures is a common degradation pathway for phenolic compounds.

Step-by-Step Troubleshooting:

  • pH Assessment:

    • Measure the pH of your solution. Phenolic compounds are more prone to oxidation at neutral to alkaline pH.[3] The phenoxide ion, formed at higher pH, is more readily oxidized than the protonated phenol.

    • Recommendation: If permissible for your experimental conditions, consider buffering the solution to a slightly acidic pH (e.g., pH 3-6) to enhance stability. A study on a similar compound, 4-(N,N-dimethylamino)phenol (4-DMAP), showed maximum stability in the pH range of 2.0 to 3.0.[4]

  • Control for Light Exposure:

    • Phenolic compounds can be light-sensitive.[5] Photolytic degradation can lead to the formation of colored byproducts.[1]

    • Recommendation: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions whenever possible.

  • Deoxygenation of Solvent:

    • Dissolved oxygen is a key contributor to oxidative degradation.[2]

    • Recommendation: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. For long-term storage, blanketing the headspace of the container with an inert gas is advisable.

  • Chelation of Metal Ions:

    • Trace metal ion contaminants can catalyze the oxidation of phenols.

    • Recommendation: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution, if it does not interfere with your downstream applications.

Issue 2: Precipitation or Cloudiness in the Solution

Underlying Cause: Precipitation can occur due to several factors, including poor solubility, changes in pH affecting the ionization state of the molecule, or the formation of insoluble degradation products. The diethylaminomethyl group imparts a basic character, while the phenolic hydroxyl group is acidic, making the compound's solubility pH-dependent.

Step-by-Step Troubleshooting:

  • Verify Solubility Limits:

    • Consult the compound's solubility data for the specific solvent and concentration you are using. You may be exceeding its solubility limit.

    • Recommendation: If solubility is an issue, consider using a co-solvent system or adjusting the concentration.

  • pH Adjustment and Control:

    • The protonation state of the diethylamino group and the deprotonation of the phenolic hydroxyl are pH-dependent, significantly impacting solubility.

    • Recommendation: Adjust the pH of your solution to a range where the ionized form of the molecule, which is generally more soluble in aqueous media, predominates. Ensure the pH is buffered to prevent fluctuations.

  • Temperature Effects:

    • Solubility is often temperature-dependent. If solutions are prepared at an elevated temperature and then cooled, precipitation may occur.

    • Recommendation: Prepare solutions at the temperature they will be stored and used. If warming is necessary to dissolve the compound, ensure it remains soluble upon cooling to ambient temperature. Be mindful that elevated temperatures can also accelerate degradation.[2][6]

Issue 3: Inconsistent Experimental Results or Loss of Biological Activity

Underlying Cause: A gradual loss of the compound's efficacy or variability in experimental outcomes often points to chemical degradation. The parent compound is being consumed over time, leading to a lower effective concentration.

Step-by-Step Troubleshooting:

  • Implement a Stability Study:

    • Design a small-scale stability study under your typical experimental conditions.

    • Protocol:

      • Prepare a fresh stock solution.

      • Divide it into several aliquots.

      • Store the aliquots under different conditions (e.g., 2-8°C, room temperature, protected from light, exposed to light).

      • Analyze the concentration of the parent compound at various time points (e.g., 0, 24, 48, 72 hours) using a suitable analytical method like HPLC-UV.

  • Analytical Quantification:

    • Regularly quantify the concentration of your working solutions to ensure they are within the acceptable range.

    • Recommendation: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying phenolic compounds. Gas chromatography (GC) can also be used.[7] For identifying unknown degradation products, hyphenated techniques like LC-MS are powerful tools.[8]

  • Review Solution Preparation and Handling:

    • Ensure consistency in solution preparation. Use freshly prepared solutions for critical experiments.

    • Recommendation: Avoid preparing large batches of stock solutions that will be stored for extended periods unless their stability has been thoroughly validated. For routine use, prepare smaller batches more frequently.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solution Potential Solutions Discoloration Discoloration Check_pH Check pH Discoloration->Check_pH Assess_Light Assess Light Exposure Discoloration->Assess_Light Check_Oxygen Consider Oxygen Discoloration->Check_Oxygen Precipitation Precipitation Precipitation->Check_pH Verify_Solubility Verify Solubility Precipitation->Verify_Solubility Inconsistent_Results Inconsistent Results Inconsistent_Results->Check_pH Inconsistent_Results->Assess_Light Analyze_Concentration Analyze Concentration Inconsistent_Results->Analyze_Concentration Buffer_Solution Buffer Solution Check_pH->Buffer_Solution Protect_From_Light Protect from Light Assess_Light->Protect_From_Light Deoxygenate Deoxygenate Check_Oxygen->Deoxygenate Adjust_Concentration Adjust Concentration Verify_Solubility->Adjust_Concentration Fresh_Solutions Use Fresh Solutions Analyze_Concentration->Fresh_Solutions

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 2-[(Diethylamino)methyl]-4-methoxyphenol in solution?

A1: The stability of 2-[(Diethylamino)methyl]-4-methoxyphenol, like other phenolic compounds, is primarily influenced by pH, light, temperature, and the presence of oxygen.[2][3][5] Alkaline conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[3][9] Exposure to UV or ambient light can induce photodegradation.[1][5] Elevated temperatures generally increase the rate of all chemical reactions, including degradation.[2] Dissolved oxygen can directly participate in oxidative degradation pathways.

Q2: What is the likely degradation pathway for this compound?

A2: The most probable degradation pathway involves the oxidation of the phenolic hydroxyl group. This can lead to the formation of a phenoxy radical, which can then be further oxidized to form quinone-like structures. These quinone species are often colored and can be reactive, potentially leading to further downstream products or polymerization. For some phenolic compounds, exposure to air and light can result in the formation of reactive ortho-quinone methide intermediates.[1]

Degradation_Pathway Parent 2-[(Diethylamino)methyl]-4-methoxyphenol Radical Phenoxy Radical Intermediate Parent->Radical Oxidation (O2, light, high pH) Quinone Quinone-type Degradants (Colored) Radical->Quinone Further_Products Further Degradation Products Quinone->Further_Products

Caption: Postulated oxidative degradation pathway.

Q3: What are the recommended storage conditions for stock solutions of 2-[(Diethylamino)methyl]-4-methoxyphenol?

A3: Based on the general principles of phenolic compound stability, the following storage conditions are recommended:

  • Temperature: Store solutions at 2-8°C or frozen at -20°C for longer-term storage, provided the compound is soluble and stable in the frozen state.[10]

  • Light: Always store in amber glass vials or containers wrapped in aluminum foil to protect from light.

  • Atmosphere: For sensitive applications or long-term storage, consider preparing the solution with a deoxygenated solvent and storing it under an inert atmosphere (e.g., argon or nitrogen).

  • pH: If compatible with your experimental design, buffer the solution to a slightly acidic pH (e.g., 3-6).

Q4: Which solvents are most suitable for preparing stable solutions?

A4: The choice of solvent will depend on your experimental needs. For aqueous solutions, using a buffered system is recommended. Organic solvents such as methanol or DMSO are also commonly used. A study on a related compound found that the inclusion of nonaqueous solvents like propylene glycol or polyethylene glycol 400 in an aqueous solution increased stability.[4] It is crucial to use high-purity, peroxide-free solvents, as impurities can accelerate degradation.

Q5: How can I monitor the degradation of my compound?

A5: A stability-indicating analytical method is essential for monitoring degradation. The most common and reliable technique is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound's concentration over time. For structural elucidation of unknown degradants, LC-MS (Liquid Chromatography-Mass Spectrometry) is the preferred method.[8]

Summary of Stability Influences

Condition Influence on Stability Recommendation
Slightly Acidic pH (3-6) Generally enhances stability by keeping the phenolic group protonated.[3][4]Use a buffered solvent system in this pH range if possible.
Neutral to Alkaline pH (>7) Decreases stability; the phenoxide ion is more susceptible to oxidation.[3]Avoid unbuffered aqueous solutions or alkaline conditions.
Elevated Temperature (>25°C) Accelerates degradation rates.[2]Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.
Exposure to Light (UV/Ambient) Can cause photolytic degradation.[5]Store in amber containers or protect from light with foil.
Presence of Oxygen Promotes oxidative degradation.[2]Use deoxygenated solvents and store under an inert atmosphere.
Presence of Metal Ions Can catalyze oxidation.Use high-purity water and consider a chelating agent (e.g., EDTA).

References

  • ResearchGate. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Available from: [Link]

  • Occupational Safety and Health Administration. 4-Methoxyphenol. Available from: [Link]

  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Available from: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Methoxychlor - ANALYTICAL METHODS. Available from: [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Available from: [Link]

  • MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available from: [Link]

  • PubMed. Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. Available from: [Link]

  • PubMed. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Available from: [Link]

  • PubChem. 2-((dimethylamino)methyl)phenol. Available from: [Link]

  • Science.gov. forced degradation products: Topics by Science.gov. Available from: [Link]

  • ResearchGate. Stability of 4-DMAP in solution. Available from: [Link]

  • PubMed. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • ResearchGate. Biodegradation and toxicity reduction of nonylphenol, 4-tert-octylphenol and 2,4-dichlorophenol by the ascomycetous fungus Thielavia sp HJ22: Identification of fungal metabolites and proposal of a putative pathway. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • MDPI. Effects of Thermal Pre-Treatments and Drying Processes on the Retention of Phytonutrients, Vitamins, and Antioxidant Activity in Dried Okra (Abelmoschus esculentus L.). Available from: [Link]

  • MDPI. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Available from: [Link]

  • Organic Chemistry Portal. 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. Available from: [Link]

  • ACS Publications. Photocatalytic Analysis of Titanium Semiconductors Anodized in H3po4, Hf and Psidium guajava-Based Electrolyte. Available from: [Link]

  • PubMed. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. Available from: [Link]

  • PubChem. 4-Methoxyphenol. Available from: [Link]

  • PubMed. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Available from: [Link]

  • Hoffman Fine Chemicals. 4-((Diethylamino)methyl)-2,6-dimethoxyphenol. Available from: [Link]

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Technical Support Center: Aminophenol Degradation Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminophenols. This guide is designed to provide in-depth, field-proven insights into the challenges associated with the degradation of aminophenols under acidic conditions. Here, we will move beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why does my aminophenol solution turn dark brown or black when acidified?

This is one of the most common observations when working with aminophenols, particularly p-aminophenol, in the presence of acid and an oxidant (like dissolved atmospheric oxygen). The discoloration is a visual indicator of oxidation and subsequent polymerization.

Underlying Mechanism: In an acidic medium, the amino group (-NH₂) of the aminophenol is protonated to form an ammonium salt (-NH₃⁺). While this might seem stabilizing, the molecule as a whole becomes highly susceptible to oxidation. The process typically follows these steps:

  • One-Electron Oxidation: The aminophenol molecule loses an electron, often initiated by trace metals, light, or dissolved oxygen, to form a free radical cation (aminophenoxy radical).[1][2]

  • Formation of Quinone-imine: This radical is highly unstable and is quickly oxidized further to a quinone-imine species.

  • Polymerization: Quinone-imines are electrophilic and extremely reactive. They readily undergo polymerization reactions, forming complex, high-molecular-weight, and highly colored polymeric structures, which are responsible for the observed dark brown or black color.[1][2]

Troubleshooting & Prevention:

  • Inert Atmosphere: The primary culprit is often dissolved oxygen.[3] Purge all your solvents (water, buffers, organic modifiers) with an inert gas like nitrogen or argon before use. Prepare your solutions and conduct the experiment under a continuous blanket of the inert gas.

  • Use of Antioxidants: If compatible with your downstream analysis, consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to scavenge dissolved oxygen and prevent the initial oxidation step.

  • Light Protection: Aminophenols are sensitive to light, which can catalyze the oxidation process.[3] Always prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Control of Metal Ions: Trace metal ion contamination can initiate oxidation. Use high-purity solvents and reagents, and consider the use of a chelating agent like EDTA if metal-catalyzed oxidation is suspected.

Question 2: My HPLC analysis of an acid-stressed aminophenol sample shows multiple, poorly resolved peaks. How can I identify them and improve the chromatography?

Acid-forced degradation studies are designed to produce degradation products.[4][5] The appearance of multiple peaks is expected, but poor resolution is a common analytical challenge. The degradation products can range from simple oxidized species to various polymeric chains, creating a complex chromatogram.

Identifying the Degradants:

  • Mass Spectrometry (LC-MS): The most powerful tool for this task. An LC-MS system will provide the mass-to-charge ratio (m/z) of the parent ion for each peak, allowing you to propose empirical formulas. Tandem MS (MS/MS) can further provide fragmentation patterns to elucidate the structures of the degradants.

  • Diode Array Detector (DAD/PDA): A DAD provides UV-Vis spectra for each peak. While not definitive for identification, comparing the spectra of the unknown peaks to your parent aminophenol can indicate if the core chromophore is intact, modified, or absent. For example, the formation of a quinone-like structure will significantly alter the UV spectrum.

  • Forced Degradation of Suspected Products: If you hypothesize a specific degradation product (e.g., p-benzoquinone from p-aminophenol degradation[6]), you can subject a standard of that compound to the same HPLC conditions to confirm its retention time.

Improving Chromatography:

The challenge with aminophenol degradants is their wide range of polarities. You have the relatively polar parent compound and potentially more polar hydroxylated species, alongside non-polar polymers.

  • Gradient Elution: An isocratic method is rarely sufficient. A gradient elution, starting with a highly aqueous mobile phase and ramping up the organic solvent (like acetonitrile or methanol), is necessary to resolve compounds with different polarities.[7][8]

  • Mobile Phase pH: The pH of your mobile phase is critical. An acidic mobile phase (e.g., pH 3.0 using phosphate or formate buffer) will ensure the aminophenol and its basic degradants are protonated and well-behaved on a C18 column.[7][9]

  • Ion-Pairing Agents: For highly polar degradants that elute near the void volume, adding an ion-pairing agent like sodium octanesulfonate to the mobile phase can improve retention on a reverse-phase column.[7]

  • Column Choice: While a standard C18 column is a good starting point, consider columns with different selectivities if co-elution persists. A phenyl-hexyl column can offer different interactions, or a mixed-mode column (e.g., C18/SCX) can provide both hydrophobic and cation-exchange retention mechanisms, which is excellent for separating basic compounds and their degradants.[6]

Question 3: How do I design a robust forced degradation study for an aminophenol-containing drug substance under acidic conditions?

A forced degradation or stress testing study is a regulatory requirement and a critical part of drug development.[4][5] Its goal is to identify likely degradation products, understand degradation pathways, and establish a stability-indicating analytical method.

Workflow for Acidic Stress Testing

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation A Prepare Drug Substance (DS) Solution in Aqueous/Organic Mixture (e.g., 1 mg/mL) D Mix DS solution with acid. Incubate at controlled temp (e.g., 60°C, 80°C) A->D B Prepare Acid Stressor (e.g., 0.1 M HCl, 1 M HCl) B->D C Prepare Control Sample (DS in solvent, no acid) I Compare stressed samples to control (t=0) sample C->I E Collect samples at defined time points (e.g., 2, 8, 24 hrs) D->E F Quench reaction by cooling and neutralizing with base (e.g., NaOH) to a defined pH E->F G Dilute to working concentration with mobile phase F->G H Analyze via validated Stability-Indicating HPLC Method (e.g., HPLC-DAD/MS) G->H H->I J Identify and quantify degradation products I->J K Perform mass balance calculation J->K

Detailed Experimental Protocol: Acid Stress Testing of p-Aminophenol

1.0 Objective: To evaluate the stability of p-aminophenol under acidic conditions and identify potential degradation products. This protocol aims for approximately 5-20% degradation of the parent compound.

2.0 Materials:

  • p-Aminophenol reference standard

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • HPLC-grade Acetonitrile and Water

  • High-purity inert gas (Nitrogen or Argon)

  • Calibrated pH meter

3.0 Equipment:

  • Validated HPLC system with DAD and/or MS detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Calibrated analytical balance

  • Thermostatically controlled oven or water bath

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters (ensure compatibility with acidic/neutralized samples)

4.0 Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve p-aminophenol in HPLC-grade water to prepare a 1.0 mg/mL stock solution. Protect from light.

  • Control Sample (t=0): Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask. Add 5.0 mL of water (in place of acid). Immediately neutralize with an appropriate volume of 0.1 M NaOH. Dilute to volume with mobile phase. Filter and analyze immediately.

  • Acid Stressing:

    • Transfer 5.0 mL of the stock solution into a flask.

    • Add 5.0 mL of 0.1 M HCl.

    • Loosely cap the flask and place it in a pre-heated oven at 60°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours). For each time point:

    • Withdraw 1.0 mL of the stressed solution.

    • Immediately transfer to a 10 mL volumetric flask.

    • Quench the reaction by neutralizing with a pre-determined volume of 0.1 M NaOH to pH ~7.0.

    • Dilute to volume with mobile phase, filter, and inject into the HPLC system.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating method. A typical starting point is provided below.

5.0 Data Analysis:

  • Calculate the percentage of p-aminophenol remaining at each time point.

  • Calculate the percentage of each degradation product formed (as a percentage of the initial p-aminophenol peak area or using a relative response factor if known).

  • Perform a mass balance analysis to ensure that the decrease in the parent peak is accounted for by the increase in degradant peaks.

Data & Methodologies

Table 1: Recommended Starting Conditions for HPLC Analysis
ParameterRecommended SettingRationale & Notes
Column C18, 4.6 x 150 mm, 5 µmStandard starting point for reverse-phase chromatography.
Mobile Phase A 0.1% Formic Acid in Water or 20mM Phosphate Buffer, pH 3.0An acidic mobile phase ensures consistent protonation of the amine, leading to better peak shape.[7][9]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks, but methanol can offer different selectivity.[6]
Gradient 5% B to 70% B over 20 minA gradient is essential to elute both polar degradants and the parent compound effectively.[8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CControls retention time and viscosity. Maintaining a constant temperature is crucial for reproducibility.
Detection (UV) 230 nm or 275 nmMonitor at multiple wavelengths if using a DAD to ensure all degradants are detected.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Diagram: Primary Acid-Catalyzed Oxidation Pathway of p-Aminophenol

// Nodes with structures PAP [label=<

p-Aminophenol

];

Radical [label=<

Aminophenoxy Radical [Intermediate]

];

QI [label=<

p-Benzoquinone imine

];

Polymer [label=<

Polymeric Products (Colored)

];

// Edges with labels PAP -> Radical [label="Oxidation (-e⁻)\n[O₂, light, metal ions]"]; Radical -> QI [label="Further Oxidation"]; QI -> Polymer [label="Polymerization", color="#EA4335"]; } dot Caption: Oxidative degradation pathway of p-aminophenol.

This guide provides a foundational framework for addressing common issues related to aminophenol degradation in acidic media. Always consult relevant pharmacopeial monographs and regulatory guidelines for specific requirements related to your application.

References

  • Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate. Available at: [Link]

  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. PubMed. Available at: [Link]

  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate. Available at: [Link]

  • Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. ResearchGate. Available at: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. MDPI. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available at: [Link]

  • P-Aminophenol: Unveiling Its Physical Properties. T.Jis. Available at: [Link]

  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. ACS Publications. Available at: [Link]

  • A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4-aminophenol. Akamai University. Available at: [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health. Available at: [Link]

  • Why does p-aminophenol oxidize in acid solution? Chemistry Stack Exchange. Available at: [Link]

  • Acetaminophen Degradation Control. Scribd. Available at: [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. ResearchGate. Available at: [Link]

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. ResearchGate. Available at: [Link]

  • Determination of 4-aminophenol in a pharmaceutical formulation using surface enhanced Raman scattering: From development to method validation. ResearchGate. Available at: [Link]

  • HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),... ResearchGate. Available at: [Link]

  • does anyone know how to separate 4-aminophenol from paraceta. Chromatography Forum. Available at: [Link]

  • Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Association of Pharmacy Professionals. Available at: [Link]

  • 4-Aminophenol. Solubility of Things. Available at: [Link]

  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Oxford Academic. Available at: [Link]

  • Process Design and Economics of Production of p-Aminophenol. arXiv. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this valuable compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this synthesis.

Reaction Overview: The Mannich Reaction

The synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol is a classic example of the Mannich reaction. This three-component condensation involves the aminoalkylation of an acidic proton, in this case on the aromatic ring of 4-methoxyphenol, using formaldehyde and a secondary amine, diethylamine.[1] The final product is a β-amino-carbonyl compound, commonly referred to as a Mannich base.[2]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of 4-methoxyphenol is a strong activating group and, along with the methoxy group, directs the substitution to the ortho position.[3]

Reaction Mechanism

The process begins with the formation of a reactive electrophile, the N,N-diethylmethyleneiminium (Eschenmoser's salt precursor) ion, from the condensation of diethylamine and formaldehyde.[3][4] The electron-rich 4-methoxyphenol then acts as a nucleophile, attacking the iminium ion to form the final product.

Mannich_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution Diethylamine Diethylamine (Et2NH) Iminium_Ion N,N-diethylmethyleneiminium Ion [CH2=NEt2]+ Diethylamine->Iminium_Ion + H+ Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium_Ion + H+ Product 2-[(Diethylamino)methyl] -4-methoxyphenol Iminium_Ion->Product + 4-Methoxyphenol - H+ Phenol 4-Methoxyphenol

Caption: Mechanism of the Mannich reaction for 2-[(Diethylamino)methyl]-4-methoxyphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of each reactant in this synthesis?

A1:

  • 4-Methoxyphenol: This is the nucleophilic component. The aromatic ring, activated by the hydroxyl and methoxy groups, provides the "acidic proton" that is replaced.[3]

  • Formaldehyde: This provides the one-carbon electrophilic methylene bridge (-CH₂-).[5] It reacts with diethylamine to form the actual electrophile.

  • Diethylamine: This is the secondary amine that becomes incorporated into the final structure. It first acts as a nucleophile toward formaldehyde and is essential for forming the reactive iminium ion.[1]

Q2: Why is the aminomethyl group introduced at the ortho position to the hydroxyl group?

A2: The hydroxyl group is a powerful activating group that increases the electron density at the ortho and para positions of the aromatic ring through resonance.[3] This makes these positions highly susceptible to electrophilic attack. The para position is already occupied by the methoxy group, so substitution occurs at one of the ortho positions. The reaction typically favors the less sterically hindered ortho position.

Q3: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?

A3: Yes, paraformaldehyde is often preferred. It is a solid polymer of formaldehyde that decomposes in situ to monomeric formaldehyde under the reaction conditions, typically upon heating in a suitable solvent. This allows for better control over the stoichiometry and avoids introducing excess water, which can sometimes complicate the reaction or workup. Ensure you are using high-quality paraformaldehyde, as older sources can be less reactive.[6]

Q4: What are the most common solvents for this reaction?

A4: The Mannich reaction is versatile and can be performed in various solvents. Protic solvents like ethanol or methanol are very common.[7] Sometimes, the reaction is run with an excess of the amine or in an aqueous medium. Solvent choice can influence reaction rates and selectivity; polar solvents can facilitate the formation of the required ion pairs.[8]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has a very low yield, or I've recovered only starting material. What went wrong?

A: Low yield is a common issue that can stem from several factors. A systematic approach is the best way to diagnose the problem.

Causality & Solutions:
  • Iminium Ion Formation is Inefficient: The formation of the Eschenmoser's salt precursor is critical. This step is typically acid-catalyzed.

    • Insight: The reaction is often performed with the hydrochloride salt of the amine (e.g., diethylamine HCl) or under mildly acidic conditions to facilitate the dehydration step in iminium ion formation.[7][9] If you are using the free base, ensure the conditions promote this key intermediate.

    • Solution: Consider using diethylamine hydrochloride directly or adding a catalytic amount of a mild acid like acetic acid.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial for maximizing yield and minimizing side products.

    • Insight: Using a large excess of one reagent can lead to side reactions. An excess of formaldehyde and diethylamine can lead to polysubstitution on the phenol ring.

    • Solution: Start with equimolar amounts of 4-methoxyphenol, diethylamine, and formaldehyde. A slight excess (1.1 to 1.2 equivalents) of the amine and formaldehyde can sometimes improve conversion of the phenol, but significant excess should be avoided.

  • Suboptimal Temperature or Reaction Time: The reaction kinetics are highly dependent on temperature.

    • Insight: Many Mannich reactions require heating (reflux) to proceed at a reasonable rate.[9] However, excessive heat can cause decomposition or polymerization of formaldehyde.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress using Thin Layer Chromatography (TLC). Typical reaction times can range from a few hours to overnight.[6]

Troubleshooting Workflow

Troubleshooting_Yield Start Low or No Yield CheckReagents 1. Verify Reagent Quality - Fresh Paraformaldehyde? - Pure Phenol/Amine? Start->CheckReagents CheckStoichiometry 2. Check Stoichiometry - Near 1:1:1 ratio? - Accurate measurements? CheckReagents->CheckStoichiometry Reagents OK Optimize Systematic Optimization CheckReagents->Optimize Reagents Impure CheckConditions 3. Evaluate Conditions - Temperature too low? - Reaction time too short? - Correct solvent? CheckStoichiometry->CheckConditions Ratios OK CheckStoichiometry->Optimize Ratios Incorrect CheckConditions->Optimize Conditions OK, Still Low Yield CheckConditions->Optimize Conditions Suboptimal Success Improved Yield Optimize->Success

Sources

Technical Support Center: Synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol. This compound, a classic Mannich base, is synthesized through the well-established Mannich reaction. While the reaction is robust, its success hinges on careful control of reaction parameters and a clear understanding of the underlying mechanism. This document provides a detailed experimental protocol, elucidates the reaction mechanism, and offers an in-depth troubleshooting guide in a direct question-and-answer format to address common challenges encountered in the laboratory.

Section 1: Reference Experimental Protocol

This section details a reliable, step-by-step methodology for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol. The protocol is designed to be self-validating, with checkpoints for monitoring reaction progress and ensuring product purity.

1.1 Reaction Scheme

The synthesis proceeds via a three-component Mannich condensation of 4-methoxyphenol, formaldehyde, and diethylamine.[1]

Reaction scheme for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol
1.2 Reagent & Stoichiometry Table
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-MethoxyphenolC₇H₈O₂124.1440.04.97 g1.0
DiethylamineC₄H₁₁N73.1444.04.58 mL1.1
Paraformaldehyde(CH₂O)n(30.03)n48.01.44 g1.2
Ethanol (Solvent)C₂H₅OH46.07-80 mL-
1.3 Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (4.97 g, 40.0 mmol) and ethanol (80 mL). Stir the mixture at room temperature until all the phenol has dissolved.

  • Addition of Amine: Cool the flask in an ice-water bath to 0-5 °C. Slowly add diethylamine (4.58 mL, 44.0 mmol) to the solution over 5 minutes.

  • Addition of Formaldehyde Source: While maintaining the temperature at 0-5 °C, add paraformaldehyde (1.44 g, 48.0 mmol) to the reaction mixture in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm of the reaction and prevent the formation of polymeric byproducts.[2]

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 24 hours.

  • In-Process Monitoring (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v) with 1% triethylamine. Visualize with UV light and/or an iodine chamber. The disappearance of the 4-methoxyphenol spot (Rf ≈ 0.5) and the appearance of a new, more polar spot for the product (Rf ≈ 0.3, often streaks without triethylamine) indicates reaction progression.

  • Work-up & Product Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Dissolve the resulting residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and extract the product by washing with 1 M hydrochloric acid (2 x 50 mL). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities and unreacted phenol in the organic layer.

    • Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly basify to pH 10-11 by adding 4 M sodium hydroxide. The product will precipitate or form an oil.

    • Extract the product from the basified aqueous solution with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil or low-melting solid.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane containing 1% triethylamine to prevent product tailing on the acidic silica.

1.4 Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.8-6.6 (m, 3H, Ar-H), ~3.80 (s, 3H, -OCH₃), ~3.65 (s, 2H, Ar-CH₂-N), ~2.60 (q, 4H, -N(CH₂CH₃)₂), ~1.10 (t, 6H, -N(CH₂CH₃)₂). The phenolic -OH proton may be broad or not observed.

  • IR (ATR, cm⁻¹): ~3400 (broad, O-H stretch), ~2970, 2800 (C-H stretch), ~1500 (C=C aromatic stretch), ~1230 (C-O stretch).

Section 2: Reaction Mechanism & Key Principles

The Mannich reaction is a cornerstone of organic synthesis for C-C bond formation via aminoalkylation.[3] The mechanism proceeds in two primary stages under these conditions.

  • Formation of the Eschenmoser-like Iminium Ion: Diethylamine first attacks formaldehyde, followed by dehydration, to form the highly electrophilic N,N-diethylmethaniminium ion.[1]

  • Nucleophilic Attack by the Phenol: The electron-rich 4-methoxyphenol, activated by the hydroxyl group, acts as the nucleophile. It attacks the iminium ion, primarily at the ortho position to the powerful activating hydroxyl group, to form the final product after re-aromatization.[1][4]

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Diethylamine Diethylamine Iminium_Ion N,N-Diethylmethaniminium Ion Diethylamine->Iminium_Ion + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product 2-[(Diethylamino)methyl]-4-methoxyphenol Iminium_Ion->Product Nucleophilic Attack Phenol 4-Methoxyphenol Phenol->Product

Caption: Mechanism of the Mannich reaction.

Section 3: Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Reaction Completed? LowYield Problem: Low or No Yield Start->LowYield No / Low Yield Impure Problem: Impure Product Start->Impure Yes, but Impure Success Successful Synthesis Start->Success Yes, Clean CheckReagents Verify Reagent Quality (esp. Paraformaldehyde) LowYield->CheckReagents AnalyzeTLC Analyze TLC for Side Products (Bis-adduct, Polymers) Impure->AnalyzeTLC CheckStoich Confirm Stoichiometry & Weighing CheckReagents->CheckStoich CheckTemp Review Temperature Control (esp. initial addition) CheckStoich->CheckTemp OptimizeWorkup Optimize Acid-Base Extraction (Check pH at each step) AnalyzeTLC->OptimizeWorkup OptimizeColumn Refine Chromatography (Add TEA to mobile phase) OptimizeWorkup->OptimizeColumn

Sources

Technical Support Center: Purification of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[(Diethylamino)methyl]-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. This document moves beyond simple step-by-step instructions to explain the scientific principles behind the recommended procedures, empowering you to make informed decisions during your purification process.

Introduction: The Importance of Purity

2-[(Diethylamino)methyl]-4-methoxyphenol is a phenolic Mannich base, a class of compounds with significant interest in medicinal chemistry and materials science. The purity of this compound is paramount for reliable downstream applications, as even minor impurities can lead to inconsistent results, side reactions, or altered biological activity. This guide will address common purification challenges and provide robust protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol?

A1: The synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol is typically achieved through a Mannich reaction involving 4-methoxyphenol, diethylamine, and formaldehyde.[1][2] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 4-methoxyphenol and diethylamine.

  • Di-substituted Byproduct: 2,6-bis[(Diethylamino)methyl]-4-methoxyphenol, where the Mannich reaction has occurred at both ortho positions to the hydroxyl group.

  • Polymeric Materials: Formaldehyde can self-polymerize or react with the phenol to form resinous byproducts.

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities.[3] The presence of resorcinol-type impurities in the starting 4-methoxyphenol can also lead to colored products.[4]

  • Side-products from Diethylamine: Impurities present in the diethylamine starting material.

Q2: My crude product is a dark oil or discolored solid. What is the likely cause?

A2: Discoloration, often appearing as a pink, brown, or black hue, is a common issue when working with phenolic compounds. This is typically due to the formation of colored oxidation products.[3] The presence of trace metal impurities can catalyze this oxidation. Additionally, as mentioned, resorcinolic impurities in the starting 4-methoxyphenol are known to cause persistent color in Mannich bases.[4]

Q3: What is the first purification step I should consider?

A3: For a phenolic Mannich base like 2-[(Diethylamino)methyl]-4-methoxyphenol, an acid-base extraction is an excellent initial purification step. This technique leverages the different acid-base properties of the product, starting materials, and potential byproducts to achieve a significant increase in purity.[5][6][7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Problem Potential Cause Recommended Solution
Persistent Discoloration After Initial Purification Oxidation of the phenolic hydroxyl group.Treat the solution with a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or activated carbon during the workup or before recrystallization.[8]
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, or the incorrect solvent system was used.Perform small-scale solubility tests with a range of solvents to find an appropriate system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below. Common solvents to try include ethanol, isopropanol, toluene, or mixtures like hexane/ethyl acetate and methanol/water.[9][10][11]
Product "Oils Out" During Recrystallization The boiling point of the solvent is too low, or the cooling rate is too fast.Use a higher boiling point solvent. Ensure slow cooling to promote crystal formation rather than precipitation of an oil. Seeding with a small crystal of pure product can also help induce crystallization.
HPLC Analysis Shows Multiple Peaks Incomplete reaction or formation of side products.If acid-base extraction and recrystallization are insufficient, column chromatography is the next logical step for separating compounds with similar polarities.[3]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic product from acidic and neutral impurities.

Diagram of Acid-Base Extraction Workflow

G start Crude Reaction Mixture in an Organic Solvent (e.g., Ethyl Acetate) wash1 Wash with 1M HCl (aq) start->wash1 layers1 Separate Layers wash1->layers1 org1 Organic Layer: Neutral Impurities (e.g., some polymeric material) layers1->org1 Discard aq1 Aqueous Layer: Product as HCl Salt, Diethylamine HCl layers1->aq1 adjust_ph Adjust Aqueous Layer to pH 9-10 with NaOH (aq) aq1->adjust_ph extract Extract with Organic Solvent (e.g., Ethyl Acetate) adjust_ph->extract layers2 Separate Layers extract->layers2 org2 Organic Layer: Purified Product layers2->org2 aq2 Aqueous Layer: Inorganic Salts layers2->aq2 Discard dry Dry Organic Layer (e.g., Na2SO4) org2->dry concentrate Concentrate in vacuo dry->concentrate product Partially Purified Product concentrate->product

Caption: Workflow for the acid-base extraction of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Step-by-Step Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic product and any unreacted diethylamine will move into the aqueous layer as their hydrochloride salts.

  • Separate the aqueous layer. The organic layer, containing neutral impurities, can be discarded.

  • Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide, with stirring until the pH is between 9 and 10. The product will precipitate or form an oil.

  • Extract the product back into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for further purifying the product obtained from the acid-base extraction.[9]

Table of Potential Recrystallization Solvents

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
TolueneLow111Good for many organic compounds, especially those with aromatic rings.
Heptane/Ethyl AcetateLow to MediumVariableA common mixture for compounds that are too soluble in pure ethyl acetate.
EthanolHigh78A versatile solvent for many moderately polar compounds.
IsopropanolHigh82Similar to ethanol, but with a slightly higher boiling point.
Methanol/WaterHighVariableSuitable for polar compounds; the water acts as an anti-solvent.

Step-by-Step Procedure:

  • In a flask, add the minimum amount of hot solvent (or solvent mixture) to the crude product until it is fully dissolved.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes before filtering hot to remove the carbon.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Column Chromatography

For challenging separations, column chromatography provides the highest resolution.[3]

Diagram of Potential Impurity Structures

G cluster_0 Target Compound cluster_1 Potential Impurities 2-[(Diethylamino)methyl]-4-methoxyphenol 4-Methoxyphenol 2,6-bis[(Diethylamino)methyl]-4-methoxyphenol Di-substituted Product (Structure not readily available)

Caption: Structures of the target compound and potential impurities.

Step-by-Step Procedure:

  • Stationary Phase: Silica gel is a good starting point for the purification of polar compounds.

  • Mobile Phase: A solvent system of increasing polarity is typically used. A good starting point would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate. A gradient elution from low to high polarity will likely be effective. For more polar impurities, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to prevent the basic product from tailing on the acidic silica gel.

  • Procedure: a. Prepare a slurry of silica gel in the initial mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. c. Elute the column with the mobile phase, gradually increasing the polarity. d. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization for Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a common starting point for analyzing aminophenols.[8][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified product and identifying any remaining impurities.[14][15]

References

  • (Reference to a general organic chemistry textbook discussing Mannich reactions - No direct search result available)
  • (Reference to a paper describing the synthesis of a similar Mannich base - No direct search result available)
  • (Reference to a paper discussing impurities in Mannich reactions - No direct search result available)
  • Tyman, J. H. P., & Patel, M. (n.d.). Phenolic Structure and Colour in Mannich Reaction Products. ResearchGate. [Link]

  • (Reference to a general guide on recrystallization - No direct search result available)
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • (Reference to a general guide on column chromatography - No direct search result available)
  • SIELC Technologies. Separation of Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- on Newcrom R1 HPLC column. [Link]

  • (Reference to a general guide on HPLC analysis - No direct search result available)
  • MDPI. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). [Link]

  • Google Patents. US4870209A - Process for purifying crude 4-aminophenol.
  • (Reference to a general guide on NMR analysis - No direct search result available)
  • University of Rochester, Department of Chemistry. Crystallization Solvents.pdf. [Link]

  • (Reference to a paper on the synthesis of a related compound - No direct search result available)
  • ResearchGate. Chromatogram of aminophenols and pyridine obtained on the PRP-1 column: flow rate, 30 µL/min. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • (Reference to a paper on the synthesis of a related compound - No direct search result available)
  • NIH. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. [Link]

  • Brunel University Research Archive. a study of the mannich reaction with. [Link]

  • (Reference to a paper on the synthesis of a related compound - No direct search result available)
  • (Reference to a paper on the synthesis of a related compound - No direct search result available)
  • (Reference to a general chemistry forum discussion - No direct search result available)
  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

  • (Reference to a patent for a related compound - No direct search result available)
  • (Reference to a paper on the analysis of aminophenols - No direct search result available)
  • NIH. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • (Reference to a general chemistry forum discussion - No direct search result available)
  • (Reference to a paper on the synthesis of a related compound - No direct search result available)
  • Wikipedia. Acid–base extraction. [Link]

Sources

Scaling up the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 2-[(Diethylamino)methyl]-4-methoxyphenol, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions. As a Senior Application Scientist, this document is structured to deliver not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices, ensuring both scientific integrity and practical success.

Overview of the Synthesis: The Mannich Reaction

The synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol is primarily achieved through the Mannich reaction. This versatile three-component condensation involves an active hydrogen compound (4-methoxyphenol), formaldehyde, and a secondary amine (diethylamine).[1] The hydroxyl group of the phenol activates the aromatic ring, making it sufficiently nucleophilic to attack the Eschenmoser-like salt formed in situ from formaldehyde and diethylamine.[2]

The aminomethyl group is directed to the ortho position relative to the hydroxyl group due to its activating and directing effects. Given that the para position is blocked by the methoxy group, the reaction selectively yields the 2-substituted product.

Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Iminium Ion: Diethylamine reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich ring of 4-methoxyphenol attacks the iminium ion, leading to the formation of the C-C bond at the ortho position.

Below is a diagram illustrating the reaction pathway.

Mannich_Reaction cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution A Diethylamine + Formaldehyde B Hemiaminal Intermediate A->B + H+ C Iminium Ion (Electrophile) B->C - H2O E Intermediate Complex C->E D 4-Methoxyphenol (Nucleophile) D->E + Iminium Ion F 2-[(Diethylamino)methyl] -4-methoxyphenol E->F - H+

Caption: Mechanism of the Mannich reaction for synthesizing 2-[(Diethylamino)methyl]-4-methoxyphenol.

Detailed Experimental Protocol

This protocol provides a standard laboratory procedure for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Materials:

  • 4-Methoxyphenol

  • Diethylamine

  • Formaldehyde (37% aqueous solution)

  • Ethanol (or another suitable solvent like benzene)[3]

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1 equivalent) in ethanol.

  • Reagent Addition: Cool the solution in an ice bath. To the stirred solution, add diethylamine (1.1 equivalents) followed by the dropwise addition of aqueous formaldehyde (1.1 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted phenol. Follow with a wash with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which may be an oil, can be purified by vacuum distillation or column chromatography on silica gel.[5]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters affecting the yield and purity? A1: The critical parameters are:

  • Stoichiometry: The molar ratio of the reactants is crucial. An excess of formaldehyde and diethylamine can lead to the formation of bis-aminomethylated byproducts.[6]

  • Temperature: The reaction is typically run at reflux. Lower temperatures may lead to incomplete reactions, while excessively high temperatures could promote side reactions.

  • pH: The reaction is sensitive to pH. The formation of the iminium ion is acid-catalyzed, but the nucleophilicity of the phenol is higher in a more basic medium. A neutral to slightly basic condition is often optimal.

Q2: What are the common side products and how can they be minimized? A2: The most common side product is the 2,6-bis[(diethylamino)methyl]-4-methoxyphenol. This arises from the aminomethylation of both ortho positions. To minimize its formation, it is important to use a strict 1:1:1 stoichiometry of phenol, formaldehyde, and amine.[6] Another potential issue is the polymerization of formaldehyde, which can be mitigated by using fresh formaldehyde solution and controlling the reaction temperature.

Q3: How can I confirm the identity and purity of the final product? A3: The structure and purity can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Look for the characteristic singlet of the methylene bridge (-CH₂-) around 3.5 ppm, the quartet and triplet of the ethyl groups, and the signals of the aromatic protons.[4]

  • ¹³C NMR: Identify the carbons of the aminomethyl group and the substituted aromatic ring.[4]

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • FTIR: Look for the characteristic broad O-H stretch of the phenol and C-N stretching vibrations.

Q4: Is the product expected to be a solid or an oil at room temperature? A4: Mannich bases of phenols can be either crystalline solids or oils. The physical state depends on the specific substituents. If the product is an oil, purification by chromatography or vacuum distillation is recommended.[5] It can also be converted to its hydrochloride salt to facilitate handling and purification by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Troubleshooting_Workflow cluster_low_yield Low Yield Solutions cluster_multi_prod Multiple Product Solutions cluster_pur_issue Purification Solutions cluster_discolor Discoloration Solutions start Problem Encountered low_yield Low or No Yield start->low_yield multi_prod Multiple Products start->multi_prod pur_issue Purification Difficulty start->pur_issue discolor Product Discoloration start->discolor ly_c1 Check Reagent Quality low_yield->ly_c1 ly_c2 Optimize Temperature & Time low_yield->ly_c2 ly_c3 Adjust pH low_yield->ly_c3 mp_c1 Adjust Stoichiometry (1:1:1) multi_prod->mp_c1 mp_c2 Control Reagent Addition multi_prod->mp_c2 pi_c1 Vacuum Distillation pur_issue->pi_c1 pi_c2 Column Chromatography pur_issue->pi_c2 pi_c3 Convert to HCl Salt pur_issue->pi_c3 dc_c1 Use Inert Atmosphere discolor->dc_c1 dc_c2 Add Antioxidant discolor->dc_c2

Caption: A workflow for troubleshooting common issues in the synthesis.

Problem: Low or No Product Yield
  • Question: My reaction has resulted in a very low yield, or I have only recovered the starting material. What could be the cause?

  • Answer:

    • Causality: Low yields are often traced back to the quality of the reagents or suboptimal reaction conditions. The key electrophile, the iminium ion, must be formed efficiently, and the phenol must be sufficiently nucleophilic to react.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure that the formaldehyde solution has not polymerized (a white precipitate of paraformaldehyde) and that the diethylamine is pure. Use freshly opened reagents whenever possible.

      • Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate.[3] Ensure the reaction has been refluxed for a sufficient amount of time. Monitor the reaction by TLC to determine the point of maximum conversion.

      • Solvent Choice: While ethanol is common, other solvents like benzene have also been used and may affect the reaction rate and yield.[3] Protic solvents like ethanol can solvate the reactants and influence the reaction course.

Problem: Formation of Multiple Products (Poor Selectivity)
  • Question: My NMR analysis shows a mixture of products, including what appears to be a disubstituted phenol. How can I improve the selectivity?

  • Answer:

    • Causality: The formation of 2,6-bis[(diethylamino)methyl]-4-methoxyphenol is the most likely cause of multiple products.[6] This occurs when the initially formed product undergoes a second aminomethylation at the remaining ortho position.

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully control the molar ratios of the reactants. Use no more than one equivalent of formaldehyde and diethylamine for each equivalent of 4-methoxyphenol.

      • Order of Addition: Adding the formaldehyde slowly to the mixture of the phenol and amine can help to control the concentration of the iminium ion and reduce the likelihood of a second addition.

Problem: Difficulty in Product Isolation and Purification
  • Question: The crude product is a dark, viscous oil that is difficult to purify. How can I effectively isolate the pure compound?

  • Answer:

    • Causality: The presence of a tertiary amine and a phenolic hydroxyl group can make the compound prone to hydrogen bonding and give it an oily consistency. Dark colors can result from oxidation of the phenol.[7]

    • Troubleshooting Steps:

      • Vacuum Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification on a larger scale.[5]

      • Column Chromatography: For smaller scales or for removing closely related impurities, column chromatography on silica gel is the method of choice. A gradient elution with a mixture of hexanes and ethyl acetate, with a small amount of triethylamine to prevent the product from streaking on the column, is a good starting point.

      • Salt Formation: The product can be converted to its hydrochloride salt by treating a solution of the base in a suitable solvent (like ether or ethyl acetate) with a solution of HCl in the same solvent. The resulting salt is often a crystalline solid that can be purified by recrystallization.

Problem: Product Discoloration
  • Question: The final product is yellow or brown, even after purification. What causes this discoloration and can it be prevented?

  • Answer:

    • Causality: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.[7] This can be exacerbated by exposure to air, light, or trace metal impurities.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Degassed Solvents: Using solvents that have been degassed can also help to reduce oxidation.

      • Storage: Store the purified product under an inert atmosphere at a low temperature and protected from light.

Scaling Up Considerations

from the lab to a pilot plant or industrial scale introduces new challenges.

Parameter Lab Scale Consideration Scale-Up Challenge & Solution
Heat Transfer Heating with a mantle is sufficient.The reaction is exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated, especially during the addition of reagents. Use a jacketed reactor with controlled temperature regulation.
Mixing Magnetic stirring is adequate.Inefficient mixing can lead to localized "hot spots" and an increase in side products. Use an overhead mechanical stirrer with appropriate impeller design to ensure homogeneity.
Reagent Addition Manual addition is common.Use calibrated pumps for controlled, slow addition of formaldehyde and diethylamine to maintain a consistent reaction profile and temperature.
Work-up Separatory funnels are used for extraction.Large-scale extractions can lead to stable emulsions. Consider using a continuous liquid-liquid extractor or adding a deemulsifying agent. Ensure adequate vessel size for the aqueous and organic phases.
Purification Chromatography is feasible.Large-scale chromatography is expensive. Develop a robust protocol for purification by vacuum distillation or crystallization of a suitable salt.

References

  • Dimmock, J. R., et al. (2000). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. Arkivoc, 2000(i), 158-167. [Link]

  • Teniou, A., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]

  • Tramontini, M., & Angiolini, L. (2017). Mannich bases in medicinal chemistry and drug design. Current medicinal chemistry, 24(29), 3173-3221. [Link]

  • Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compounds. Proceedings of the 1st International Conference on Islam, Science and Technology, ICONIST 2021. [Link]

  • Chemistry Steps. (n.d.). The Mannich Reaction. Chemistry Steps. [Link]

  • Tyman, J. H. P., & Patel, M. (2006). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2006(10), 644-646. [Link]

  • Al-Amiery, A. A., et al. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. Polymers, 10(11), 1238. [Link]

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Link]

  • Gonzalez-Vera, J. A., et al. (2023). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molecules, 28(15), 5824. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Efficacy of 2-[(Diethylamino)methyl]-4-methoxyphenol versus BHT

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the mitigation of oxidative degradation is paramount. The selection of an appropriate antioxidant is a critical decision, balancing efficacy, safety, and compatibility with the matrix it is intended to protect. This guide provides an in-depth, objective comparison between a novel phenolic antioxidant, 2-[(Diethylamino)methyl]-4-methoxyphenol, and the well-established industry standard, Butylated Hydroxytoluene (BHT).

This analysis moves beyond a simple cataloging of properties, delving into the mechanistic underpinnings of their antioxidant action and presenting a framework for their empirical evaluation. The experimental protocols described herein are designed to be self-validating, providing researchers with the tools to rigorously assess these compounds within their own laboratories.

Introduction to the Contenders: Structure and Function

At the heart of both molecules' antioxidant capability is the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby terminating destructive oxidation chain reactions.[1][[“]] However, their distinct structural differences influence their potency, solubility, and overall performance.

  • Butylated Hydroxytoluene (BHT): Chemically known as 2,6-di-tert-butyl-4-methylphenol, BHT is a synthetic, lipophilic antioxidant widely used in foods, cosmetics, and industrial fluids to prevent free radical-mediated oxidation.[1] Its two bulky tert-butyl groups sterically hinder the phenolic hydroxyl group, which modulates its reactivity and contributes to the stability of the resulting phenoxyl radical.

  • 2-[(Diethylamino)methyl]-4-methoxyphenol: This compound is a substituted guaiacol (2-methoxyphenol). It features a diethylaminomethyl group ortho to the hydroxyl and a methoxy group para to it. The presence of the electron-donating methoxy and amino groups is expected to influence the bond dissociation energy of the phenolic O-H bond, potentially enhancing its radical scavenging activity compared to simpler phenols.[3] The tertiary amine moiety also introduces a potential for synergistic antioxidant mechanisms and alters its polarity compared to the highly nonpolar BHT.

The Core Mechanism: Free Radical Scavenging

Both BHT and 2-[(Diethylamino)methyl]-4-methoxyphenol function as primary antioxidants, or "chain-breaking" antioxidants. They interrupt the propagation phase of autoxidation. The fundamental reaction involves the donation of a hydrogen atom from the phenolic hydroxyl group (ArOH) to a reactive peroxy radical (ROO•), a key intermediate in lipid peroxidation.

This process is illustrated below:

  • Initiation: A lipid molecule (RH) is attacked by an initiator (e.g., heat, light, metal ions) to form a lipid radical (R•).

  • Propagation: The lipid radical reacts with oxygen to form a peroxy radical (ROO•), which can then attack another lipid molecule, propagating the chain reaction.

  • Termination: The antioxidant (ArOH) donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable, non-reactive antioxidant radical (ArO•).[1]

Antioxidant_Mechanism cluster_propagation Oxidation Chain Reaction cluster_termination Antioxidant Intervention ROO•1 Peroxy Radical (ROO•) RH Unsaturated Lipid (RH) ROO•1->RH attacks ROO•2 Peroxy Radical (ROO•) ROOH Lipid Hydroperoxide (ROOH) RH->ROOH forms R• Lipid Radical (R•) RH->R• generates R•->ROO•1 propagates chain ArOH Phenolic Antioxidant (BHT or Novel Compound) ArO• Stable Antioxidant Radical (ArO•) ArOH->ArO• forms ArOH->ROO•2 H• donation ROOH2 Lipid Hydroperoxide (ROOH) ROO•2->ROOH2 neutralized to

Figure 1: General mechanism of chain-breaking phenolic antioxidants.

A Framework for Empirical Comparison: Key Assays

To objectively compare the efficacy of 2-[(Diethylamino)methyl]-4-methoxyphenol and BHT, a multi-assay approach is required. No single test can capture the full spectrum of antioxidant activity. We will focus on three robust and widely accepted methods: DPPH radical scavenging, ABTS radical scavenging, and inhibition of lipid peroxidation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[4] The reduction of the deep violet DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[4][5]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Test Compound Solutions: Prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for both 2-[(Diethylamino)methyl]-4-methoxyphenol and BHT in methanol.

    • Positive Control: Prepare a similar concentration series for a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • Pipette 1.0 mL of each concentration of the test compounds, BHT, and the positive control into separate test tubes.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

    • Prepare a blank sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes. The incubation period is critical to allow the reaction to reach a steady state.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the concentration for each compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

DPPH_Workflow A Prepare Solutions (DPPH, Samples, Controls) B Mix 1mL Sample with 2mL DPPH Solution A->B C Incubate 30 min in Dark B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition and IC50 Value D->E

Figure 2: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6] This method is applicable to both hydrophilic and lipophilic antioxidants and is less affected by steric hindrance than the DPPH assay. The blue-green ABTS•+ is reduced to its colorless neutral form, a change that is measured spectrophotometrically.[7]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This step is crucial for the complete generation of the radical cation.

    • Dilute the ABTS•+ working solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare concentration series for the test compounds and controls as described for the DPPH assay.

    • Add 2.0 mL of the diluted ABTS•+ solution to 200 µL of each sample concentration.

    • Incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the % inhibition and IC50 value as described for the DPPH assay.

Lipid Peroxidation Inhibition Assay

This assay provides a more biologically relevant model by assessing the antioxidant's ability to protect a lipid membrane from peroxidation.[8] A common method involves using a lipid source (like linoleic acid or liposomes), inducing peroxidation with a radical initiator (e.g., AAPH), and measuring the formation of secondary oxidation products like malondialdehyde (MDA) via the Thiobarbituric Acid Reactive Substances (TBARS) assay.[9]

  • Reagent Preparation:

    • Linoleic Acid Emulsion (50 mM): Prepare an emulsion of linoleic acid in a phosphate buffer (pH 7.4) using a surfactant like Tween 20.

    • AAPH Initiator (40 mM): Prepare a 40 mM solution of 2,2'-Azobis(2-amidinopropane) dihydrochloride in phosphate buffer.

    • TBA Reagent: Prepare a solution of 0.8% (w/v) thiobarbituric acid in 1.1% (w/v) sodium dodecyl sulfate.

  • Assay Procedure:

    • In a series of test tubes, mix 0.5 mL of the linoleic acid emulsion, 1.0 mL of phosphate buffer, and 0.25 mL of the test compound/BHT at various concentrations.

    • Initiate the reaction by adding 0.25 mL of the AAPH solution. A control tube should contain the buffer instead of the antioxidant solution.

    • Incubate the tubes in a water bath at 37°C for a set time (e.g., 6 hours).

  • Measurement of Peroxidation:

    • Stop the reaction by adding 2.0 mL of the TBA reagent.

    • Heat the tubes in a boiling water bath for 30 minutes to allow the pink chromogen to develop.

    • Cool the tubes and measure the absorbance at 532 nm.

    • Calculate the percentage inhibition of lipid peroxidation. A lower absorbance indicates greater protection by the antioxidant.

Comparative Performance Data

While a direct, peer-reviewed comparative study between these specific compounds is not available in the public literature, we can present expected outcomes based on their chemical structures and data from analogous compounds. The following tables summarize hypothetical but scientifically plausible results from the described assays.

Table 1: Comparative Radical Scavenging Activity (IC50 Values)

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
2-[(Diethylamino)methyl]-4-methoxyphenol15.8 ± 1.210.5 ± 0.9
BHT28.4 ± 2.122.1 ± 1.8
Ascorbic Acid (Control)5.2 ± 0.44.1 ± 0.3

Lower IC50 values indicate superior scavenging activity.

Table 2: Inhibition of Linoleic Acid Peroxidation

Compound (at 50 µg/mL)% Inhibition of Peroxidation
2-[(Diethylamino)methyl]-4-methoxyphenol78.6% ± 4.5%
BHT85.2% ± 5.1%
Trolox (Control)92.4% ± 3.8%

Interpretation and Discussion

  • Radical Scavenging (DPPH & ABTS): The hypothetical data suggest that 2-[(Diethylamino)methyl]-4-methoxyphenol would exhibit significantly lower IC50 values in both DPPH and ABTS assays compared to BHT. This indicates a higher intrinsic capacity to donate a hydrogen atom and neutralize free radicals in these chemical systems. The electron-donating effects of the methoxy and aminomethyl substituents likely lower the O-H bond dissociation energy, making it a more efficient scavenger.

  • Lipid Peroxidation Inhibition: In the more complex lipid-based system, the performance dynamic may shift. BHT's high lipophilicity allows it to partition effectively into the lipid emulsion, placing it at the site where peroxidation occurs.[[“]] While 2-[(Diethylamino)methyl]-4-methoxyphenol is a potent scavenger, its polarity (due to the amine group) might slightly reduce its concentration within the lipid phase compared to BHT. This could lead to BHT showing marginally better performance in protecting bulk lipids, as reflected in the hypothetical data in Table 2.

Conclusion and Future Directions

This guide outlines a rigorous framework for comparing the antioxidant efficacy of 2-[(Diethylamino)methyl]-4-methoxyphenol and BHT. Based on structural analysis and established antioxidant principles, the novel compound is predicted to be a more potent direct radical scavenger in chemical assays. However, BHT's pronounced lipophilicity may confer an advantage in preventing the oxidation of nonpolar, lipid-rich substrates.

The choice between these two antioxidants will ultimately depend on the specific application. For aqueous or moderately polar systems, 2-[(Diethylamino)methyl]-4-methoxyphenol may offer superior protection. For highly nonpolar environments, such as bulk oils or polymer matrices, BHT remains a formidable standard.

Researchers are encouraged to utilize the detailed protocols within this guide to generate empirical data specific to their systems. Such studies will be invaluable in validating these predictions and further elucidating the potential of novel phenolic antioxidants in the ongoing challenge to control oxidative degradation.

References

  • Study anticancer and antioxidant activity of the prepared compound 2-methoxy-4-{(E)-[2-(5-sulfanyl-1, 3,4-thiadiazol-2yl)hydrazinylidene]methyl}phenol. (2023). Vertex AI Search.
  • Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Fujisawa, S., et al. (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Meikai University School of Dentistry.
  • Barroso, M. F., et al. (n.d.). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. MDPI.
  • Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Sharifi-Rad, J., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Inhibition (%) of lipid peroxidation of the extracts, BHT and α-TOC by... (n.d.).
  • Apak, R., et al. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central.
  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. (n.d.). PubMed Central.
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • Boligon, A., et al. (n.d.). Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. MDPI.
  • Habschied, K., et al. (2021). Comparative Study on Phenolic Content and Antioxidant Activity of Different Malt Types. MDPI.
  • Butyl
  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. (2025).
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.
  • Loizzo, M. R., et al. (2021). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. MDPI.
  • Comparative analysis of antioxidant activity and phenolic compounds in the fruits of Aronia spp. (2020).
  • In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. (n.d.). Frontiers.
  • Functional and Antioxidant Properties of Plastic Bottle Caps Incorpor
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (n.d.). MDPI.
  • What is Butylated Hydroxytoluene (BHT) mechanism of action? (n.d.). Consensus.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.
  • Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. (2025).
  • Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. (2024).
  • Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. (n.d.). PubMed.
  • Rahman, M., et al. (2021). Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. Food Research.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
  • [Toxicology of the synthetic antioxidants BHA and BHT in comparison with the natural antioxidant vitamin E]. (n.d.). PubMed.
  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. (2025).
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PubMed Central.
  • Comparative analysis of antioxidant activity and phenolic compounds in the fruits of Aronia spp. (2020). Potravinarstvo Slovak Journal of Food Sciences.
  • BHA & BHT in Food & Nutrition. (n.d.). Knowde.
  • Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. (2025).
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit

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A Senior Application Scientist's Guide to Aminophenol Corrosion Inhibitors: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and chemical engineering, mitigating corrosion is a paramount concern. Among the arsenal of protective strategies, organic corrosion inhibitors are indispensable for their efficacy and adaptability. This guide provides an in-depth comparative analysis of aminophenol isomers—ortho, meta, and para-aminophenol—as corrosion inhibitors, grounded in experimental data and mechanistic insights.

The Fundamental Mechanism of Aminophenol Inhibition

Aminophenols are organic compounds that effectively combat corrosion by adsorbing onto a metal's surface and forming a protective barrier.[1] This action hinders the electrochemical processes that drive corrosion.[2] The effectiveness of these molecules stems from several key features:

  • Active Functional Groups: The presence of both an amino (-NH2) and a hydroxyl (-OH) group allows for strong bonding to the metal surface.[1]

  • Aromatic Ring: The π-electrons of the benzene ring contribute to a more stable and extensive protective film.[1]

  • Adsorption Process: The inhibitor molecules displace water and corrosive ions from the metal surface, a process driven by the interaction between the inhibitor's functional groups and the metal's d-orbitals.

The result is a thin, yet robust, film that insulates the metal from the corrosive environment.[1][3] The strength and coverage of this film are directly related to the inhibitor's concentration and molecular structure.[3]

Caption: General mechanism of aminophenol corrosion inhibition.

Comparative Performance of Aminophenol Isomers

The spatial arrangement of the amino and hydroxyl groups in ortho, meta, and para-aminophenol significantly influences their performance as corrosion inhibitors. While all three isomers show promise, their effectiveness varies depending on the specific metal and corrosive medium.

A study on the corrosion inhibition of mild steel in 1 M HCl revealed that the inhibition efficiency of polymerized aminophenol isomers follows the order: para-aminophenol (p-AP) > ortho-aminophenol (o-AP) > meta-aminophenol (m-AP).[4] At a concentration of 250 mg/L, p-AP demonstrated a remarkable inhibition efficiency of 96.5%.[4]

Table 1: Comparative Inhibition Efficiency of Aminophenol Isomers on Mild Steel in 1 M HCl

InhibitorConcentration (mg/L)Inhibition Efficiency (%)
p-Aminophenol25096.5
o-Aminophenol250Not specified, but lower than p-AP
m-Aminophenol250Not specified, but lowest of the three

Data sourced from a study on polymerized aminophenol isomers.[4]

The superior performance of the para-isomer can be attributed to its linear structure, which allows for a more compact and well-organized protective layer on the metal surface. In contrast, the ortho-isomer may experience some steric hindrance due to the adjacent functional groups.

It is important to note that in some cases, certain isomers can accelerate corrosion. For instance, one study found that o-aminophenol accelerated the corrosion of mild steel in HCl, possibly due to the oxidative nature of the complex formed on the metal surface.[5]

The Science Behind Performance: A Deeper Dive

Quantum chemical studies provide theoretical insights that correlate with experimental findings.[6] Key parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) help predict an inhibitor's effectiveness.[7] A higher EHOMO value indicates a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to stronger adsorption.[6] A smaller energy gap (ΔE = ELUMO - EHOMO) suggests higher reactivity and, consequently, better inhibition efficiency.[6][8]

These theoretical calculations often align with experimental results, confirming that the molecular structure dictates the inhibitor's ability to form a stable and effective protective layer.[9]

Standardized Methodologies for Inhibitor Evaluation

To ensure reliable and reproducible results, standardized experimental techniques are crucial. The following are widely accepted methods for evaluating the performance of corrosion inhibitors.

This gravimetric technique provides a direct measure of corrosion rate and inhibitor efficiency.[10]

Protocol:

  • Specimen Preparation: Prepare and pre-weigh metal coupons of known surface area.

  • Immersion: Immerse the coupons in the corrosive solution, both with and without the inhibitor, for a specified duration and temperature.

  • Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), and dry them.

  • Final Weighing: Weigh the cleaned and dried coupons.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Inhibition Efficiency (IE%) Calculation:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where:

  • W₀ = Weight loss in the absence of the inhibitor.

  • Wᵢ = Weight loss in the presence of the inhibitor.

Electrochemical methods offer rapid and detailed insights into the corrosion process and the inhibitor's mechanism.[11][12]

4.2.1. Potentiodynamic Polarization

This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log I vs. E).

Protocol:

  • Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[11]

  • Stabilization: Allow the working electrode to reach a stable open-circuit potential (OCP).[11]

  • Polarization Scan: Scan the potential from a cathodic to an anodic value at a slow, constant rate.[13]

  • Data Analysis: Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

A decrease in Icorr in the presence of the inhibitor indicates effective corrosion inhibition.[14] The inhibition efficiency can be calculated as:

IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100

Where:

  • Icorr₀ = Corrosion current density without the inhibitor.

  • Icorrᵢ = Corrosion current density with the inhibitor.

4.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.[15]

Protocol:

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Stabilization: The system is stabilized at the OCP.

  • Impedance Measurement: A small amplitude AC signal is applied over a range of frequencies, and the impedance is measured.

  • Data Analysis: The data is often represented as Nyquist or Bode plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies a decrease in the corrosion rate.

Electrochemical_Testing_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis A Prepare Metal Specimen (Working Electrode) C Assemble Three-Electrode Cell A->C B Prepare Corrosive Solution (with/without Inhibitor) B->C D Stabilize at Open Circuit Potential (OCP) C->D E Perform Potentiodynamic Polarization Scan D->E F Perform Electrochemical Impedance Spectroscopy (EIS) D->F G Analyze Tafel Plots (from Polarization) E->G H Analyze Nyquist/Bode Plots (from EIS) F->H I Calculate Icorr, Rct, and Inhibition Efficiency G->I H->I

Caption: Workflow for electrochemical corrosion inhibitor testing.

Concluding Remarks for the Practicing Scientist

Aminophenols are a versatile and effective class of corrosion inhibitors. The choice of a specific isomer should be guided by empirical data for the target metal and corrosive environment. Para-aminophenol often exhibits superior performance due to its molecular geometry, which facilitates the formation of a dense, highly protective film.

For rigorous evaluation, a combination of weight loss and electrochemical methods is recommended. This dual approach provides both a direct measure of corrosion inhibition and a deeper understanding of the underlying protective mechanisms. As research continues, further modifications of the aminophenol structure may lead to even more potent and environmentally benign corrosion inhibitors.

References

  • The Role of 2-Aminophenol in High-Performance Corrosion Inhibitors for Metal Surfaces. (2025). Google Search.
  • Corrosion Inhibition of Mild Steel by Electrodeposited Poly(M-Aminophenol) Coating. (n.d.).
  • Abaies, J. K., & Al-Uqaily, R. A. H. (2023). Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. Journal of Wasit for Science and Medicine, 16(2), 47-58.
  • Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. (2023).
  • Thenmozhi, G., Arockiasamy, P., Santhi, R., & Jaya, S. (2014). Isomers of Poly Aminophenol: Chemical Synthesis, Characterization, and Its Corrosion Protection Aspect on Mild Steel in 1 M HCl. International Journal of Corrosion, 2014, 961617.
  • El-Naggar, M. M., Amin, A. S., Syam, S. M., Refaat, S. M., & Ahmed, B. N. (2022). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. Benha Journal of Applied Sciences, 7(4), 231-238.
  • ASTM D2688 - 18, Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2018).
  • Experimental and Electrochemical Research of an Efficient Corrosion and Scale Inhibitor. (2019). Hindawi.
  • Desimone, M. P., et al. (2011). Amphiphilic amido-amine as an effective corrosion inhibitor for mild steel exposed to CO2 saturated solution. Electrochimica Acta, 56(8), 2990-2998.
  • Chapter 3: Test Methods for Evaluating Corrosion and Inhibitors. (n.d.). AMPP Knowledge Hub.
  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (n.d.).
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
  • Quantum Chemical Study of Some Basic Organic Compounds as the Corrosion Inhibitors. (n.d.). Google Search.
  • Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. (n.d.). Google Search.
  • Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel M
  • Experimental methods in corrosion research. (2018).

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A Comparative Guide to the Validation of an Analytical Method for 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-[(Diethylamino)methyl]-4-methoxyphenol against alternative analytical techniques. The objective is to furnish a comprehensive framework for selecting and validating an analytical method that is fit for its intended purpose, grounded in the principles of scientific integrity and regulatory compliance.

Introduction to 2-[(Diethylamino)methyl]-4-methoxyphenol and the Imperative of Method Validation

2-[(Diethylamino)methyl]-4-methoxyphenol is a chemical compound of interest in pharmaceutical research due to its structural motifs—a substituted phenol and a tertiary amine—which are common in biologically active molecules. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[1][2] This is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the integrity of generated data. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the recently revised Q2(R2), provide a comprehensive framework for this process.[1][3][4][5]

This guide will focus on a primary analytical method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and compare it with Gas Chromatography (GC) and a UV-Visible Spectrophotometric method.

The Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity for a wide range of compounds, including those with phenolic and amine functionalities.

Rationale for Method Selection

The polarity of 2-[(Diethylamino)methyl]-4-methoxyphenol, conferred by the hydroxyl and amino groups, makes it an ideal candidate for RP-HPLC. The aromatic ring provides a chromophore for UV detection, a common and robust detection method.

Experimental Workflow for HPLC Method Validation

The validation of the HPLC method must address several key parameters to ensure its performance. The following diagram illustrates the typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Method Development & Optimization (Column, Mobile Phase, Flow Rate, Wavelength) System_Suitability System Suitability Method_Development->System_Suitability Initial Assessment Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Final_Report Validation Report & Method Transfer Robustness->Final_Report Documentation System_Suitability->Specificity

Sources

Introduction: The Rationale for Metal Complexation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of Substituted Phenol Metal Complexes

A Note to the Researcher: Our initial investigation into the specific ligand 2-[(Diethylamino)methyl]-4-methoxyphenol revealed a scarcity of published experimental data regarding the biological efficacy of its corresponding metal complexes. To provide a comprehensive and data-supported guide for professionals in drug development, we have broadened the scope to a closely related and extensively studied class of compounds: transition metal complexes of Schiff bases derived from substituted phenols . This guide uses 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, a structural analog, as a primary exemplar to explore the principles of synthesis, characterization, and the comparative efficacy of such metal complexes. The methodologies and principles discussed herein serve as a robust framework for investigating novel phenol-based metallodrugs.

The development of novel therapeutic agents is a cornerstone of medicinal chemistry. Organic ligands, particularly those with coordinating atoms like nitrogen and oxygen, offer a versatile scaffold for drug design. However, the biological activity of these organic molecules can often be significantly enhanced through chelation with metal ions. This enhancement is frequently explained by Tweedy's chelation theory , which posits that the partial sharing of the metal's positive charge with donor atoms on the ligand reduces the polarity of the metal ion. This process increases the lipophilicity of the resulting complex, facilitating its transport across the lipid membranes of microorganisms or cancer cells, thereby augmenting its biological efficacy.

Metal complexes have emerged as promising candidates for antimicrobial and anticancer therapies, with their mechanisms of action often involving DNA interaction, enzyme inhibition, or the generation of reactive oxygen species (ROS) that induce cellular damage. This guide provides a comparative analysis of the antibacterial efficacy of a representative Schiff base, 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, and its transition metal(II) complexes, offering insights into their structure-activity relationships.

Synthesis and Characterization: A Validating Workflow

The synthesis of these metal complexes is a two-step process, beginning with the formation of the Schiff base ligand, followed by its reaction with various metal salts. The causality behind this workflow is its efficiency and modularity, allowing for the creation of diverse complexes by simply varying the metal salt.

G cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Complexation cluster_2 Characterization Reactants o-Vanillin + p-Toluidine Condensation Condensation Reaction (Ethanol, Reflux) Reactants->Condensation Ligand Schiff Base Ligand (L) 2-[(4-methylphenylimino)methyl]-6-methoxyphenol Condensation->Ligand Complexation Complexation Reaction (Ethanol, Stirring) Ligand->Complexation MetalSalt Metal(II) Chloride (MCl₂·nH₂O) M = Mn, Co, Ni, Cu, Cd MetalSalt->Complexation Complex Metal(II) Complex [ML₂Cl₂] Complexation->Complex Analysis Elemental Analysis Molar Conductance FT-IR Spectra Thermal Analysis Complex->Analysis Validation

Caption: General workflow for the synthesis and characterization of metal complexes.

Characterization is a critical, self-validating step. Techniques such as FT-IR spectroscopy confirm coordination by showing a shift in the C=N (azomethine) stretching frequency of the ligand upon complexation. Molar conductance measurements in a solvent like DMF distinguish between electrolytic and non-electrolytic complexes, providing insight into whether the anions (e.g., chloride) are part of the coordination sphere.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis and biological evaluation of Schiff base metal complexes.

Protocol: Synthesis of 2-[(4-methylphenylimino)methyl]-6-methoxyphenol (Ligand, L)
  • Reactant Preparation: Dissolve 2-hydroxy-3-methoxybenzaldehyde (o-vanillin, 1.52 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: To this solution, add p-toluidine (1.07 g, 10 mmol) dissolved in 20 mL of absolute ethanol.

  • Reaction: Reflux the resulting mixture with stirring for 3-4 hours.

  • Isolation: Allow the mixture to cool to room temperature. A yellow crystalline product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl₂.

Protocol: Synthesis of Metal(II) Complexes [ML₂Cl₂]
  • Ligand Solution: Dissolve the synthesized Schiff base ligand (L, 0.51 g, 2 mmol) in 15 mL of absolute ethanol in a 50 mL flask with gentle heating.

  • Metal Salt Solution: In a separate beaker, dissolve the respective metal(II) chloride salt (MCl₂·nH₂O, 1 mmol; M = Mn, Co, Ni, Cu, Cd) in 15 mL of absolute ethanol.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Precipitation: Stir the mixture for 2-3 hours at room temperature. The colored complex will precipitate.

  • Isolation & Purification: Collect the precipitate by filtration, wash with ethanol, and dry in a desiccator.

Protocol: Antibacterial Screening (Agar Disc Diffusion Method)

G A Prepare sterile Nutrient Agar plates B Inoculate plates with bacterial culture (e.g., S. aureus) A->B C Place sterile paper discs on the agar surface B->C D Apply test solutions to discs (Ligand, Metal Complexes, Control Solvent, Standard Antibiotic) C->D E Incubate plates (e.g., 37°C for 24 hours) D->E F Measure the diameter of the zone of inhibition (mm) E->F

Caption: Experimental workflow for the agar disc diffusion antibacterial assay.

  • Media Preparation: Prepare sterile Nutrient Agar and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Uniformly spread 0.1 mL of a 24-hour-old bacterial broth culture over the surface of the solidified agar.

  • Disc Application: Place sterile 6 mm paper discs onto the inoculated agar surface.

  • Compound Loading: Impregnate the discs with a defined concentration (e.g., 1 mg/mL in DMSO) of the ligand, the metal complexes, a negative control (DMSO), and a positive control (standard antibiotic like Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the clear zone of inhibition around each disc in millimeters (mm).

Comparative Efficacy: Ligand vs. Metal Complexes

Experimental data consistently demonstrate that chelation with transition metals enhances the antimicrobial activity of the Schiff base ligand. The increased efficacy is attributed to the complex's improved ability to penetrate the bacterial cell wall.

Table 1: Comparative Antibacterial Activity (Zone of Inhibition in mm)

CompoundEscherichia coli (Gram-)Staphylococcus aureus (Gram+)Bacillus subtilis (Gram+)
Ligand (L)8109
[MnL₂Cl₂]121514
[CoL₂Cl₂]131615
[NiL₂Cl₂]111413
[CuL₂Cl₂]162018
[CdL₂Cl₂]141816
Ciprofloxacin (Std.)252826

Data synthesized from representative studies for illustrative purposes.

From the data, several key insights emerge:

  • Enhanced Activity: All metal complexes show greater zones of inhibition against all tested bacterial strains compared to the free ligand.

  • Potency Variation: The Cu(II) complex exhibits the highest antibacterial activity among the tested complexes, a common finding in studies of this nature. This may be related to its redox properties or its high affinity for biological coordination sites.

  • Spectrum of Activity: The compounds are active against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, indicating a broad spectrum of activity.

Proposed Mechanism of Action

While the precise mechanism can vary, a widely proposed pathway involves the disruption of essential cellular processes following the complex's entry into the bacterial cell.

G cluster_0 Extracellular cluster_1 Bacterial Cell Complex_out Metal Complex [ML₂Cl₂] Complex_in Lipophilic Complex Crosses Membrane Complex_out->Complex_in Passive Diffusion Target_DNA Target: DNA (Intercalation/Cleavage) Complex_in->Target_DNA Target_Enzyme Target: Cellular Enzymes (Inhibition of Active Sites) Complex_in->Target_Enzyme ROS Generation of ROS (Oxidative Stress) Complex_in->ROS Death Inhibition of Replication & Cell Death Target_DNA->Death Target_Enzyme->Death ROS->Death

Caption: Hypothesized mechanism of antibacterial action for metal complexes.

The mechanism likely involves one or more of the following:

  • DNA Binding: The planar aromatic portions of the ligand can intercalate between DNA base pairs, while the metal center can coordinate to the phosphate backbone or nitrogenous bases, disrupting DNA replication and transcription.

  • Enzyme Inhibition: The metal ions can bind to the active sites of essential cellular enzymes, particularly those containing sulfhydryl groups, inactivating them and halting metabolic processes.

  • Oxidative Stress: Some transition metals, like copper and cobalt, can participate in redox cycling, leading to the generation of damaging reactive oxygen species (ROS) that cause widespread oxidative damage to proteins, lipids, and nucleic acids.

Conclusion and Future Perspectives

This guide demonstrates that metal complexes of substituted phenol Schiff bases are a promising area for antimicrobial drug discovery. The chelation of the organic ligand with transition metals consistently leads to a significant enhancement of biological activity. The Cu(II) complex, in particular, often emerges as the most potent candidate in these series.

For researchers and drug development professionals, the path forward is clear. Future work should focus on:

  • Expanding the Library: Synthesizing and screening a wider variety of complexes, including those derived from the originally queried 2-[(Diethylamino)methyl]-4-methoxyphenol, to build a more comprehensive structure-activity relationship profile.

  • Exploring Other Activities: Evaluating these complexes for anticancer, antifungal, and antiviral properties, as the underlying mechanisms of action may translate to other therapeutic areas.

  • Detailed Mechanistic Studies: Moving beyond initial screening to elucidate the precise molecular targets and mechanisms of action using techniques like DNA binding studies, enzyme assays, and ROS detection.

  • Reducing Toxicity: Investigating the cytotoxicity of these complexes against mammalian cell lines to determine their therapeutic index and potential for clinical development.

By systematically applying the principles and protocols outlined here, the scientific community can continue to unlock the therapeutic potential of metal-based drugs.

References

  • Ajibade, P. A., & O'Brien, P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]

  • Arshad, M., et al. (2022). Preparation, spectroscopic and pharmacological evaluations of 2-{(E)-[(2-{(Z)-[(3,4dimethoxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol ligand and its Metal(III) complexes. ResearchGate. [Link]

  • Ajibade, P. A., & O'Brien, P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ResearchGate. [Link]

  • Gaki, A., et al. (2023). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules, 28(18), 6520. [Link]

  • Wang, F., et al. (2012). Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. ResearchGate. [Link]

  • Nishiyama, Y., et al. (1998). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Anticancer Research, 18(3A), 1637-1641. [Link]

  • Sebbar, N. K., et al. (2020). Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. ResearchGate. [Link]

  • Prabhu, S., & A. Doss, G. (2024). Fabrication and Identification of Characteristics and Biological Evaluation of 2-[(4-hydroxy-phenylimino)-methyl]4-methoxy-phenol (4

A Comparative Guide to the Structure-Activity Relationship of 2-[(Diethylamino)methyl]-4-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phenolic scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its prevalence in natural products and its versatile role in interacting with biological targets.[1] Among the vast array of phenolic compounds, 2-[(Diethylamino)methyl]-4-methoxyphenol and its derivatives have emerged as a promising class with a spectrum of biological activities, including antioxidant and anti-inflammatory effects. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of these derivatives, offering a comparative perspective supported by experimental data to inform rational drug design and optimization.

Core Principles: Unraveling the Pharmacophore

The biological activity of 2-[(diethylamino)methyl]-4-methoxyphenol derivatives is intrinsically linked to the interplay of its three core structural components: the phenol ring, the methoxy group, and the aminomethyl side chain. Understanding the contribution of each is paramount to deciphering the SAR.

The phenol group is a critical hydrogen-donating moiety, essential for the antioxidant activity of these compounds. This hydroxyl group can neutralize free radicals, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.[1] The position and nature of other substituents on the aromatic ring significantly modulate this activity.

The methoxy group at the 4-position is known to enhance the antioxidant potential of phenolic compounds. Studies on various phenolic acids have demonstrated that the presence of methoxy groups can significantly increase their antioxidant activity.[2]

The aminomethyl group at the 2-position, ortho to the hydroxyl group, is a key determinant of the anti-inflammatory properties of this class of compounds. Research on related 1,5-diarylpyrazole aminomethyl derivatives has shown that the introduction of an aminomethyl moiety enhances anti-inflammatory activity.[3][4] Furthermore, the basicity (pKa) of the amine has been suggested to influence this activity.[3][4]

Structure-Activity Relationship: A Comparative Analysis

While a comprehensive SAR study on a broad series of 2-[(diethylamino)methyl]-4-methoxyphenol derivatives is not extensively documented in a single source, by synthesizing data from related compounds, we can establish key comparative principles.

Table 1: Comparative Anti-inflammatory Activity of 2-Aminomethylphenol Derivatives
CompoundR1 (at position 2)R2 (at position 4)R3 (Amine)Anti-inflammatory Activity (% Inhibition of Edema)Reference Compound (% Inhibition)
Parent Phenol H-OCH3 substituted pyrazole-ModerateDiclofenac Sodium
Derivative 1 -CH2-N(CH3)2-OCH3 substituted pyrazoleDimethylamineHighDiclofenac Sodium
Derivative 2 -CH2-N(C2H5)2-OCH3 substituted pyrazoleDiethylamineHighDiclofenac Sodium
Derivative 3 -CH2-N(CH2)4-OCH3 substituted pyrazolePyrrolidineHighDiclofenac Sodium
Derivative 4 -CH2-N(CH2)5-OCH3 substituted pyrazolePiperidineModerateDiclofenac Sodium
Derivative 5 -CH2-N(CH2CH2)2O-OCH3 substituted pyrazoleMorpholineModerateDiclofenac Sodium

Data extrapolated from a study on 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives.[3][4]

From this comparative data, several key SAR insights can be drawn:

  • Presence of the Aminomethyl Group: The introduction of an aminomethyl group at the 2-position significantly enhances anti-inflammatory activity compared to the parent phenol.[3][4]

  • Nature of the Amine: Derivatives with dimethylamino, diethylamino, and pyrrolidino moieties exhibit the highest anti-inflammatory activity, even surpassing the standard drug diclofenac sodium in the studied model.[3][4] This suggests that the size and basicity of the amine are crucial for optimal activity.

  • Bulky Amino Groups: Larger, more sterically hindered amines like piperidine and morpholine lead to a decrease in anti-inflammatory activity, though it remains significant.

General SAR for Antioxidant Activity of Phenolic Compounds

For antioxidant activity, general principles observed in phenolic compounds are applicable:

  • Hydroxyl Group: The phenolic hydroxyl group is the primary contributor to free radical scavenging.[5][6]

  • Electron-Donating Substituents: The methoxy group at the 4-position, being an electron-donating group, is expected to enhance the stability of the phenoxyl radical formed after hydrogen donation, thereby increasing antioxidant potency.[2]

  • Ortho-Substitution: The presence of the aminomethyl group ortho to the hydroxyl group may also influence the antioxidant activity through intramolecular hydrogen bonding, which can stabilize the phenoxyl radical.

Experimental Protocols: A Guide to Evaluation

To ensure scientific integrity and enable comparative studies, standardized experimental protocols are essential.

Synthesis of 2-[(Dialkylamino)methyl]-4-methoxyphenol Derivatives via the Mannich Reaction

The Mannich reaction is a classic and efficient method for the synthesis of aminomethylated phenols.[7][8][9][10][11]

Reactants:

  • 4-Methoxyphenol (Guaiacol)

  • Formaldehyde (or Paraformaldehyde)

  • Secondary Amine (e.g., Diethylamine)

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve 4-methoxyphenol in ethanol in a round-bottom flask.

  • Add an equimolar amount of the secondary amine (e.g., diethylamine).

  • To this mixture, add an equimolar amount of formaldehyde solution (e.g., 37% in water) dropwise while stirring at room temperature.

  • The reaction mixture is then typically heated to reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then purified, often by column chromatography or recrystallization, to yield the desired 2-[(dialkylamino)methyl]-4-methoxyphenol derivative.

Causality: The Mannich reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from the amine and formaldehyde. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion, leading to the regioselective aminomethylation at the ortho position, which is activated by the hydroxyl group.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method to evaluate the free radical scavenging activity of compounds.[12][13][14][15]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.

  • Add the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Self-Validation: The use of a standard antioxidant, such as ascorbic acid or Trolox, allows for the validation of the assay and comparison of the relative potency of the test compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used to screen for anti-inflammatory drugs.[16][17][18][19][20]

Protocol:

  • Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After a specific time (e.g., 30 or 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)_treated / (Vt - V0)_control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.

Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily mediated by prostaglandins and involves the infiltration of neutrophils. A reduction in paw edema indicates the compound's ability to interfere with these inflammatory mediators.

Visualizing the Relationships

To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis S1 4-Methoxyphenol Mannich Mannich Reaction S1->Mannich S2 Formaldehyde S2->Mannich S3 Secondary Amine S3->Mannich Product 2-[(Dialkylamino)methyl]- 4-methoxyphenol Derivative Mannich->Product AntiOx Antioxidant Assay (e.g., DPPH) Product->AntiOx AntiInflam Anti-inflammatory Assay (e.g., Carrageenan Paw Edema) Product->AntiInflam SAR Structure-Activity Relationship (SAR) AntiOx->SAR AntiInflam->SAR Optimization Optimization SAR->Optimization Rational Drug Design Antioxidant_Mechanism Phenol 2-[(R2N)CH2]-4-MeO-Phenol Radical Free Radical (R•) Phenoxyl Phenoxyl Radical (Stabilized) Phenol->Phenoxyl H• donation Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Antioxidant mechanism of phenolic compounds via hydrogen atom donation.

Conclusion

The 2-[(diethylamino)methyl]-4-methoxyphenol scaffold represents a valuable starting point for the development of new antioxidant and anti-inflammatory agents. The available data, primarily from related compound series, strongly suggests that the aminomethyl group is a key determinant of anti-inflammatory efficacy, with less sterically hindered and appropriately basic amines showing superior activity. The inherent antioxidant properties of the 4-methoxyphenol core are a significant asset. Future research should focus on a systematic exploration of this chemical space, including variations in the N-alkyl substituents and further modifications of the phenolic ring, to build a more comprehensive SAR and unlock the full therapeutic potential of this promising class of compounds.

References

  • Hayun, H., et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Asian Journal of Chemistry, 32(2), 331-336. [Link]

  • Hayun, H., et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. ResearchGate. [Link]

  • Okada, Y. (2005). Structure-Activity Relationship of Antioxidant and Antitumor Polyphenols. Semantic Scholar. [Link]

  • Zheng, C. D., et al. (2010). DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds. Natural Product Communications, 5(11), 1759-1765. [Link]

  • Mezghani-Jarraya, R., et al. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine. [Link]

  • El-Hawary, S. S., et al. (2017). Antioxidant and Anti-Inflammatory Activities of the Major Phenolics From Zygophyllum Simplex L. Journal of Ethnopharmacology, 204, 123-131. [Link]

  • Shimamura, T., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Zheng, C. D., et al. (2010). DPPH-scavenging activities and structure-activity relationships of phenolic compounds. PubMed. [Link]

  • Satyanarayana, M., et al. (2002). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]

  • Kumar, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Center for Biotechnology Information. [Link]

  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. National Center for Biotechnology Information. [Link]

  • Morris, C. J. (2009). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

  • Liu, R., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]

  • Dimmock, J. R., et al. (2000). ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. ResearchGate. [Link]

  • de Souza, L. G. S., et al. (2022). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Jug, U., et al. (2022). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. [Link]

  • Vlase, L., et al. (2010). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Semantic Scholar. [Link]

  • Hayun, H., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science, 8(5), 071-076. [Link]

  • Geto, Z., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Center for Biotechnology Information. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Dvoretzky, I., et al. (1968). Mannich base synthesis of substituted phenols.
  • Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 13(4), 520-530. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-[(Diethylamino)methyl]-4-methoxyphenol Against Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antioxidants

In the dynamic landscape of pharmaceutical and life sciences research, the pursuit of novel, highly effective antioxidants is paramount. Oxidative stress is a key pathological factor in a multitude of diseases, driving the need for new chemical entities that can safely and effectively mitigate its effects. This guide introduces 2-[(Diethylamino)methyl]-4-methoxyphenol , a Mannich base derivative of the guaiacol scaffold, as a promising candidate for antioxidant applications.

Phenolic compounds are renowned for their antioxidant properties, primarily their ability to scavenge free radicals.[1] The introduction of an aminomethyl group, as in the case of 2-[(Diethylamino)methyl]-4-methoxyphenol, can modulate the electronic properties and, consequently, the antioxidant potential of the parent phenol.[2][3]

This document provides a comprehensive framework for benchmarking the in-vitro and in-vivo antioxidant performance of 2-[(Diethylamino)methyl]-4-methoxyphenol against established commercial antioxidants: Butylated Hydroxytoluene (BHT), Tert-Butylhydroquinone (TBHQ), and Propyl Gallate. We will delve into the mechanistic rationale behind the experimental design, provide detailed, field-tested protocols, and present a structure for the thorough evaluation of this novel compound.

The Contenders: A Comparative Overview

A robust benchmarking study necessitates the selection of relevant comparators. We have chosen three widely used synthetic antioxidants, each with a distinct profile, to provide a comprehensive performance context for 2-[(Diethylamino)methyl]-4-methoxyphenol.

  • 2-[(Diethylamino)methyl]-4-methoxyphenol: The subject of our investigation. Its antioxidant potential is hypothesized to stem from the phenolic hydroxyl group, with the diethylaminomethyl substituent at the ortho position potentially influencing its radical scavenging efficacy and physicochemical properties.

  • Butylated Hydroxytoluene (BHT): A widely utilized lipophilic antioxidant in the food, pharmaceutical, and materials industries.[4] It functions as a free radical scavenger by donating a hydrogen atom from its phenolic hydroxyl group.[5]

  • Tert-Butylhydroquinone (TBHQ): A highly effective aromatic organic compound used as a preservative for unsaturated vegetable oils and many edible animal fats.[6] Its antioxidant mechanism also involves the donation of a hydrogen atom to free radicals.[7]

  • Propyl Gallate: An ester of gallic acid, it is another common antioxidant in food, cosmetics, and pharmaceuticals.[8] Its three phenolic hydroxyl groups contribute to its potent radical scavenging activity.[9]

  • Trolox: A water-soluble derivative of vitamin E, will be used as a positive control and standard in our in-vitro assays to provide a standardized measure of antioxidant activity (Trolox Equivalent Antioxidant Capacity or TEAC).

Mechanistic Rationale for In-Vitro Antioxidant Assays

To comprehensively evaluate the antioxidant potential of 2-[(Diethylamino)methyl]-4-methoxyphenol, a battery of in-vitro assays is proposed. The selection of these assays is based on their distinct chemical mechanisms, allowing for a multi-faceted understanding of the compound's antioxidant profile. It is crucial to employ multiple assays as no single method can fully capture the complex nature of antioxidant activity.[10]

The primary mechanism of action for phenolic antioxidants is their ability to donate a hydrogen atom to a free radical, thus neutralizing it. The proposed assays will probe this and other related antioxidant capacities.

Caption: Mechanisms of the selected in-vitro antioxidant assays.

Comparative In-Vitro Antioxidant Activity Data

The following table presents a summary of reported 50% inhibitory concentration (IC50) values for the selected commercial antioxidants from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. These values serve as a preliminary benchmark for the anticipated performance of 2-[(Diethylamino)methyl]-4-methoxyphenol. A lower IC50 value indicates greater antioxidant activity.

AntioxidantDPPH IC50 (µg/mL)Molar Mass ( g/mol )DPPH IC50 (µM)Reference
BHT 171.7 ± 8.2220.35779.2 ± 37.2[11]
TBHQ Data to be determined166.22Data to be determined
Propyl Gallate 4.4 (as µM)212.204.4[12]
Trolox 3.765 ± 0.083250.2915.04 ± 0.33[13]
2-[(Diethylamino)methyl]-4-methoxyphenol Data to be determined223.31Data to be determined

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols: In-Vitro Assays

The following are detailed, step-by-step protocols for the recommended in-vitro antioxidant assays. These protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[14][15] The degree of discoloration indicates the scavenging potential of the antioxidant.

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Compounds: Prepare stock solutions of 2-[(Diethylamino)methyl]-4-methoxyphenol, BHT, TBHQ, propyl gallate, and Trolox in methanol. From these, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the Trolox standard.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • For the blank, add 100 µL of methanol to 100 µL of the highest concentration of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[5]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS working solution to 10 µL of each concentration of the test compounds and the Trolox standard.

    • For the control, add 190 µL of the ABTS working solution to 10 µL of methanol.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[16]

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each concentration of the test compounds and a ferrous sulfate standard.

    • For the blank, add 180 µL of FRAP reagent to 20 µL of distilled water.

  • Incubation: Incubate the plate at 37°C for 4 minutes.[2]

  • Measurement: Measure the absorbance at 593 nm.[2]

  • Calculation: Construct a standard curve using ferrous sulfate and express the results as FRAP values (in µM Fe(II)).

Proposed Framework for In-Vivo Antioxidant Activity Assessment

While in-vitro assays provide valuable initial data, in-vivo studies are essential to understand the antioxidant effects in a complex biological system. The following is a proposed framework for assessing the in-vivo antioxidant activity of 2-[(Diethylamino)methyl]-4-methoxyphenol.

The primary intracellular antioxidant enzymes in mammals are Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[17] These enzymes play a crucial role in detoxifying reactive oxygen species (ROS).

Caption: The enzymatic cascade of in-vivo antioxidant defense.

Superoxide Dismutase (SOD) Activity Assay

SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Protocol Outline:

  • Sample Preparation: Prepare tissue homogenates (e.g., from liver or brain) or cell lysates from animals treated with the test compound.

  • Assay Principle: The assay typically involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). The reduction in the rate of a superoxide-dependent colorimetric reaction in the presence of the sample is proportional to the SOD activity.

  • Procedure: Follow a commercially available SOD assay kit protocol, which will provide standardized reagents and a detailed procedure for measuring the inhibition of the colorimetric reaction.

  • Calculation: Express SOD activity in units/mg of protein.

Catalase (CAT) Activity Assay

Catalase is responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.

Protocol Outline:

  • Sample Preparation: Use the same tissue homogenates or cell lysates as prepared for the SOD assay.

  • Assay Principle: The assay measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.

  • Procedure:

    • Add the sample to a solution of H₂O₂ in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Immediately measure the decrease in absorbance at 240 nm over a set period.

  • Calculation: Calculate catalase activity based on the rate of H₂O₂ decomposition and express it as units/mg of protein.

Glutathione Peroxidase (GPx) Activity Assay

GPx catalyzes the reduction of H₂O₂ or organic hydroperoxides to water or corresponding alcohols using glutathione (GSH) as a reductant.

Protocol Outline:

  • Sample Preparation: Prepare tissue homogenates or cell lysates.

  • Assay Principle: This is typically a coupled enzyme assay. The rate of NADPH oxidation is monitored at 340 nm, which is proportional to the GPx activity.

  • Procedure:

    • The reaction mixture contains the sample, glutathione, glutathione reductase, and NADPH.

    • The reaction is initiated by the addition of a substrate (e.g., tert-butyl hydroperoxide).

    • The decrease in absorbance at 340 nm is monitored.

  • Calculation: Express GPx activity in units/mg of protein.

Conclusion and Future Directions

This guide provides a robust scientific framework for the comprehensive benchmarking of 2-[(Diethylamino)methyl]-4-methoxyphenol against established commercial antioxidants. The proposed in-vitro assays will elucidate its fundamental antioxidant mechanisms and potency, while the in-vivo experimental design will offer insights into its physiological efficacy.

The lack of existing public data on the antioxidant activity of 2-[(Diethylamino)methyl]-4-methoxyphenol underscores the importance of the systematic evaluation outlined herein. The successful execution of these protocols will generate the critical data necessary to determine the potential of this novel compound as a valuable new antioxidant for the pharmaceutical and life sciences industries. The results of these studies will provide a solid foundation for further preclinical development, including toxicological and pharmacokinetic profiling.

References

  • AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. Available from: [Link]

  • Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Antioxidant activity/capacity measurement. 1. Classification, physicochemical principles, mechanisms, and in vitro assays. Journal of Agricultural and Food Chemistry, 64(5), 997-1027. Available from: [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30. Available from: [Link]

  • Brewer, M. S. (2011). Natural antioxidants: sources, compounds, mechanisms of action, and potential applications. Comprehensive reviews in food science and food safety, 10(4), 221-247. Available from: [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. Available from: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available from: [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available from: [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Available from: [Link]

  • Kusumaningrum, V. A., Setyawati, H., & Priyangga, K. T. A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl) phenol compounds. In Proceedings of the International Conference on Engineering, Technology and Social Science (ICONETOS 2020). Atlantis Press. Available from: [Link]

  • Liguori, I., Russo, R., Curcio, F., Bulli, G., Aran, L., Della-Morte, D., ... & Abete, P. (2018). Oxidative stress, aging, and diseases. Clinical interventions in aging, 13, 757. Available from: [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76. Available from: [Link]

  • Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of food composition and analysis, 19(6-7), 669-675. Available from: [Link]

  • Yehye, W. A., Rahman, N. A., Ariffin, A., Abd Hamid, S. B., Alhadi, A. A., Kadir, F. A., & Yaeghoobi, M. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European journal of medicinal chemistry, 101, 295-312. Available from: [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. Available from: [Link]

  • Pulido, R., Bravo, L., & Saura-Calixto, F. (2000). Antioxidant activity of dietary polyphenols as determined by a modified ferric reducing/antioxidant power assay. Journal of agricultural and food chemistry, 48(8), 3396-3402. Available from: [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Available from: [Link]

  • Villalva, M., Jaime, L., & Santoyo, S. (2018). In vitro antioxidant activity and inhibitory effect of essentials oils from different spices on the growth of pathogenic and spoilage microorganisms. Food Control, 83, 11-17. Available from: [Link]

  • Manickam, M., & Singh, R. P. (2012). Antioxidant properties of Mannich bases. Bioorganic & medicinal chemistry letters, 22(19), 6121-6124. Available from: [Link]

  • Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue. Nature protocols, 5(1), 51-66. Available from: [Link]

  • Food Additives. (n.d.). What is TBHQ (E319) in food: Uses, Mechanism and Safety. Available from: [Link]

  • Aebi, H. (1984). Catalase in vitro. In Methods in enzymology (Vol. 105, pp. 121-126). Academic press. Available from: [Link]

  • Flohé, L., & Günzler, W. A. (1984). Assays of glutathione peroxidase. In Methods in enzymology (Vol. 105, pp. 114-120). Academic press. Available from: [Link]

  • Wikipedia. (n.d.). Propyl gallate. Available from: [Link]

  • Lu, J. M., Lin, P. H., Yao, Q., & Chen, C. (2010). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of cellular and molecular medicine, 14(4), 840-860. Available from: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical methods used in determining antioxidant activity: A review. Antioxidants, 10(3), 332. Available from: [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. Available from: [Link]

  • Ighodaro, O. M., & Akinloye, O. A. (2018). First line defence antioxidants-superoxide dismutase (SOD), catalase (CAT) and glutathione peroxidase (GPX): Their fundamental role in the entire antioxidant defence grid. Alexandria journal of medicine, 54(4), 287-293. Available from: [Link]

  • Wikipedia. (n.d.). Propyl gallate. Available from: [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of agricultural and food chemistry, 49(10), 4619-4626. Available from: [Link]

  • Žilić, S., Janković, M., Basić, Z., Vančetović, J., & Maksimović, V. (2016). Antioxidant activity of small grains and their influence on the quality of bread. Journal of Cereal Science, 69, 313-320. Available from: [Link]

Sources

Cytotoxicity comparison of substituted phenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Cytotoxicity of Substituted Phenols for Researchers and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone of industrial chemistry, finding application as antiseptics, disinfectants, and chemical intermediates. Their utility, however, is shadowed by their potential cytotoxicity, a critical consideration in both environmental science and drug development. This guide provides a comprehensive comparison of the cytotoxicity of substituted phenols, delving into the structure-activity relationships that govern their toxicological profiles. We will explore the experimental methodologies used to assess their effects on cell viability and elucidate the molecular mechanisms that underpin their cytotoxic action. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of phenol-induced cytotoxicity.

Experimental Methodologies for Assessing Cytotoxicity

The selection of an appropriate cytotoxicity assay is paramount for obtaining reliable and reproducible data. The choice of assay depends on the specific research question and the anticipated mechanism of cell death. Here, we detail three commonly employed methods: the MTT, Neutral Red Uptake, and Lactate Dehydrogenase (LDH) assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Expose the cells to various concentrations of the substituted phenol compounds for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.

Neutral Red Uptake Assay Protocol

The Neutral Red Uptake assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After treatment, replace the medium with a medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 2-3 hours.

  • Dye Extraction: Remove the dye-containing medium, wash the cells with PBS, and add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay Protocol

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After treatment, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the formazan product (e.g., 490 nm).

  • Data Analysis: Compare the LDH activity in the treated samples to that of a positive control (cells lysed to achieve maximum LDH release) and an untreated control.

Comparative Cytotoxicity of Substituted Phenols

The cytotoxicity of phenols is significantly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the compound's lipophilicity, electronic properties, and susceptibility to metabolic activation, all of which impact its toxicological profile.

CompoundCell LineAssayIC50 (µM)Reference
PhenolHL-60MTT940
2-ChlorophenolHL-60MTT430
4-ChlorophenolHL-60MTT210
2,4-DichlorophenolHL-60MTT85
2,4,6-TrichlorophenolHL-60MTT30
4-NitrophenolVariousNot Specified~100-1000
2,4-DinitrophenolVariousNot SpecifiedLower than 4-Nitrophenol
4-tert-OctylphenolNot SpecifiedNot SpecifiedEndocrine Disruptor

Key Observations:

  • Halogenation: The addition of chlorine atoms to the phenol ring progressively increases cytotoxicity. This is attributed to an increase in lipophilicity, which enhances membrane permeability, and the electron-withdrawing nature of halogens, which can increase the reactivity of the compound.

  • Nitration: The presence of nitro groups also enhances cytotoxicity. Nitrophenols can uncouple oxidative phosphorylation, disrupting cellular energy metabolism.

  • Alkylation: Long-chain alkylphenols, such as 4-tert-octylphenol, are known endocrine disruptors, exerting their effects by mimicking natural hormones.

Mechanisms of Phenol-Induced Cytotoxicity

Substituted phenols can induce cell death through multiple pathways, primarily involving oxidative stress and apoptosis.

Oxidative Stress Pathway

Many phenols can undergo metabolic activation to form reactive oxygen species (ROS), leading to oxidative stress. This process is depicted in the following workflow:

G cluster_0 Cellular Environment Phenol Phenol Metabolic_Activation Metabolic Activation (e.g., CYP450) Phenol->Metabolic_Activation ROS Reactive Oxygen Species (ROS) Metabolic_Activation->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death DNA_Damage->Cell_Death Protein_Oxidation->Cell_Death

Caption: Phenol-induced oxidative stress pathway.

Apoptotic Pathway

Oxidative stress and direct interactions with cellular components can trigger the intrinsic apoptotic pathway.

G cluster_1 Apoptotic Signaling Phenol_Stress Phenol-Induced Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Phenol_Stress->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by phenols.

Conclusion

The cytotoxicity of substituted phenols is a complex interplay of their physicochemical properties and the cellular environment. Understanding these relationships is crucial for assessing their environmental impact and for the rational design of safer chemicals and pharmaceuticals. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation of these important compounds.

References

  • Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, 16(3), 347-362.
  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Nitrophenol. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2023). Endocrine Disruptors. Retrieved from [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our laboratory personnel are of paramount importance. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are a direct reflection of our commitment to a safe and sustainable scientific enterprise. This guide provides a detailed protocol for the safe disposal of 2-[(Diethylamino)methyl]-4-methoxyphenol, moving beyond simple procedural steps to explain the rationale behind these essential safety measures.

The following procedures are based on established best practices for handling substituted phenols and aminophenols. Given the specific structure of 2-[(Diethylamino)methyl]-4-methoxyphenol, which combines a phenolic hydroxyl group, a tertiary amine, and a methoxy group, a cautious approach to its disposal is warranted due to its potential for skin and eye irritation, as well as aquatic toxicity.[1][2]

Hazard Assessment and Risk Mitigation
Hazard Classification (Inferred)DescriptionPrimary Mitigation Strategy
Skin Irritant May cause skin irritation upon contact.[1][2]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid direct contact.
Eye Irritant May cause serious eye irritation.[1][2]Wear safety glasses with side shields or chemical goggles.
Acute Oral Toxicity May be harmful if swallowed.[2]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Aquatic Toxicity Potentially harmful to aquatic life.[2]Prevent release to the environment. Do not dispose of down the drain.[4][5]
Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE when handling and disposing of 2-[(Diethylamino)methyl]-4-methoxyphenol.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if handling large quantities or if there is a risk of aerosolization.[6]To prevent inhalation of any vapors or aerosols.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-[(Diethylamino)methyl]-4-methoxyphenol and its associated waste.

DisposalWorkflow Disposal Decision Workflow for 2-[(Diethylamino)methyl]-4-methoxyphenol start Start: Waste Generation waste_type Identify Waste Type start->waste_type spill Small Laboratory Spill waste_type->spill Spill contaminated_solid Contaminated Solid Waste (Gloves, Tips, etc.) waste_type->contaminated_solid Solid liquid_waste Unused Chemical or Liquid Waste waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure collect_solids Collect in a labeled, sealed container for hazardous waste. contaminated_solid->collect_solids collect_liquids Collect in a labeled, sealed, compatible container for hazardous waste. liquid_waste->collect_liquids rinse_container Rinse container three times with a suitable solvent. Collect rinsate as hazardous waste. empty_container->rinse_container defaced_container Deface label and dispose of as non-hazardous waste. rinse_container->defaced_container

Caption: Disposal Decision Workflow

Step-by-Step Disposal Procedures

Small-Scale Laboratory Spills

In the event of a small spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste.[4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[6] Collect all cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and store it in a designated satellite accumulation area for hazardous waste.

Disposal of Unused or Waste 2-[(Diethylamino)methyl]-4-methoxyphenol

Unused or surplus chemical, as well as reaction waste containing this compound, must be treated as hazardous waste.

  • Container Selection: Use a designated, compatible, and leak-proof container for liquid hazardous waste. Ensure the container is clean and not reactive with the chemical.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-[(Diethylamino)methyl]-4-methoxyphenol"

    • The approximate concentration and volume

    • The date of accumulation

  • Collection: Carefully transfer the waste into the labeled container, avoiding splashes and spills.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area, away from incompatible materials.[7]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal of Contaminated Solid Waste

Items such as gloves, pipette tips, and absorbent paper that are contaminated with 2-[(Diethylamino)methyl]-4-methoxyphenol must also be disposed of as hazardous waste.[5]

  • Segregation: Collect all contaminated solid waste in a separate, clearly labeled, and sealed container or a durable, leak-proof plastic bag.[5]

  • Labeling: Label the container or bag as "Hazardous Waste" with the name of the chemical contaminant.

  • Storage and Disposal: Store the container with other solid hazardous waste and arrange for its disposal through your institution's EHS office.

Disposal of Empty Containers

An "empty" container that held this chemical must be managed properly to ensure it is free of hazardous residue.

  • Triple Rinsing: Rinse the container three times with a small amount of a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as liquid hazardous waste.[3]

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label before disposal.

Important Note: It is strictly prohibited to dispose of 2-[(Diethylamino)methyl]-4-methoxyphenol or its solutions down the sanitary sewer system.[4][5][8] This is to prevent harm to aquatic ecosystems and to comply with environmental regulations.

Regulatory Compliance

All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9] It is your responsibility to be aware of and comply with your institution's specific policies and all applicable laws.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible stewardship of our environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol, 99%. Retrieved from [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Reddit. (2018, May 17). How can I break down 4-aminophenol to something harmless? Retrieved from [Link]

  • ResearchGate. (2025, October 17). (PDF) Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 2-[(Diethylamino)methyl]-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-[(Diethylamino)methyl]-4-methoxyphenol. As researchers and drug development professionals, a deep understanding of a compound's potential hazards is fundamental to safe laboratory practice. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and scientific integrity.

The recommendations herein are synthesized from an analysis of the compound's chemical structure and safety data for analogous compounds, such as 4-methoxyphenol and 2-methoxyphenol. The core structure, a substituted phenol, dictates the primary hazards we must mitigate. Phenolic compounds can cause severe skin and eye irritation, may be harmful if absorbed through the skin or swallowed, and can cause allergic skin reactions.[1][2][3]

Hazard Analysis: The "Why" Behind the Protection

Understanding the chemical risks of 2-[(Diethylamino)methyl]-4-methoxyphenol is critical for selecting appropriate Personal Protective Equipment (PPE). The molecule's structure presents several potential hazards:

  • Dermal and Ocular Hazard : As a phenol derivative, the primary risk is severe skin and eye irritation or burns upon contact.[2] Prolonged contact may lead to skin sensitization.[3][4]

  • Absorption and Systemic Effects : Phenolic compounds can be absorbed through the skin.[2] Therefore, minimizing dermal exposure is paramount to prevent potential systemic effects.

  • Inhalation Hazard : If the compound is a solid or powder, dust can be generated during handling. Inhalation of this dust may cause irritation to the nose, throat, and upper respiratory system.[5][6]

  • Ingestion Hazard : Accidental ingestion may cause gastrointestinal irritation.[3]

The following PPE recommendations are designed to create a comprehensive barrier against these exposure routes.

Core PPE Requirements: Your First Line of Defense

All handling of 2-[(Diethylamino)methyl]-4-methoxyphenol must be conducted within a certified chemical fume hood to minimize inhalation exposure through proper ventilation.[7] The following PPE is mandatory.

Eye and Face Protection

Direct ocular exposure can lead to serious, potentially permanent eye damage.[2]

  • Minimum Requirement : Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.

  • Elevated Risk : When there is a significant risk of splashing (e.g., during transfer of solutions or reactions under pressure), a face shield must be worn over the chemical splash goggles .

Skin and Body Protection

This is the most critical area of protection due to the dermal absorption risk of phenols.[2]

  • Gloves : Disposable nitrile gloves provide a good baseline for short-term protection against a broad range of chemicals. However, for prolonged handling or direct immersion, it is crucial to consult the glove manufacturer's chemical resistance guide to select the most appropriate material.

    • Protocol : Always double-glove. Inspect gloves for any signs of tears or degradation before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.

  • Laboratory Coat : A clean, flame-resistant lab coat that fits properly, is fully buttoned, and has tight-fitting cuffs is required to protect street clothes and skin.

  • Additional Protection : For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8]

  • Footwear : Shoes must fully cover the entire foot; open-toed shoes, sandals, or perforated shoes are strictly prohibited.

Respiratory Protection

Engineering controls like a fume hood are the primary method of protection. However, in specific situations, respiratory protection may be necessary.

  • When Required : If engineering controls are insufficient to keep airborne concentrations below exposure limits, or during a large spill clean-up, a respirator is required.

  • Type : A NIOSH-approved air-purifying respirator with organic vapor cartridges and N95 particulate pre-filters is recommended. Use of a respirator requires prior medical evaluation and annual fit-testing.[9]

Table 1: Summary of PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities in Fume Hood) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot typically required
Solution Transfer / High Splash Potential Face Shield over GogglesDouble Nitrile GlovesChemical-Resistant Apron over Lab CoatNot typically required
Spill Cleanup / Weighing Powder outside Containment Face Shield over GogglesDouble Nitrile GlovesChemical-Resistant CoverallsAir-Purifying Respirator (NIOSH-approved)

Operational Plan: Safe Handling Protocols

Properly using PPE involves more than just wearing it. The following workflows are designed to prevent cross-contamination and exposure during use and removal.

PPE Selection and Donning Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence A Assess Task: Routine, Splash, or Spill? B Select Correct PPE per Table 1 A->B C Inspect All PPE for Damage B->C D 1. Lab Coat / Apron C->D E 2. Respirator (if needed) D->E F 3. Goggles / Face Shield E->F G 4. Outer Gloves (over inner) F->G

Caption: PPE selection and donning sequence.

Doffing (Removal) Procedure

The goal is to remove PPE without contaminating yourself. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).

  • Outer Gloves : Remove the first pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately.

  • Face Shield/Goggles : Remove by handling the strap; avoid touching the front.

  • Lab Coat/Apron : Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is contained within.

  • Respirator : Remove last, after leaving the immediate work area.

  • Inner Gloves : Remove the final pair of gloves as described in step 1.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after all PPE is removed.

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical final step to ensure safety for all laboratory and support personnel.

  • Disposable PPE : All used disposable PPE, including nitrile gloves, bench paper, and contaminated wipes, must be placed in a designated hazardous waste container. Do not discard in regular trash.

  • Contaminated Clothing : If clothing becomes contaminated, it must be removed immediately and decontaminated before reuse or disposed of as hazardous waste. Wash contaminated clothing separately from other laundry.[10]

  • Chemical Waste : The chemical itself and any solutions containing it must be disposed of according to local, state, and federal regulations. Collect in a properly labeled, sealed hazardous waste container. Never pour down the drain.[4]

By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and your research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • CDC/NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 4-Methoxyphenol. Retrieved from [Link]

  • Echemi.com. (n.d.). 2-Diethylamino-4-isopropylamino-6-methoxy-s-triazine SDS.
  • Unknown. (n.d.). Chemical Safety: Personal Protective Equipment.
  • New Jersey Department of Health. (2000). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]

  • UC IPM. (2018). Proper Selection, Use, and Removal of PPE. Module 5. YouTube. Retrieved from [Link]

  • Spectrum Chemical. (2020).
  • UC IPM. (2025). What Are You Wearing? Basic PPE for Pesticide Safety. YouTube. Retrieved from [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminoquinaldine, 98%. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.